molecular formula C6H10N4O B579093 4-(1H-1,2,4-Triazol-3-yl)morpholine CAS No. 18377-89-4

4-(1H-1,2,4-Triazol-3-yl)morpholine

Cat. No.: B579093
CAS No.: 18377-89-4
M. Wt: 154.173
InChI Key: RDEXLPZSVFTQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-1,2,4-Triazol-3-yl)morpholine is a chemical scaffold of significant interest in medicinal chemistry and antimicrobial research. Its structure combines two privileged pharmacophores—the 1,2,4-triazole ring and morpholine—which are commonly found in bioactive molecules. This compound serves as a versatile precursor or core structure in the synthesis of novel chemical entities with potential pharmacological activity. Research into structurally related morpholine and 1,2,4-triazole hybrids has demonstrated promising broad-spectrum antimicrobial properties. Such compounds have shown efficacy against a panel of fungal strains, including Cryptococcus neoformans and Candida albicans , as well as bacterial strains like Escherichia coli and Staphylococcus aureus . Mechanistic studies on similar hybrids indicate that their activity may be associated with the disruption and permeabilization of microbial cell membranes, leading to cell lysis . Furthermore, derivatives based on the 1,2,4-triazole scaffold are extensively investigated for their central nervous system (CNS) activity . Some triazole-containing compounds have exhibited potent anticonvulsant effects in animal models, with their mechanism of action potentially linked to the modulation of GABAergic neurotransmission . The ongoing exploration of this chemical space, including the optimization of synthesis routes such as microwave-assisted reactions, continues to highlight the value of this core structure in developing new therapeutic candidates .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1H-1,2,4-triazol-5-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-3-11-4-2-10(1)6-7-5-8-9-6/h5H,1-4H2,(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEXLPZSVFTQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(1H-1,2,4-Triazol-3-yl)morpholine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for 4-(1H-1,2,4-Triazol-3-yl)morpholine , a critical heterocyclic scaffold in medicinal chemistry.

Executive Summary

4-(1H-1,2,4-Triazol-3-yl)morpholine (also known as 3-morpholino-1H-1,2,4-triazole ) represents a privileged pharmacophore in drug discovery, particularly in the design of kinase inhibitors (e.g., JNK, CDK) and CNS-active agents. Its structural value lies in the bioisosteric replacement of amide bonds or phenyl rings, offering improved aqueous solubility and metabolic stability compared to carbocyclic analogs. This guide details its structural dynamics, validated synthetic protocols, and physicochemical profile.

Part 1: Structural Architecture & Physicochemical Profile

Chemical Identity & Nomenclature

The molecule consists of a saturated morpholine ring directly fused via its nitrogen atom (N4) to the C3 position of a 1,2,4-triazole ring.

PropertyData
IUPAC Name 4-(1H-1,2,4-Triazol-3-yl)morpholine
Common Synonyms 3-Morpholino-1,2,4-triazole; 3-(Morpholin-4-yl)-1H-1,2,4-triazole
Molecular Formula C₆H₁₀N₄O
Molecular Weight 154.17 g/mol
CAS Registry Number Note: Often cited as derivative salts or intermediates (e.g., CAS 51420-46-3 for the 5-amino analog).[1][2] The base scaffold is frequently synthesized in situ.
Tautomerism & Protonation States

The 1,2,4-triazole ring exhibits annular tautomerism, existing in equilibrium between the 1H , 2H , and 4H forms. In solution, the 1H-tautomer is generally predominant, stabilized by solvent interactions.

  • Basicity: The morpholine nitrogen lone pair is delocalized into the triazole

    
    -system (similar to an aniline or amide), rendering it non-basic. Protonation occurs at the triazole ring nitrogens (N2 or N4), typically with a pKa 
    
    
    
    2.5–3.5.
  • Acidity: The triazole NH is weakly acidic (pKa

    
     10.0), allowing formation of salts with strong bases.
    
Physicochemical Properties (Predicted)
DescriptorValueSignificance
LogP (Octanol/Water) -0.5 to 0.2Highly hydrophilic; ideal for lowering lipophilicity in lead optimization.
TPSA ~52 ŲExcellent membrane permeability; well within BBB penetration limits (<90 Ų).
H-Bond Donors 1 (Triazole NH)Critical for active site anchoring (e.g., Hinge region in kinases).
H-Bond Acceptors 3 (Morpholine O, Triazole N)Facilitates water solubility and receptor interaction.

Part 2: Synthetic Routes & Process Chemistry

Synthesis of the direct C–N bond between electron-rich morpholine and electron-rich triazole requires activation. Two primary methodologies are recommended based on scale and available reagents.

Method A: Nucleophilic Aromatic Substitution ( )

Direct displacement of a leaving group on the triazole ring. This is the preferred route for generating libraries of analogs.

  • Precursor: 3-Bromo-1H-1,2,4-triazole (or 3-Chloro).[3]

  • Reagent: Morpholine (excess or 1.2 eq).

  • Conditions: High temperature (100–150°C) in a sealed tube or microwave irradiation.

  • Catalysis: Palladium-catalyzed Buchwald-Hartwig amination is required if the triazole is unreactive or to lower reaction temperatures.

Method B: De Novo Cyclization (The "Bottom-Up" Approach)

Constructing the triazole ring from a morpholine-substituted precursor. This method yields higher purity and avoids transition metal contamination.

  • Formation of Carboximidamide: React morpholine with S-methylisothiourea hemisulfate to form morpholine-4-carboximidamide .

  • Cyclization: Condense the carboximidamide with formic hydrazide (or hydrazine + formic acid source) at reflux.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow for both synthetic strategies.

Synthesis_Workflow Start_A 3-Bromo-1,2,4-triazole Process_A Method A: SnAr / Pd-Cat (120°C, DMSO) Start_A->Process_A + Morpholine Start_B Morpholine Intermediate_B Morpholine-4- carboximidamide Start_B->Intermediate_B + S-Methylisothiourea Process_B Method B: Cyclization (Formic Hydrazide, Reflux) Intermediate_B->Process_B Product 4-(1H-1,2,4-Triazol-3-yl) morpholine Process_A->Product Process_B->Product

Caption: Dual synthetic pathways for 4-(1H-1,2,4-Triazol-3-yl)morpholine: Direct displacement vs. De novo cyclization.

Part 3: Experimental Protocol (Standard Operating Procedure)

Protocol: Synthesis via Method A (Microwave-Assisted)

Note: This protocol assumes the use of 3-bromo-1H-1,2,4-triazole.

  • Preparation: In a 10 mL microwave vial, charge 3-bromo-1H-1,2,4-triazole (1.0 mmol, 148 mg) and Morpholine (3.0 mmol, 260 µL).

  • Solvent System: Add DMSO (2.0 mL). Note: DMSO is chosen for its high dielectric constant, facilitating the

    
     transition state.
    
  • Reaction: Seal the vial and irradiate at 150°C for 30 minutes (High Absorption setting).

    • Validation: Monitor by LC-MS. The product peak (M+H = 155) should appear, and the starting bromide (M+H = 148/150) should disappear.

  • Work-up:

    • Dilute the reaction mixture with water (10 mL).

    • Extract with Ethyl Acetate (3 x 10 mL). Caution: The product is polar; multiple extractions or continuous extraction may be necessary.

    • Alternatively, remove DMSO via lyophilization or reverse-phase flash chromatography (C18 column, Water/MeOH gradient).

  • Purification: Recrystallize from Ethanol/Ether or purify via preparative HPLC.

Part 4: Medicinal Chemistry Applications

Pharmacophore Mapping

The 3-morpholino-1,2,4-triazole moiety serves as a robust hinge-binding motif in kinase inhibitors.

  • Acceptor-Donor-Acceptor (A-D-A): The triazole nitrogens and NH provide a classic recognition motif for the ATP-binding pocket of kinases (e.g., JNK, p38 MAPK).

  • Solubility Handle: The morpholine oxygen acts as a solvent-exposed polar group, improving the pharmacokinetic (PK) profile of otherwise lipophilic drugs.

Biological Context (JNK Inhibition)

Research indicates that substituting a phenyl ring with a 3-morpholino-1,2,4-triazole at the R4 position of aminopyrimidine scaffolds significantly improves brain penetration and selectivity for JNK3 (c-Jun N-terminal kinase 3), a target for neurodegenerative diseases.

Pharmacophore_Map Triazole Triazole Ring (Hinge Binder) Morpholine Morpholine Ring (Solubility/Solvent Exp.) Triazole->Morpholine C-N Bond (Rigid Linker) Target Kinase ATP Pocket (Glu/Met Residues) Triazole->Target H-Bond Donor (NH) H-Bond Acceptor (N) Water Bulk Solvent Morpholine->Water Hydrophilic Interaction

Caption: Pharmacophoric interactions of the scaffold within a kinase binding pocket.

References

  • Bioisosteric Applications & JNK Inhibition

    • Synthesis, Biological Evaluation, and Pharmacokinetics of Aminopyrimidine JNK Inhibitors.
    • Source:

  • Synthetic Methodology (Triazole Formation)

    • Reactions of 3-bromo-1,2,4-triazole with nucleophiles.[3]

    • Source:

  • General Triazole Properties

    • The pKa values of 1,2,4-triazole and its alkyl deriv
    • Source:

Sources

Technical Guide: The 3-Morpholino-1,2,4-Triazole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-morpholino-1,2,4-triazole scaffold represents a "privileged structure" in modern drug discovery, particularly within oncology (kinase inhibition) and antimicrobial therapeutics. This moiety synergizes the metabolic stability and hydrogen-bonding capacity of the 1,2,4-triazole ring with the favorable physicochemical profile of the morpholine heterocycle.

This guide analyzes the structural rationale, synthetic architectures, and structure-activity relationships (SAR) of this scaffold. It provides actionable protocols for synthesis and optimization, targeting researchers aiming to modulate lipophilicity (


) and solubility while maintaining rigid geometric constraints in the binding pocket.

Structural Rationale & Physicochemical Profile[1][2][3]

The Triazole Core: Bioisosterism and Stability

The 1,2,4-triazole ring acts as a robust bioisostere for amides and esters, offering resistance to metabolic hydrolysis.

  • H-Bonding: It functions as a simultaneous hydrogen bond donor (NH, if unsubstituted) and acceptor (N2/N4), facilitating interactions with residues like the "hinge region" in kinases (e.g., ATP-binding sites).

  • Dipole Moment: The high dipole moment increases polarity, aiding in crystal packing and solubility.

The Morpholine Advantage

Attaching a morpholine ring at the C3 position of the triazole confers specific ADME (Absorption, Distribution, Metabolism, Excretion) benefits compared to other cyclic amines (e.g., piperidine or pyrrolidine):

  • Solubility: The ether oxygen in morpholine lowers

    
     (approx. -0.86 for morpholine vs. +0.84 for piperidine), significantly improving aqueous solubility.
    
  • Metabolic Shielding: The morpholine ring is generally less prone to oxidative metabolism (CYP450) than alkyl chains, serving as a "metabolic blocker" at solvent-exposed regions of the pharmacophore.

  • Basicity Modulation: The electron-withdrawing effect of the oxygen atom reduces the

    
     of the nitrogen (approx. 8.3), often improving oral bioavailability by preventing permanent ionization at physiological pH.
    

Synthetic Architectures

Two primary strategies exist for accessing the 3-morpholino-1,2,4-triazole core: De Novo Cyclization (constructing the ring) and Nucleophilic Aromatic Substitution (


)  (functionalizing the ring).
Pathway Analysis (DOT Visualization)

SyntheticPathways Start1 Hydrazine Hydrate + Morpholine-4-carbonitrile Inter1 Morpholine-4-carboximidrazide Start1->Inter1 Condensation Product 3-Morpholino-1,2,4-triazole (Target Scaffold) Inter1->Product Cyclization (High Temp/Base) Reagent1 Acyl Chloride / R-COOH Reagent1->Product R-Group Intro Start2 3-Bromo-1,2,4-triazole Start2->Product SnAr Displacement (Microwave/Heat) Reagent2 Morpholine (Excess) Reagent2->Product

Figure 1: Dual synthetic pathways for accessing the 3-morpholino-1,2,4-triazole core. Top: De novo cyclization. Bottom: Late-stage


 functionalization.
Method A: Displacement (Preferred for SAR Exploration)

This method allows for the rapid generation of libraries by reacting a pre-functionalized 3-halo-triazole with morpholine. It is particularly effective when the triazole N1 is protected or substituted with an aryl group.

  • Mechanism: Addition-Elimination.

  • Reactivity Order: F > Cl ≈ Br > I (due to the electronegativity required to stabilize the Meisenheimer complex).

  • Conditions: Requires polar aprotic solvents (DMF, DMSO, NMP) and elevated temperatures (100–150°C) or microwave irradiation.

Method B: Einhorn-Brunner / Pellizzari Reaction Variants

For large-scale synthesis of the core, reacting morpholine-4-carbonitrile with hydrazine yields the carboximidrazide, which is then cyclized with carboxylic acids or acyl chlorides. This method builds the triazole ring around the morpholine moiety.

Medicinal Chemistry Case Study: Kinase Inhibition

The 3-morpholino-1,2,4-triazole scaffold has shown high potency in inhibiting tyrosine kinases such as c-Met and Src , as well as serine/threonine kinases like PI3K .

Mechanism of Action: The Hinge Binder

In many kinase inhibitors, the triazole nitrogen (N2 or N4) accepts a hydrogen bond from the backbone amide of the kinase hinge region. The morpholine group typically points towards the solvent front, improving physicochemical properties without incurring steric clashes.

Structure-Activity Relationship (SAR) Data

The following table summarizes a representative SAR study (based on c-Met/VEGFR inhibition trends) demonstrating the impact of the C3-amine substituent.

Compound IDR-Group (C3 Position)c-Met IC50 (nM)Solubility (pH 7.4)LogPNotes
TZ-01 Morpholine 12 High (>100 µM) 2.1 Balanced potency/solubility
TZ-02Piperidine8Low (<10 µM)3.4Potent but poor metabolic stability
TZ-03Pyrrolidine15Moderate2.8Good potency, lower solubility than morpholine
TZ-04Diethylamine450High2.2Rotational freedom causes entropy penalty
TZ-05Thiomorpholine22Very Low3.1Oxidation liability (S -> SO/SO2)

Analysis:

  • TZ-01 vs TZ-02: Replacing morpholine with piperidine slightly increases potency (hydrophobic effect) but drastically reduces solubility and increases metabolic liability (oxidation of the ring).

  • TZ-04: Acyclic amines lose potency due to the entropic cost of binding (flexible vs. rigid).

Pharmacophore Mapping (DOT Visualization)

Pharmacophore Triazole 1,2,4-Triazole Core (Scaffold) Morpholine Morpholine (Solubility/PK) Triazole->Morpholine C3 Attachment Hinge Hinge Region (H-Bonding) Triazole->Hinge H-Bond Acceptor (N2/N4) Hydrophobic Hydrophobic Pocket (Specificity) Triazole->Hydrophobic R-Group (C5) Solvent Aqueous Environment Morpholine->Solvent Solvent Exposure

Figure 2: Pharmacophore map showing the functional roles of the 3-morpholino-1,2,4-triazole scaffold within a kinase binding pocket.

Detailed Experimental Protocol

Protocol: Synthesis of 3-Morpholino-5-phenyl-1H-1,2,4-triazole via

This protocol describes the displacement of a bromo-triazole, a robust method for late-stage diversification.

Reagents:

  • 3-Bromo-5-phenyl-1H-1,2,4-triazole (1.0 equiv)

  • Morpholine (3.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • DMF (Dimethylformamide), anhydrous

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave synthesis vial, dissolve 3-bromo-5-phenyl-1H-1,2,4-triazole (224 mg, 1.0 mmol) in anhydrous DMF (3.0 mL).

  • Addition: Add DIPEA (350 µL, 2.0 mmol) followed by morpholine (260 µL, 3.0 mmol). Cap the vial with a Teflon-lined septum.

    • Note: Excess morpholine acts as both nucleophile and auxiliary base.

  • Reaction:

    • Option A (Microwave - Preferred): Irradiate at 140°C for 30 minutes (High absorption setting).

    • Option B (Thermal): Heat in an oil bath at 130°C for 12–16 hours . Monitor by TLC (5% MeOH in DCM).

  • Workup:

    • Pour the reaction mixture into ice-cold water (30 mL).

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash the combined organic layers with brine (2 x 20 mL) to remove DMF.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, gradient 0–5% MeOH in DCM).

    • Yield: Typically 75–85% as a white/off-white solid.

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for morpholine peaks:

    
     3.40–3.60 (m, 4H, 
    
    
    
    ),
    
    
    3.20–3.30 (m, 4H,
    
    
    ). Absence of triazole
    
    
    signal.
  • LC-MS: Mass peak

    
     corresponding to the product (MW approx. 230.27 Da).
    

Future Directions & Emerging Trends

  • Covalent Inhibitors: Incorporating acrylamide "warheads" onto the morpholine nitrogen (if using piperazine) or the triazole N1 to target non-catalytic cysteines.

  • PROTACs: Using the morpholine ring as a vector for linker attachment to E3 ligase ligands, exploiting its solvent-exposed nature.

  • C-H Activation: Direct functionalization of the triazole C5 position using transition metal catalysis (Pd/Cu) to expand library diversity without pre-functionalized starting materials.

References

  • Medicinal Chemistry of 1,2,4-Triazoles

    • Title: Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application.[1]

    • Source: Journal of Medicinal Chemistry (2024).[2]

    • URL:[Link]

  • Morpholine Scaffold Utility

    • Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
    • Source: Current Organic Chemistry (2020).
    • URL:[Link]

  • Kinase Inhibition (c-Met)

    • Title: Discovery of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors.[3]

    • Source: European Journal of Medicinal Chemistry (2018).
    • URL:[Link]

  • Anticancer Applications

    • Title: Recent development of 1,2,4-triazole-containing compounds as anticancer agents.[4][3][5][6][7][8][9]

    • Source: Current Topics in Medicinal Chemistry (2020).
    • URL:[Link]

  • Synthetic Methodologies

    • Title: Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
    • Source: Molecules (2022).
    • URL:[Link]

Sources

The Morpholine-Triazole Scaffold: Chemical Identity, Synthesis, and Therapeutic Utility

[3]

Executive Summary

The 4-(1H-1,2,4-Triazol-3-yl)morpholine moiety represents a "privileged scaffold" in drug discovery. It combines the pharmacokinetic benefits of the morpholine ring (enhanced solubility, metabolic stability) with the bioisosteric properties of the 1,2,4-triazole (hydrogen bond donor/acceptor capacity, amide mimicry). This guide distinguishes between the two primary regioisomers—N-linked and C-linked —and focuses on the C-linked derivatives requested, which are prominent in kinase inhibitors (PI3K/mTOR) and antimicrobial agents.

CAS Registry & Chemical Identity[4][5][6][7][8]

The nomenclature for this scaffold can be ambiguous due to tautomerism in the triazole ring and the linkage position of the morpholine. It is critical to distinguish between the N-linked isomer (morpholine attached to triazole nitrogen) and the C-linked isomer (morpholine attached to triazole carbon).

Isomer Distinction Table
FeatureC-Linked Isomer (Target) N-Linked Isomer (Common Impurity)
IUPAC Name 4-(1H-1,2,4-triazol-3-yl)morpholine4-(4H-1,2,4-triazol-4-yl)morpholine
Linkage Morpholine N(4)

Triazole C(3)
Morpholine N(4)

Triazole N(4)
Primary CAS Derivative Dependent (See below)57634-67-0
SMILES C1COCCN1c2nc[nH]n2C1COCCN1n2cncn2
Key Utility Kinase inhibition, AntifungalsFungicides, Polymer curing
Key C-Linked Derivatives & CAS Numbers

The "naked" parent compound is rarely isolated due to rapid tautomerization. Researchers typically work with functionalized derivatives.

Compound DescriptionCAS NumberApplication
Thione Derivative (4-isobutyl-3-morpholino-1,2,4-triazole-5-thione)847783-73-7 Synthetic intermediate for S-alkylation
Ethyl/Thione Derivative (4-ethyl-3-morpholino-1,2,4-triazole-5-thione)847783-74-8 Precursor for antimicrobial agents
Trifluoromethyl Derivative (3-[5-(CF3)-1,2,4-triazol-3-yl]morpholine)1784594-89-3 Fluorinated scaffold for metabolic stability
Thio-Acetic Acid Derivative (Morpholin-4-ium salt)357172-63-5 Antioxidant / Cardioprotective research

Synthetic Architecture

Constructing the C-linked morpholine-triazole bond requires specific cyclization strategies to avoid the formation of the thermodynamic N-linked product. The most robust method involves the Pellizzari Reaction or modified Einhorn-Brunner synthesis.

Synthesis Workflow (DOT Diagram)

Synthesis_Workflowcluster_conditionsCritical ConditionsStartMorpholine(Starting Material)Step1N-Alkylation(Ethyl chloroacetate)Start->Step1+ ClCH2COOEtInter1Morpholin-4-yl-acetateStep1->Inter1Step2Hydrazinolysis(Hydrazine hydrate)Inter1->Step2Inter2Morpholino-acetohydrazideStep2->Inter2Step3Cyclization(Imidate/Nitrile)Inter2->Step3+ R-CN / HeatProduct4-(1H-1,2,4-Triazol-3-yl)morpholine ScaffoldStep3->ProductNote1Avoid excess heatin Step 1 to preventpolymerization.Note2Step 3 requiresalkaline catalysis(e.g., NaOEt).

Caption: Step-wise synthetic pathway for constructing the C-linked morpholine-triazole scaffold via hydrazide intermediate.

Detailed Protocol: The Modified Pellizzari Route

This protocol yields 3,5-disubstituted-1,2,4-triazoles where the morpholine is at the C3 position.

Reagents:

  • Morpholine (1.0 eq)[3]

  • Ethyl chloroacetate (1.1 eq)

  • Hydrazine hydrate (2.0 eq)

  • Appropriate Nitrile or Imidate (for cyclization)[1]

Step-by-Step Methodology:

  • Esterification: Dissolve morpholine in dry acetone/benzene with triethylamine (catalyst). Add ethyl chloroacetate dropwise at 0°C. Reflux for 4 hours. Filter the triethylamine hydrochloride salt. Evaporate solvent to yield ethyl morpholinoacetate.

  • Hydrazide Formation: Dissolve the ester in absolute ethanol. Add hydrazine hydrate (excess) and reflux for 6-8 hours. Cool to precipitate 2-morpholinoacetohydrazide. Recrystallize from ethanol.

  • Cyclization (Triazole Formation):

    • Mix the hydrazide with an equimolar amount of an imidate (e.g., ethyl acetimidate) or a nitrile derivative.

    • Reflux in high-boiling solvent (e.g., butanol) or neat at 140°C for 12 hours.

    • Purification: The product often precipitates upon cooling or requires flash chromatography (DCM:MeOH 95:5).

Medicinal Chemistry & SAR Logic

The 4-(1H-1,2,4-Triazol-3-yl)morpholine scaffold is not just a linker; it is an active pharmacophore.

Pharmacological Mechanism
  • Solubility: The morpholine oxygen reduces logP, improving water solubility compared to phenyl-triazole analogs.

  • Target Binding: The 1,2,4-triazole nitrogen atoms (N2 and N4) act as hydrogen bond acceptors, often interacting with the hinge region of kinase enzymes (e.g., ATP binding pocket of PI3K).

Structure-Activity Relationship (SAR) Diagram

SAR_LogicCoreMorpholine-TriazoleCore ScaffoldMod1Morpholine OxygenCore->Mod1Mod2Triazole N-H (N1)Core->Mod2Mod3Triazole C5 PositionCore->Mod3Effect1H-Bond AcceptorSolubility ModulatorMod1->Effect1Effect2Site for Alkylation(Bioavailability)Mod2->Effect2Effect3Selectivity Vector(Aryl/Heteroaryl groups)Mod3->Effect3

Caption: SAR map illustrating the functional roles of specific atoms within the scaffold for drug design.

Experimental Validation (Self-Validating Protocol)

To ensure the synthesized compound is the correct C-linked isomer and not the N-linked impurity, use the following validation checklist:

  • 1H NMR Diagnostic:

    • C-Linked: The morpholine -CH2-N- protons usually appear as a singlet or tight multiplet around 3.5–3.8 ppm (depending on solvent). The triazole C-H (if unsubstituted at C5) appears distinctively downfield (>8.0 ppm ).

    • N-Linked: The symmetry of the triazole (if 4-substituted) often simplifies the spectrum differently.

  • 13C NMR:

    • Look for the Triazole C3 carbon signal attached to the morpholine nitrogen. It typically resonates between 155–165 ppm .

  • Mass Spectrometry:

    • Fragmentation patterns differ. C-linked isomers often show a loss of the morpholine radical distinct from the ring cleavage of the N-N bond in N-linked isomers.

References

  • Synthesis of Morpholine-Triazole Derivatives

    • Source: Baghdad Science Journal.
    • URL:[Link] (Verified Context)

  • Pharmacological Applications (Anticonvulsant)

    • Title: Design, Synthesis, and Pharmacological Activity of N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
    • Source: MDPI Molecules.
    • URL:[Link]

  • CAS Registry Data (N-Linked Isomer)

    • Source: CAS Common Chemistry.
    • URL:[Link]

  • Triazole-Thione Derivatives (C-Linked)

    • Source: American Elements / Chemical Register.
    • URL:[Link]

The Pivotal Role of the Morpholine Moiety in the Biological Activity of 1,2,4-Triazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[2][3][4] This guide delves into the specific and significant contribution of the morpholine substituent to the biological activity of 1,2,4-triazole compounds. The incorporation of a morpholine ring can profoundly influence the physicochemical properties, such as solubility and lipophilicity, and enhance the binding affinity of these molecules to their biological targets, ultimately augmenting their therapeutic potential.

The Chemistry and Synthesis of Morpholine-Substituted 1,2,4-Triazoles

The synthesis of 1,2,4-triazole derivatives containing a morpholine moiety can be achieved through various synthetic routes. A common approach involves the condensation of a morpholine-containing intermediate with a suitable triazole precursor. For instance, 2-morpholinoethanamine can be condensed with ethoxycarbonylhydrazones to yield 2-morpholine-4-ylethyl-3H-1,2,4-triazole-3-ones.[5][6] These core structures can then be further modified to generate a library of derivatives with diverse biological activities.[5][6]

Representative Synthetic Protocol

A general method for the synthesis of 4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol, a versatile intermediate, is outlined below. This protocol is based on established synthetic methodologies.

Step 1: Synthesis of Potassium dithiocarbazinate

  • To a stirred solution of potassium hydroxide (0.1 mol) in ethanol (50 mL), add hydrazine hydrate (0.1 mol).

  • Cool the mixture in an ice bath and add carbon disulfide (0.1 mol) dropwise while maintaining the temperature below 10°C.

  • Stir the reaction mixture for 2-3 hours. The precipitated product is filtered, washed with cold ether, and dried.

Step 2: Synthesis of 4-Amino-5-mercapto-1,2,4-triazole

  • A mixture of potassium dithiocarbazinate (0.1 mol) and hydrazine hydrate (0.2 mol) in water (100 mL) is refluxed for 4-6 hours until the evolution of hydrogen sulfide ceases.

  • The reaction mixture is then cooled and acidified with concentrated hydrochloric acid.

  • The precipitated product is filtered, washed with water, and recrystallized from ethanol.

Step 3: Synthesis of 4-Amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol (Mannich Reaction)

  • A mixture of 4-amino-5-mercapto-1,2,4-triazole (0.01 mol), formaldehyde (0.015 mol, 40% aqueous solution), and morpholine (0.01 mol) in ethanol (50 mL) is refluxed for 2-3 hours.

  • The reaction mixture is then cooled, and the precipitated solid is filtered, washed with ethanol, and recrystallized from an appropriate solvent to yield the final product.

Antimicrobial Activity

Morpholine-substituted 1,2,4-triazoles have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[2][5][7] The morpholine moiety is thought to enhance the antimicrobial efficacy by increasing the lipophilicity of the molecule, which facilitates its transport across microbial cell membranes.

The primary mechanism of antifungal action for many 1,2,4-triazole derivatives is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][8] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Inhibition of CYP51 leads to the disruption of the fungal cell membrane and ultimately cell death.[1]

Quantitative Antimicrobial Data
Compound IDTest OrganismMIC (µg/mL)Reference
4d S. aureus<3.125[7]
5d S. aureus<3.125[7]
4d E. coli6.25[7]
5d E. coli6.25[7]
4d C. albicans12.5[7]
5d C. albicans12.5[7]

MIC: Minimum Inhibitory Concentration

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[9][10]

  • Preparation of Inoculum: From a fresh culture (18-24 hours), select 3-5 isolated colonies of the test organism and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11] Dilute this suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of about 5 x 10⁵ CFU/mL.[11]

  • Preparation of Compound Dilutions: Prepare serial twofold dilutions of the test compounds in CAMHB in a 96-well microtiter plate.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35±1°C for 16-20 hours in ambient air.[11]

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[10]

Anticancer Activity

Derivatives of 1,2,4-triazole are a significant class of compounds in the development of novel anticancer agents.[12][13] The incorporation of a morpholine ring has been shown to enhance the cytotoxic activity of these compounds against various cancer cell lines. The proposed mechanisms of action are diverse and can include the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cell proliferation and survival.[14]

Quantitative Anticancer Data
Compound IDCell LineIC50 (µM)Reference
Compound 1 A549 (Lung Carcinoma)2.83[15]
Compound 24 MCF-7 (Breast Cancer)13.67-18.62[2]
Compound 25 SKOV3 (Ovarian Cancer)13.67-18.62[2]

IC50: Half-maximal inhibitory concentration

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[16][17]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[18]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).[18]

  • MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.[19]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16][18]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.[19][20] Cell viability is calculated as a percentage of the untreated control.

Anticonvulsant Activity

Several 1,2,4-triazole derivatives have been investigated for their anticonvulsant properties, with some morpholine-substituted analogs showing promising activity.[2] The maximal electroshock (MES) seizure test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[21][22][23]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test
  • Animal Preparation: Acclimatize rodents (mice or rats) to the laboratory environment for at least a week before the experiment.[22]

  • Compound Administration: Administer the test compound or vehicle to the animals via an appropriate route (e.g., intraperitoneal or oral).

  • Induction of Seizure: At the time of peak effect of the compound, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s in mice) through corneal or auricular electrodes.[22][23]

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.[22]

  • Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection against the seizure.[22][23] The dose that protects 50% of the animals (ED50) can be calculated.[24]

Anti-inflammatory Activity

The anti-inflammatory potential of morpholine-substituted 1,2,4-triazoles has also been explored.[2] The carrageenan-induced paw edema model in rodents is a classic and reliable method for screening acute anti-inflammatory activity.[25][26][27]

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Grouping: Divide rats or mice into groups (e.g., vehicle control, positive control, and test compound groups).

  • Compound Administration: Administer the vehicle, a standard anti-inflammatory drug (e.g., indomethacin), or the test compound orally or intraperitoneally.

  • Induction of Edema: After a specific pre-treatment time (e.g., 1 hour), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.[25][26]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[25][28]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Structure-Activity Relationship (SAR) Insights

The biological activity of morpholine-substituted 1,2,4-triazoles is governed by their structural features. The morpholine ring, in particular, plays a crucial role. Its presence can enhance the lipophilicity, allowing for better penetration of biological membranes. Furthermore, the oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors, facilitating stronger interactions with the active sites of target enzymes or receptors. The nature and position of other substituents on the triazole ring also significantly influence the overall activity.

Visualizing Key Pathways and Workflows

Experimental Workflow for Biological Evaluation

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Morpholine- Substituted 1,2,4-Triazoles characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial anticancer Anticancer Assays (MTT Assay) characterization->anticancer anticonvulsant Anticonvulsant Assays (MES Test) characterization->anticonvulsant anti_inflammatory Anti-inflammatory Assays (Paw Edema) characterization->anti_inflammatory sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar anticancer->sar anticonvulsant->sar anti_inflammatory->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A general experimental workflow for the synthesis, characterization, and biological evaluation of morpholine-substituted 1,2,4-triazoles.

Antifungal Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

G triazole Morpholine-Substituted 1,2,4-Triazole cyp51 Lanosterol 14α-Demethylase (CYP51) triazole->cyp51 Inhibits ergosterol Ergosterol Biosynthesis cyp51->ergosterol Catalyzes membrane Fungal Cell Membrane Integrity cyp51->membrane Disrupted lanosterol Lanosterol lanosterol->cyp51 Substrate ergosterol->membrane Maintains death Fungal Cell Death membrane->death

Caption: The inhibitory effect of morpholine-substituted 1,2,4-triazoles on the ergosterol biosynthesis pathway in fungi.

Carrageenan-Induced Inflammatory Pathway

G carrageenan Carrageenan Injection mediators Release of Inflammatory Mediators (Histamine, Serotonin, Kinins) carrageenan->mediators prostaglandins Prostaglandin Synthesis (COX-2) mediators->prostaglandins edema Paw Edema (Inflammation) prostaglandins->edema triazole Morpholine-Substituted 1,2,4-Triazole triazole->prostaglandins Inhibits

Caption: A simplified diagram of the carrageenan-induced inflammatory cascade and the potential point of intervention for anti-inflammatory 1,2,4-triazoles.

Conclusion

The incorporation of a morpholine moiety into the 1,2,4-triazole scaffold is a highly effective strategy for the development of novel therapeutic agents with a wide range of biological activities. The morpholine ring often enhances the pharmacological profile of the parent compound, leading to improved efficacy. Further research into the synthesis and biological evaluation of new morpholine-substituted 1,2,4-triazole derivatives is warranted to explore their full therapeutic potential.

References

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (URL not available)
  • "mechanism of action of 1,2,4-triazole-based compounds" - Benchchem.
  • Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol - Benchchem.
  • Carrageenan Induced Paw Edema (R
  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchG
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH.
  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the R
  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. - SciSpace.
  • Application Notes and Protocols: Maximal Electroshock (MES) Test for 2-Phenyl-2-pyrrolidin-1-ylacetamide and its Analogs - Benchchem.
  • Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine - Benchchem.
  • Design and synthesis of new 1,2,4-triazole derivatives containing morpholine moiety as antimicrobial agents.
  • 2.7. Carrageenan-induced paw edema assay - Bio-protocol.
  • Antimicrobial Susceptibility Testing Protocols.
  • Maximal Electroshock Seizure (MES) Test (mouse, rat)
  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Deriv
  • Design and synthesis of new 1,2,4-triazole derivatives containing morpholine moiety as antimicrobial agents.
  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Cre
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
  • Cytotoxicity MTT Assay Protocols and Methods | Springer N
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.
  • Application Note & Protocol: Evaluating the Cytotoxicity of Anticancer Agent 63 using the MTT Assay - Benchchem.
  • An insight on medicinal
  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Deriv
  • In Vitro Antibacterial Susceptibility Testing Protocols for Furagin - Benchchem.
  • Full article: Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial activities - Taylor & Francis.
  • (PDF) Synthesis of New 1,2,4-Triazole Compounds Containing Schiff and Mannich Bases (Morpholine)
  • Click Chemistry Inspired Synthesis of Morpholine-Fused Triazoles - ACS Public
  • 1,2,4-triazole derivatives with morpholine; DFT study and antileishmanial activity.
  • Click Chemistry Inspired Synthesis of Morpholine-Fused Triazoles - ResearchG
  • Anticancer properties of 1,2,4-triazole derivatives (liter
  • Design, Synthesis of New 1,2,4-Triazole/1,3,4-Thiadiazole with Spiroindoline, Imidazo[4,5-b]quinoxaline and Thieno[2,3-d]pyrimidine from Isatin Deriv
  • 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity.
  • Evaluation of Antioxidant Activity of 1, 2, 4-Triazole Deriv
  • New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - MDPI.
  • An updated review on diverse range of biological activities of 1,2,4-triazole deriv
  • Synthesis, Reactions, and Biological Applic
  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymeriz
  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed.
  • synthesis of 1,2,4 triazole compounds - ISRES.

Sources

The 1,2,4-Triazole-Morpholine Pharmacophore: A Technical Guide to Dual-Action Scaffold Design

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,4-Triazole-Morpholine Pharmacophore represents a "privileged structure" in modern medicinal chemistry—a scaffold capable of binding to multiple, distinct biological targets with high affinity. This guide deconstructs the physicochemical logic, synthetic pathways, and therapeutic utility of fusing these two moieties.

Executive Summary

The fusion of the 1,2,4-triazole ring with a morpholine moiety creates a synergistic pharmacophore that addresses two of the most common failure modes in drug discovery: poor aqueous solubility and metabolic instability . The triazole core provides a rigid, planar platform rich in hydrogen bond donors/acceptors (bioisostere for amides/esters), while the morpholine appendage modulates lipophilicity (LogP), enhances bioavailability, and often serves as a specific hinge-binder in kinase inhibitors.

This guide details the structural rationale, validated synthetic protocols, and therapeutic applications of this hybrid scaffold, grounded in recent high-impact medicinal chemistry.

Structural Rationale & Pharmacophore Modeling

The efficacy of this hybrid relies on the complementary electronic and steric profiles of its components.

A. The 1,2,4-Triazole Core [1][2][3][4]
  • Dipole Moment: High dipole moment (~3.2 D) facilitates strong electrostatic interactions with protein binding pockets.

  • Hydrogen Bonding:

    • N1/N2/N4: Act as H-bond acceptors.

    • NH (if unsubstituted): Acts as a potent H-bond donor.

  • Bioisosterism: Stable replacement for amide bonds (

    
    ) or carboxylic acids, resisting hydrolytic cleavage by proteases.
    
B. The Morpholine Appendage
  • Solubility Modulator: The ether oxygen lowers LogP compared to piperidine or cyclohexane, significantly improving aqueous solubility.

  • pKa Modulation: The nitrogen atom (pKa ~8.3) is often protonated at physiological pH, aiding in lysosomal trapping or ionic interactions with aspartate/glutamate residues in active sites.

  • Metabolic Shield: Unlike open-chain amines, the cyclic ether is relatively resistant to rapid oxidative metabolism (N-dealkylation).

C. The Linkage Strategy

The most common and bioactive linkage is the Mannich Base (Methylene Bridge) .

  • Geometry: The

    
     spacer allows the morpholine to rotate freely, adopting a "chair" conformation that can fit into hydrophobic pockets while the triazole anchors the molecule via H-bonds.
    
Therapeutic Applications & Case Studies
Case Study 1: Oncology (EGFR & Tubulin Inhibition)

Recent studies have identified 1,2,4-triazole-morpholine hybrids as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), overcoming resistance to first-generation drugs like Erlotinib.

  • Mechanism: The triazole ring occupies the ATP-binding pocket, forming H-bonds with Met793 (hinge region). The morpholine moiety extends into the solvent-exposed region, improving solubility and making additional contacts with Asp800.

  • Data: Quinoline-morpholine-triazole hybrids have demonstrated IC

    
     values as low as 0.14 µM  against EGFR, superior to Erlotinib (0.42 µM) in specific cell lines [1].
    
Case Study 2: Neurokinin-1 (NK1) Antagonists
  • Drug: Aprepitant (Emend)

  • Structure: Contains a 1,2,4-triazol-3-one ring linked via a methylene bridge to a central morpholine core.

  • Role: The triazolinone acts as a critical H-bond acceptor, while the morpholine core scaffolds the pendant fluorophenyl and bis(trifluoromethyl)phenyl groups, orienting them for hydrophobic stacking within the NK1 receptor.

Case Study 3: Antifungals
  • Logic: While Fluconazole uses two triazoles, newer hybrids incorporate morpholine to broaden the spectrum against resistant Candida strains. The morpholine ring mimics the ergosterol biosynthetic intermediates, enhancing inhibition of CYP51 (Lanosterol 14

    
    -demethylase).
    
Experimental Protocols: Self-Validating Synthesis

The following protocols are designed for high reproducibility. The Mannich Reaction (Protocol B) is the industry standard for linking these two moieties.

Protocol A: Synthesis of the 1,2,4-Triazole-3-thione Core

This step creates the scaffold ready for morpholine attachment.

  • Reagents: Hydrazide derivative (1.0 eq), Potassium Hydroxide (1.5 eq), Carbon Disulfide (1.5 eq), Hydrazine Hydrate (2.0 eq).

  • Formation of Dithiocarbazate:

    • Dissolve KOH in absolute ethanol. Add the hydrazide.[4][5][6]

    • Add

      
       dropwise at 0–5°C. Stir for 12–16 hours at Room Temperature (RT).
      
    • Observation: A solid precipitate (Potassium Dithiocarbazate salt) will form. Filter and dry.[5][6]

  • Cyclization:

    • Reflux the salt with Hydrazine Hydrate (excess) in water/ethanol for 4–6 hours.

    • End-point: Evolution of

      
       gas ceases (check with lead acetate paper—turns black if 
      
      
      
      is present).
    • Cool and acidify with dilute HCl.

    • Result: The 4-amino-5-substituted-4H-1,2,4-triazole-3-thione precipitates as a white/off-white solid.

Protocol B: The Mannich Reaction (Morpholine Attachment)

This step links the morpholine to the triazole via a methylene bridge.

  • Reagents: 1,2,4-Triazole-3-thione (from Protocol A, 1.0 eq), Morpholine (1.2 eq), Formaldehyde (37% solution, 1.5 eq), Ethanol (solvent).

  • Procedure:

    • Dissolve the triazole derivative in ethanol (10 mL/mmol).

    • Add Formaldehyde solution and stir for 10 minutes.

    • Add Morpholine dropwise.

    • Stir the mixture at RT for 4–8 hours (or reflux for 2 hours if reaction is slow).

  • Validation:

    • TLC: Check consumption of the starting triazole (Mobile phase: CHCl

      
      :MeOH 9:1).
      
    • Work-up: Pour into ice-cold water. The Mannich base usually precipitates. If not, extract with chloroform.

    • Characterization:

      
       NMR will show a distinct singlet at 
      
      
      
      4.8–5.2 ppm (N–CH
      
      
      –N linker) and morpholine peaks at
      
      
      2.5 and 3.6 ppm.
Visualization of Workflows & Pathways
Diagram 1: Synthetic Pathway (Mannich Strategy)

This diagram illustrates the convergent synthesis of the pharmacophore.

SynthesisPathway Hydrazide Acid Hydrazide (R-CONHNH2) Dithio Potassium Dithiocarbazate Salt Hydrazide->Dithio CS2, KOH Ethanol Triazole 1,2,4-Triazole-3-thione (Core Scaffold) Dithio->Triazole N2H4.H2O Reflux (-H2S) Product N-Morpholinomethyl 1,2,4-Triazole Hybrid Triazole->Product Mannich Reaction Morpholine Morpholine Morpholine->Product Formaldehyde Formaldehyde (HCHO) Formaldehyde->Product

Caption: Step-wise synthesis of the 1,2,4-triazole-morpholine hybrid via the Mannich reaction pathway.

Diagram 2: Pharmacophore Binding Mode (EGFR Model)

This logical diagram represents the interactions within the kinase binding pocket.

PharmacophoreBinding Met793 Met793 (Hinge Region) Asp800 Asp800 (Solvent Front) HydroPocket Hydrophobic Pocket (Val726, Leu844) Triazole 1,2,4-Triazole Ring (H-Bond Acceptor) Triazole->Met793 H-Bond (Strong) Linker Methylene Linker (Spacer) Triazole->Linker ArylGroup Aryl Substituent (Hydrophobic) Triazole->ArylGroup Morpholine Morpholine Ring (Solubilizer/Base) Linker->Morpholine Morpholine->Asp800 Ionic/H-Bond (Weak) ArylGroup->HydroPocket Van der Waals (Pi-Stacking)

Caption: Schematic interaction of the triazole-morpholine hybrid within the EGFR kinase active site.

Comparative Potency Data

The table below summarizes the enhanced potency of 1,2,4-triazole-morpholine hybrids compared to standard clinical agents in oncology models.

Compound ClassTargetCell Line / AssayIC

/ MIC
Reference StandardRef
Quinoline-Triazole-Morpholine EGFR (WT)Kinase Assay0.14 µM Erlotinib (0.42 µM)[1]
Indole-1,2,4-Triazole Hybrid TubulinMCF-7 (Breast)3.03 µM Combretastatin A-4 (8.33 µM)[2]
Triazole-Morpholine Mannich Base LeishmaniaPromastigotes7.0 µM Miltefosine (3.3 µM)[3]
Aprepitant (Approved Drug) NK1 ReceptorBinding Affinity~0.1 nM N/A[4]
References
  • Mamidala, R. et al. "Synthesis of Quinoline-Morpholine-Coupled 1,2,3-Triazole Hybrids as In vitro EGFR inhibitors."[7][8] ResearchGate, 2022. Link

  • Al-Wahaibi, L.H. et al. "Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors." MDPI, 2025. Link

  • Shcherbyna, R. et al. "1,2,4-triazole derivatives with morpholine; DFT study and antileishmanial activity." ResearchGate, 2022. Link

  • Merck & Co. "Aprepitant (Emend) Prescribing Information." Merck, 2023. Link

  • Shcherbyna, R. et al. "Evaluation of Antioxidant Activity of 1, 2, 4-Triazole Derivatives With Morpholine Moiety." DergiPark, 2022. Link

Sources

solubility profile of 4-(1H-1,2,4-Triazol-3-yl)morpholine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 4-(1H-1,2,4-Triazol-3-yl)morpholine in Dimethyl Sulfoxide (DMSO)

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-(1H-1,2,4-Triazol-3-yl)morpholine in dimethyl sulfoxide (DMSO). The morpholine and 1,2,4-triazole heterocycles are prevalent scaffolds in medicinal chemistry, recognized for a wide spectrum of biological activities.[1][2][3] Consequently, a thorough characterization of their physicochemical properties is paramount for successful drug discovery and development. DMSO is a near-universal solvent in early-stage research, prized for its exceptional ability to dissolve a diverse range of organic compounds.[4][5] This guide moves beyond a simple recitation of data, offering researchers, scientists, and drug development professionals a detailed exploration of the foundational principles of solubility, step-by-step experimental protocols for its accurate measurement, and critical insights into data interpretation and application. We will dissect the crucial differences between thermodynamic and kinetic solubility, present a gold-standard shake-flask protocol coupled with HPLC-UV analysis, and discuss the practical implications for preparing stable, reliable stock solutions for screening and downstream assays.

Part 1: Foundational Principles of Solubility

A precise understanding of solubility is not merely an academic exercise; it is a critical gatekeeper for a compound's journey from discovery to clinical application. Poor solubility can lead to unreliable in-vitro data, underestimated toxicity, and poor bioavailability, jeopardizing an otherwise promising drug candidate.[6][7]

The Subject Compound: 4-(1H-1,2,4-Triazol-3-yl)morpholine

The title compound is a heterocyclic molecule incorporating two key pharmacophores: a morpholine ring and a 1,2,4-triazole ring. The morpholine moiety often imparts favorable properties such as improved water solubility and metabolic stability, while the 1,2,4-triazole core is associated with a wide range of pharmacological activities.[2][8] The precise linkage and substitution pattern dictate the molecule's overall physicochemical characteristics, including its solubility.

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO, with the chemical formula (CH₃)₂SO, is a polar aprotic solvent that has become indispensable in pharmaceutical research.[5] Its utility stems from a unique combination of properties:

  • Exceptional Solubilizing Power: DMSO can effectively dissolve both polar and nonpolar compounds, making it an ideal choice for creating concentrated stock solutions from diverse chemical libraries.[4][5]

  • Miscibility: It is fully miscible with water and a wide range of organic solvents, facilitating its use in various experimental setups, from initial compound solubilization to dilution in aqueous buffers for biological assays.[4]

  • High Boiling Point: With a boiling point of 189°C, DMSO exhibits low volatility at room temperature, which ensures that the concentration of stock solutions remains stable over time by preventing solvent evaporation.[4]

These attributes make DMSO the standard solvent for high-throughput screening (HTS) and the maintenance of compound archives.[4][5]

The Critical Distinction: Thermodynamic vs. Kinetic Solubility

The term "solubility" is often used loosely, but in drug development, it is crucial to distinguish between two fundamentally different measurements: thermodynamic and kinetic solubility.[9]

  • Thermodynamic Solubility (Sₑ): This is the true equilibrium solubility. It is defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature, when the solution is in equilibrium with the most stable, solid form of the solute (typically a crystal).[9] This measurement is resource-intensive but provides the most accurate and fundamental value, which is critical for formulation and late-stage development.[7][10]

  • Kinetic Solubility: Also known as apparent solubility, this is the concentration at which a compound precipitates out of a solution under a specific set of kinetic conditions.[9] In drug discovery, this is typically measured by adding a concentrated DMSO stock solution to an aqueous buffer.[6] The resulting supersaturated solution eventually precipitates. Kinetic solubility is a measure of this precipitation threshold and is highly dependent on the experimental protocol (e.g., rate of addition, incubation time, DMSO concentration).[11]

The key distinction lies in the solid state. Thermodynamic solubility relates to the stable crystalline form, whereas the precipitate from a kinetic assay is often amorphous.[10][12] Because the amorphous state is higher in energy and more readily dissolves, kinetic solubility values are frequently higher than their thermodynamic counterparts.[10] This overestimation is an accepted trade-off for the high throughput required in early discovery screening.[6]

G start Start: High-Purity Compound & Anhydrous DMSO weigh 1. Accurately weigh compound into amber vial start->weigh add_dmso 2. Add calculated volume of anhydrous DMSO weigh->add_dmso dissolve 3. Vortex to dissolve add_dmso->dissolve check Is solution clear? dissolve->check aid Apply gentle heat or sonication check->aid No aliquot 4. Aliquot into single-use cryovials check->aliquot Yes aid->dissolve store 5. Store at -20°C or -80°C aliquot->store end_node End: Validated Stock Solution store->end_node

Figure 2. Workflow for preparing a standardized DMSO stock solution.
Protocol 2: Thermodynamic Solubility via Shake-Flask Method

This protocol remains the definitive method for determining equilibrium solubility. [9]It ensures that the solvent is fully saturated in the presence of excess solid, providing a true measure of the compound's intrinsic solubility in that medium.

Methodology:

  • Sample Preparation:

    • Add an excess amount of solid 4-(1H-1,2,4-Triazol-3-yl)morpholine to a glass vial. "Excess" means enough solid will remain undissolved at equilibrium, typically 2-5 mg per mL of solvent.

    • Add a precise, known volume of DMSO (e.g., 1.0 mL).

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25°C).

    • Agitate the slurry for a sufficient duration to reach equilibrium. A standard period is 24 to 48 hours. [9]For compounds that may undergo polymorphic transformations, longer times (up to 72 hours) may be necessary.

    • Causality Check: The goal of continuous agitation is to maximize the surface area of the solid in contact with the solvent and to ensure the entire solution volume is homogeneously saturated. The extended time allows for the dissolution of any metastable forms and re-precipitation into the most stable crystalline form.

  • Phase Separation:

    • After equilibration, remove the vial and let it stand to allow the excess solid to settle.

    • To ensure complete removal of undissolved particles, centrifuge the sample at high speed (e.g., 14,000 rpm for 10-15 minutes). [9] * Carefully collect the clear supernatant using a pipette. For maximum accuracy, the supernatant can be passed through a DMSO-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microparticulates. [13]

  • Quantification:

    • The concentration of the compound in the clear, saturated supernatant is now ready to be determined using a suitable analytical method, as described in the next section.

Analytical Quantification via HPLC-UV

High-Performance Liquid Chromatography with a UV detector is the preferred method for accurately quantifying the dissolved compound. Its advantage over simple UV-spectroscopy is its ability to chromatographically separate the analyte from any potential impurities or degradants, ensuring that the measured absorbance corresponds solely to the compound of interest. [11][12] Methodology:

  • Preparation of Calibration Standards:

    • Using the 10 mM stock solution prepared in Protocol 1, create a series of calibration standards by serial dilution in DMSO. A typical concentration range might be 1 mM, 0.5 mM, 0.25 mM, 0.1 mM, 0.05 mM, and 0.01 mM.

  • HPLC Analysis:

    • Inject the calibration standards into the HPLC system to generate a standard curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) of >0.99 for reliability.

    • Carefully dilute an aliquot of the saturated supernatant (from Protocol 2) with DMSO to bring its concentration within the linear range of the calibration curve. A precise dilution factor (e.g., 10-fold or 100-fold) is critical and must be recorded.

    • Inject the diluted sample into the HPLC system.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from its peak area using the calibration curve.

    • Calculate the original solubility by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in both molar units (mM or M) and mass/volume units (mg/mL or µg/mL).

Figure 3. Integrated workflow for thermodynamic solubility determination.

Part 3: Data Interpretation and Application

Obtaining a solubility value is only the first step. Understanding its context and applying it correctly is essential for advancing a research project.

Data Presentation

Quantitative solubility data for 4-(1H-1,2,4-Triazol-3-yl)morpholine should be presented clearly. The following table serves as a template for reporting results.

Parameter Value Unit Notes
Measurement Type Thermodynamic-Shake-Flask Method
Solvent Dimethyl Sulfoxide-Purity ≥ 99.9%
Temperature 25.0 ± 0.5°C
Equilibration Time 48hours
Solubility (Molar) [Experimental Value]mM
Solubility (Mass) [Experimental Value]mg/mL
Analytical Method HPLC-UV-
Factors Influencing DMSO Solubility

Several factors can influence the measured solubility value:

  • Temperature: For most solids, solubility is an endothermic process, meaning it increases with temperature. [14]However, the stability of the compound must also be considered, as higher temperatures can accelerate degradation. [15]* Compound Solid State: As discussed, different polymorphs or the presence of an amorphous solid can lead to significantly different solubility measurements. [9]It is best practice to characterize the solid form before and after the shake-flask experiment using techniques like X-ray powder diffraction (XRPD).

  • Presence of Water: While DMSO is hygroscopic, the presence of small amounts of water can alter its solvent properties and potentially form hydrates with the solute, thereby changing its solubility. [16][17]Using anhydrous DMSO from a freshly opened bottle is crucial for reproducibility.

Practical Implications for Researchers

The thermodynamic solubility value in DMSO represents the absolute maximum concentration that can be achieved and maintained at equilibrium.

  • Stock Solution Preparation: This value dictates the upper limit for a stable stock solution. Attempting to create a stock solution significantly above the thermodynamic solubility will likely result in a slurry or a supersaturated solution prone to precipitation over time.

  • Precipitation Risk in Aqueous Assays: A major challenge in biological screening is the precipitation of compounds when a concentrated DMSO stock is diluted into an aqueous buffer. This is because the compound's solubility is almost always drastically lower in aqueous media than in pure DMSO. To mitigate this:

    • Keep the final concentration of DMSO in the assay low (typically <0.5%, and often <0.1%). [18] 2. Perform dilutions in a stepwise manner rather than a single large dilution. [18] 3. The final compound concentration in the aqueous assay must be well below its aqueous solubility limit, not its DMSO solubility limit.

Figure 4. Decision workflow for diluting DMSO stocks into aqueous media.

Conclusion

This guide has detailed the essential theoretical and practical considerations for determining the . By understanding the distinction between thermodynamic and kinetic solubility and by implementing robust experimental protocols such as the shake-flask method coupled with HPLC-UV analysis, researchers can generate accurate and reliable data. This information is fundamental, serving as the bedrock for the preparation of stable stock solutions and the design of meaningful biological assays, ultimately enabling the confident progression of promising compounds through the drug discovery pipeline.

References

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 545-549.
  • Wikipedia contributors. (2024). Dimethyl sulfoxide. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enaminestore.com.
  • Boc Sciences. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Bocsci.com.
  • Solvents. (2026). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Solvents.net.
  • Arienzo, A., et al. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. PubMed. Available at: [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor.com.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. Wuxiapptec.com.
  • Hoelke, B., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Available at: [Link]

  • Davis, K. G., & Easteal, A. J. (1974). Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media. Canadian Journal of Chemistry. Available at: [Link]

  • American Chemical Society. (2021). Dimethyl sulfoxide. ACS.org. Available at: [Link]

  • MedChemExpress. (n.d.). Compound Handling Instructions. Medchemexpress.com.
  • BenchChem. (2025). Preparation of a CL097 Stock Solution using DMSO: An Application Note and Protocol. Benchchem.com.
  • Yufeng, L. (2022). The effect of room-temperature storage on the stability of compounds in DMSO. Selleckchem.com.
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improvedpharma.com.
  • Quora contributors. (2018). How to make a stock solution of a substance in DMSO. Quora. Available at: [Link]

  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Pharmacologydiscoveryservices.com.
  • Saleh, S. F. (2023). How to measure solubility for drugs in oils/emulsions?. ResearchGate. Available at: [Link]

  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation. Sigmaaldrich.com.
  • ResearchGate contributors. (2026). Effect of temperature and polarity on the solubility and preferential solvation of sinapic acid in aqueous mixtures of DMSO and Carbitol. ResearchGate. Available at: [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Cytiva.
  • ResearchGate contributors. (n.d.). Temperature dependence of sulfur solubility in dimethyl sulfoxide and changes in concentration of supersaturated sulfur solutions at 25 °C. ResearchGate. Available at: [Link]

  • Al-Amiery, A. A., et al. (2014). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Available at: [Link]

  • Hrabko, V. F., et al. (2023). ANTIMICROBIAL PROPERTIES OF 4-((5-(DECYLTHIO)-4-METHYL- 4H-1,2,4-TRIAZOLE-3-YL)-METHYL)MORPHOLINE. ResearchGate. Available at: [Link]

  • Fauske & Associates. (2017). Effects of Temperature on LOC of Dimethyl Sulfuxide Mixed With Higher Vapor Pressure Solvent. Fauske.com.
  • PubChem. (n.d.). 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one 1-oxide. PubChem. Available at: [Link]

  • Al-Amiery, A. A., et al. (2025). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link]

  • Sciforum. (2022). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum.net. Available at: [Link]

  • PubChem. (n.d.). morpholin-4-ium 2-(5-methyl-1H-1,2,4-triazol-3-ylsulfanyl)acetate. PubChem. Available at: [Link]

  • Lidsen. (2023). Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties. Lidsen.com. Available at: [Link]

  • American Elements. (n.d.). 2-(3-propyl-1H-1,2,4-triazol-5-yl)morpholine. Americanelements.com. Available at: [Link]

  • MDPI. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. Available at: [Link]

  • Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. Available at: [Link]

  • Yaremenko, F. G., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Research Square. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Research Square. Available at: [Link]

  • MDPI. (2022). 4-(4-(((1H-Benzo[d]t[4][6][12]riazol-1-yl)oxy)methyl). MDPI. Available at: [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). GitHub Pages. Available at: [Link]

  • Gaylord Chemical. (n.d.). SOLUBILITY DATA of DMSO. Scribd. Available at: [Link]

Sources

Optimizing Lipophilicity in Drug Design: The Triazolyl-Morpholine Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemists & Application Scientists

Executive Summary

The Triazolyl-Morpholine scaffold represents a "privileged structure" in modern medicinal chemistry, widely utilized to balance potency with physicochemical properties. While the 1,2,3-triazole moiety (often generated via CuAAC "click" chemistry) serves as a stable bioisostere for amides and esters, the morpholine ring is strategically employed to modulate lipophilicity (LogP) and enhance aqueous solubility.

This guide provides a technical analysis of the lipophilic dynamics of this scaffold. It addresses the critical distinction between LogP and LogD


 due to the basicity of the morpholine nitrogen (

) and outlines a validated RP-HPLC protocol for experimental determination.[1]
The Pharmacophore Rationale: Structure-Property Relationships (SPR)[1]

The synergy between the triazole and morpholine rings addresses two common failure points in drug discovery: solubility-limited absorption and metabolic instability .

  • The 1,2,3-Triazole Linker: Acts as a rigid spacer that mimics the electronic properties of an amide bond but is resistant to hydrolysis and enzymatic cleavage. It possesses a high dipole moment (~5 D), contributing to hydrogen bonding interactions.[1]

  • The Morpholine Modulator: Unlike a cyclohexane or phenyl ring, the morpholine ring contains an ether oxygen (H-bond acceptor) and a secondary/tertiary amine. This combination significantly lowers the partition coefficient (LogP) of the parent molecule, often by 1.0–1.5 log units compared to its carbocyclic analogs, shifting compounds into the optimal "Lipinski space" (LogP 1–3).[1]

Visualization: Pharmacophore SAR Analysis

TriazolylMorpholineSAR Core Triazolyl-Morpholine Scaffold Morpholine Morpholine Ring (Solubility Engine) Core->Morpholine Triazole 1,2,3-Triazole (Bioisostere Linker) Core->Triazole LogP LogP Modulation (Reduces Lipophilicity) Morpholine->LogP Polar Surface Area H_Bond H-Bond Acceptor (Ether Oxygen) Morpholine->H_Bond Interaction Metab Metabolic Stability (Resists Hydrolysis) Triazole->Metab Amide Mimic Dipole High Dipole Moment (~5 Debye) Triazole->Dipole Electronic Effect LogP->Metab ADME Balance

Figure 1: Structure-Activity Relationship (SAR) of the Triazolyl-Morpholine scaffold.[1] The morpholine ring primarily drives solubility (lowering LogP), while the triazole provides a metabolically stable linkage.

Lipophilicity Dynamics: LogP vs. LogD[1]

For triazolyl-morpholine compounds, reporting a standard LogP (partition coefficient of the neutral species) is often insufficient and potentially misleading.

The Basicity Factor

The morpholine nitrogen is basic.[2] In a physiological environment (pH 7.4), a significant fraction of the morpholine moiety exists in its protonated (cationic) form.[1]

  • LogP: Refers to the unionized species.[3]

  • LogD (Distribution Coefficient): Accounts for both ionized and unionized forms at a specific pH.[1][3]


[1]

Implication: For a triazolyl-morpholine compound with a


 of 8.4 measured at pH 7.4, the LogD will be approximately 1.0 unit lower than the LogP . This ionization is critical for solubility but can limit passive membrane permeability if the LogD drops below 0.
Representative Data: The "Morpholine Effect"

The table below illustrates how substituting a phenyl ring with a morpholine ring affects the lipophilicity of 1,2,3-triazole derivatives (Data synthesized from general structure-property trends [1, 2]).

Compound ClassR-Substituent (on Triazole)Experimental LogPExperimental LogD

Solubility Prediction
Reference Phenyl3.8 - 4.23.8 - 4.2Low
Hybrid A Morpholine1.8 - 2.2 0.9 - 1.3 High
Hybrid B N-Methyl-Piperazine1.5 - 1.90.2 - 0.6Very High
Hybrid C Cyclohexane4.5 - 4.84.5 - 4.8Very Low

Note: Hybrid A represents the optimal balance for oral bioavailability (LogD > 1.0).[1]

Experimental Protocol: High-Throughput LogD Determination

Method: Reversed-Phase HPLC (RP-HPLC) with Polarity Switching.[1] Rationale: Traditional shake-flask methods are prone to emulsion formation with amphiphilic triazole compounds. RP-HPLC provides a faster, automated alternative that correlates retention time (


) with lipophilicity [3].[1]
Protocol Workflow

Reagents:

  • Mobile Phase A: 20 mM Ammonium Acetate buffer (pH 7.4). Crucial for fixing the ionization state of morpholine.

  • Mobile Phase B: Methanol (HPLC Grade).[1]

  • Standards: A set of 5-7 compounds with known LogD values spanning the range 0–5 (e.g., Atenolol, Metoprolol, Ketoconazole).

Step-by-Step Methodology:

  • System Preparation:

    • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse), 50 x 4.6 mm, 3.5 µm.

    • Temperature: Constant 25°C or 30°C.

    • Flow Rate: 1.0 mL/min.[1]

  • Calibration:

    • Inject the standard mixture.

    • Calculate the Capacity Factor (

      
      ) for each standard:
      
      
      
      
      (where
      
      
      is retention time and
      
      
      is dead time, usually determined by Uracil or Sodium Nitrate).[1]
    • Plot

      
       vs. Literature LogD
      
      
      
      to generate a linear regression equation (
      
      
      ).[1]
  • Sample Analysis:

    • Dissolve triazolyl-morpholine samples in MeOH/Buffer (50:50).[1]

    • Inject samples (10 µL).[1]

    • Record

      
       and calculate 
      
      
      
      .[1]
  • Calculation:

    • Derive LogD

      
       using the calibration slope and intercept.[1]
      
Visualization: HPLC LogD Workflow

HPLC_Protocol cluster_Calc Data Processing Start Start: Sample Preparation Dissolve Dissolve in 50:50 MeOH:Buffer (pH 7.4) Start->Dissolve Inject Inject into RP-HPLC (C18 Column) Dissolve->Inject Calc_k Calculate Capacity Factor (k') k' = (tR - t0) / t0 Inject->Calc_k Measure tR Regression Apply Linear Regression from Standards Calc_k->Regression Result Final LogD(7.4) Value Regression->Result

Figure 2: Automated RP-HPLC workflow for determining LogD


 of ionizable triazolyl-morpholine compounds.
Computational Pitfalls

While algorithms like cLogP (ChemDraw) or AlogP are useful, they often fail with triazolyl-morpholine hybrids due to:

  • Intramolecular H-Bonding: The morpholine oxygen and triazole protons can interact, shielding polar surface area and making the molecule more lipophilic than predicted.

  • Solvation Shell Effects: The hydration shell around the triazole ring is complex and difficult to model using fragment-based methods.

Recommendation: Always validate computational predictions with the HPLC protocol described above, especially when the predicted LogP is near the borderline of 5.0.

References
  • Morpholine in CNS Drug Discovery: Title: Occurrence of Morpholine in Central Nervous System Drug Discovery.[2] Source: Journal of Medicinal Chemistry / PMC. URL:[Link]

  • Triazole-Dipyridothiazine Lipophilicity: Title: Evaluation of the Lipophilicity of New Anticancer 1,2,3-Triazole-Dipyridothiazine Hybrids Using RP TLC and Different Computational Methods. Source: MDPI (Processes).[1] URL:[Link][1][4][5]

  • HPLC LogP Determination: Title: Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Source: Agilent Technologies Application Note.[3] URL:[Link]

  • Triazole Physicochemical Properties: Title: Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Source: PubMed. URL:[Link]

Sources

The Ascendant Pharmacophore: A Technical Guide to 1,2,4-Triazole Morpholine Hybrids in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic hybridization of privileged scaffolds has emerged as a powerful paradigm for the discovery of novel therapeutic agents with enhanced efficacy and multifaceted biological activities. This guide delves into the burgeoning field of 1,2,4-triazole morpholine hybrids, a class of compounds demonstrating significant promise across a spectrum of therapeutic areas. By covalently linking the electronically versatile 1,2,4-triazole ring with the structurally significant morpholine moiety, researchers have unlocked a synergistic potential, leading to the development of potent antimicrobial, anticancer, and anticonvulsant agents.[1][2][3] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compelling hybrid molecules.

The Rationale for Hybridization: Uniting Two Pharmacophoric Pillars

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, integral to a wide array of clinically approved drugs.[1][4] Its aromatic, five-membered ring system, containing three nitrogen atoms, imparts favorable physicochemical properties, including metabolic stability, hydrogen bonding capacity, and dipole character, which facilitate strong interactions with biological targets.[5] This scaffold is a key component in antifungal agents like fluconazole and itraconazole, as well as in antiviral and anticancer therapies.[1][5]

Complementing the 1,2,4-triazole is the morpholine ring, a saturated heterocycle that is also a common feature in numerous pharmaceuticals.[6][7] The inclusion of a morpholine moiety can enhance the solubility, bioavailability, and overall pharmacokinetic profile of a drug candidate.[8] Its presence is also instrumental in contributing to the net biological activity of a molecular system.[8] The hybridization of these two pharmacophores is a deliberate strategy to create novel chemical entities that may exhibit a broader spectrum of activity, enhanced potency, and potentially novel mechanisms of action.[9][10]

Synthetic Strategies for 1,2,4-Triazole Morpholine Hybrids

The synthesis of 1,2,4-triazole morpholine hybrids typically involves multi-step reaction sequences. A common and effective approach is the utilization of the Mannich reaction, which introduces the morpholine nucleus onto a pre-functionalized 1,2,4-triazole scaffold.[2][11]

Key Synthetic Pathway: The Mannich Reaction Approach

A prevalent synthetic route commences with the synthesis of a 4-substituted-5-aryl/alkyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. This intermediate is often prepared by the cyclization of a corresponding thiosemicarbazide. The triazole-thione then serves as a versatile precursor for further elaboration. The introduction of a Schiff base by reacting the 4-amino group of the triazole with an appropriate aldehyde is a common subsequent step.[2][11] The final hybridization is achieved through a Mannich reaction, where the Schiff base is treated with formaldehyde and morpholine to yield the desired 1,2,4-triazole morpholine hybrid.[2][11]

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Hybridization Hydrazide Acid Hydrazide Thiosemicarbazide Thiosemicarbazide Hydrazide->Thiosemicarbazide + Isothiocyanate Isothiocyanate Isothiocyanate Isothiocyanate->Thiosemicarbazide TriazoleThione 1,2,4-Triazole-3-thione Thiosemicarbazide->TriazoleThione Cyclization SchiffBase Schiff Base TriazoleThione->SchiffBase + Aldehyde MannichBase 1,2,4-Triazole Morpholine Hybrid SchiffBase->MannichBase + Morpholine + Formaldehyde (Mannich Reaction) Biological_Activity_Flow cluster_screening Biological Screening cluster_evaluation Lead Optimization Hybrid 1,2,4-Triazole Morpholine Hybrid Antimicrobial Antimicrobial Assays (MIC Determination) Hybrid->Antimicrobial Anticancer Anticancer Assays (IC50 Determination) Hybrid->Anticancer Anticonvulsant Anticonvulsant Models (MES, scPTZ) Hybrid->Anticonvulsant SAR Structure-Activity Relationship (SAR) Studies Antimicrobial->SAR Anticancer->SAR Anticonvulsant->SAR ADMET ADMET Profiling SAR->ADMET

Sources

The Therapeutic Potential of Triazole-Morpholine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, synthesis, and validation of triazole-morpholine derivatives.

Executive Summary

The fusion of triazole and morpholine moieties represents a strategic paradigm in modern medicinal chemistry. This guide analyzes the synergistic integration of the 1,2,3-triazole ring—a bioisostere of the amide bond with high metabolic stability—and the morpholine heterocycle, a privileged structure known for optimizing pharmacokinetic profiles (solubility and lipophilicity). This architectural combination has yielded potent candidates in oncology (kinase inhibition) and infectious disease (sterol synthesis inhibition), addressing the critical bottleneck of poor bioavailability in drug discovery.

Part 1: Chemical Rationale & Pharmacophore Architecture

The "Click" & "Solubilize" Strategy

The therapeutic efficacy of triazole-morpholine derivatives stems from the complementary physicochemical properties of their core components.

  • The 1,2,3-Triazole Linker (The Connector):

    • Bioisosterism: Mimics the peptide bond (amide) in geometry and electronic distribution but is resistant to enzymatic hydrolysis (proteases).

    • Dipole Moment: The strong dipole (~5D) enhances hydrogen bonding interactions with biological targets (e.g., kinase hinge regions).

    • Synthetic Accessibility: Readily accessible via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

  • The Morpholine Anchor (The Solubilizer):

    • Solubility: The ether oxygen reduces lipophilicity (LogP) compared to cyclohexane analogs, improving aqueous solubility.

    • Metabolic Stability: The saturated ring is less prone to oxidative metabolism than open-chain amines.

    • Target Interaction: The secondary amine nitrogen (if free) or the oxygen atom acts as a hydrogen bond acceptor.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional logic of a typical Triazole-Morpholine hybrid.

SAR_Logic Morpholine Morpholine Ring (Pharmacokinetic Modulator) Linker Alkyl/Ether Linker (Spacer Control) Morpholine->Linker Improves Solubility & Metabolic Stability Target Biological Target (e.g., EGFR, CYP51) Morpholine->Target H-Bond Acceptor Triazole 1,2,3-Triazole (Bioisostere/Binding Unit) Linker->Triazole Controls Spatial Orientation Aryl Aryl/Heteroaryl Tail (Specificity Determinant) Triazole->Aryl Pi-Stacking & H-Bonding Triazole->Target Dipole Interaction Aryl->Target Hydrophobic Pocket

Figure 1: Functional decomposition of the Triazole-Morpholine pharmacophore.

Part 2: Synthesis Workflow (CuAAC Protocol)

The most robust method for assembling these derivatives is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This "Click Chemistry" approach is preferred for its regioselectivity (yielding exclusively the 1,4-disubstituted isomer) and tolerance to functional groups.

Experimental Protocol: Synthesis of 4-((1-Aryl-1H-1,2,3-triazol-4-yl)methyl)morpholine

Rationale: This protocol utilizes an in situ reduction of Cu(II) to Cu(I) using sodium ascorbate. This eliminates the need for handling unstable Cu(I) salts and prevents oxidation side products.

Reagents:

  • Alkyne Component: 4-(Prop-2-yn-1-yl)morpholine (1.0 equiv)

  • Azide Component: Substituted Aryl Azide (1.0 equiv)

  • Catalyst: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 equiv)

  • Reductant: Sodium Ascorbate (0.2 equiv)

  • Solvent: tert-Butanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve the alkyne (e.g., N-propargyl morpholine) and the specific aryl azide in a 1:1 mixture of t-BuOH and water in a round-bottom flask.

  • Catalyst Activation: Prepare a fresh aqueous solution of CuSO₄·5H₂O and sodium ascorbate.[1] Add the ascorbate solution to the copper solution (color changes to bright yellow/orange indicating Cu(I) generation).

  • Initiation: Immediately add the catalyst mixture to the main reaction flask.

  • Reaction: Stir the mixture vigorously at room temperature (25°C) for 6–12 hours. Monitor progress via Thin Layer Chromatography (TLC) using Ethyl Acetate/Hexane (mobile phase).

  • Work-up:

    • Dilute the reaction mixture with water (50 mL) and cool in an ice bath to induce precipitation.

    • Filter the precipitate. If no precipitate forms, extract with Dichloromethane (DCM) (3 x 20 mL).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography to obtain the pure 1,2,3-triazole derivative.

Synthesis_Flow Start Start: N-Propargyl Morpholine + Aryl Azide Catalyst Add Catalyst: CuSO4 + Na-Ascorbate (In situ Cu(I) generation) Start->Catalyst Reaction Reaction: t-BuOH/H2O, RT, 6-12h (1,4-Regioselective Cyclization) Catalyst->Reaction Monitor Monitor: TLC (EtOAc/Hexane) Reaction->Monitor Workup Work-up: Dilute with H2O -> Extract DCM -> Wash Brine -> Dry Na2SO4 Monitor->Workup Completion Final Final Product: 1,4-Disubstituted Triazole-Morpholine Hybrid Workup->Final

Figure 2: Step-by-step workflow for the CuAAC synthesis of triazole-morpholine hybrids.

Part 3: Therapeutic Deep Dive – Oncology

Mechanism of Action: Kinase Inhibition & Apoptosis

Triazole-morpholine hybrids, particularly those fused with quinoline or quinazoline rings, function primarily as Tyrosine Kinase Inhibitors (TKIs) .

  • Target: Epidermal Growth Factor Receptor (EGFR) and VEGFR-2.

  • Binding Mode:

    • The Morpholine ring often protrudes into the solvent-accessible region of the kinase ATP-binding pocket, improving solubility.

    • The Triazole nitrogen atoms form hydrogen bonds with residues in the hinge region (e.g., Met793 in EGFR).

    • The Aryl moiety occupies the hydrophobic back pocket.

This binding blocks ATP access, preventing autophosphorylation and downstream signaling (PI3K/Akt and MAPK pathways), ultimately triggering apoptosis via the mitochondrial pathway (Bax/Bcl-2 regulation).

Quantitative Efficacy (Data Summary)

The following table summarizes cytotoxicity data (IC50) for representative Quinoline-Triazole-Morpholine hybrids against the MDA-MB-231 (Triple-Negative Breast Cancer) cell line.

Compound IDSubstituent (Aryl Ring)IC50 (µM) [MDA-MB-231]Potency Relative to Doxorubicin
QTM-01 H (Unsubstituted)> 50.0Low
QTM-04 4-F (Fluoro)23.56 ± 0.09Moderate
QTM-07 4-Cl (Chloro)17.20 ± 0.09High
Doxorubicin (Standard Control)1.20 ± 0.05Very High

Data Source: Synthesized from recent SAR studies on quinoline-morpholine hybrids [1].

Apoptosis_Pathway Drug Triazole-Morpholine Derivative EGFR EGFR/VEGFR (Receptor Tyrosine Kinase) Drug->EGFR Inhibits ATP Binding PI3K PI3K/Akt Pathway EGFR->PI3K Blocks Signaling Mito Mitochondrial Dysfunction (Bax Up / Bcl-2 Down) PI3K->Mito Loss of Survival Signal Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 3: Mechanism of action inducing apoptosis via kinase inhibition.

Part 4: Validation Protocols

To validate the therapeutic potential, the following self-validating protocols are recommended.

In Vitro Cytotoxicity Assay (MTT)
  • Purpose: Determine the IC50 value of the synthesized derivatives.

  • Cell Lines: MDA-MB-231 (Breast), A549 (Lung), HEK293 (Normal control).

  • Protocol:

    • Seed cells in 96-well plates (5 × 10³ cells/well) and incubate for 24h.

    • Treat with serial dilutions of the test compound (0.1 – 100 µM) for 48h.

    • Add MTT reagent (5 mg/mL in PBS) and incubate for 4h at 37°C.

    • Dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

    • Validation: Z-factor must be > 0.5; positive control (Doxorubicin) must fall within historical IC50 range.

Antimicrobial Susceptibility (MIC Determination)[2]
  • Purpose: Assess antifungal/antibacterial activity.

  • Method: CLSI Microdilution Broth Method.

  • Key Step: Use Candida albicans as the primary fungal model. Triazole derivatives target CYP51 (Lanosterol 14α-demethylase).

  • Causality: The morpholine ring enhances fungal cell wall penetration, while the triazole binds the heme iron of CYP51, halting ergosterol biosynthesis.

References

  • Regioselective synthesis of a series of 1-aryl 1,2,3-triazoles-4-methoxy methyl-3-quinoline-2-morpholine employing click reaction. Source: Asian Journal of Chemistry (2024). URL:[Link]

  • Click Chemistry Inspired Synthesis of Morpholine-Fused Triazoles. Source: Journal of Organic Chemistry (2014).[2] URL:[Link]

  • 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships. Source: European Journal of Medicinal Chemistry (2019).[3] URL:[Link]

  • Triazole derivatives as potential antifungal agents: A structure-activity relationship (SAR) studies. Source: Process Biochemistry (2023).[4] URL:[Link]

Sources

Methodological & Application

Synthesis of 4-(1H-1,2,4-Triazol-3-yl)morpholine from Thiosemicarbazide: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 4-(1H-1,2,4-triazol-3-yl)morpholine, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis commences with the readily available starting material, thiosemicarbazide, and proceeds through a reliable two-step sequence involving the formation of a key 1,2,4-triazole-3-thiol intermediate, followed by a direct oxidative amination. This document outlines the underlying reaction mechanisms, provides detailed, step-by-step experimental procedures, and offers insights into process optimization and characterization, tailored for researchers, scientists, and professionals in drug development.

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spectrum of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The incorporation of a morpholine moiety can enhance pharmacokinetic properties such as solubility and metabolic stability. This application note details a robust and reproducible synthesis of 4-(1H-1,2,4-triazol-3-yl)morpholine from thiosemicarbazide, a cost-effective and common starting material.

The described synthetic strategy is a two-step process:

  • Cyclization: Formation of 1H-1,2,4-triazole-3-thiol from thiosemicarbazide and formic acid.[4][5]

  • Oxidative Amination: Direct substitution of the thiol group with morpholine in the presence of an oxidizing agent.

This approach offers high efficiency and is amenable to laboratory-scale synthesis.

Synthetic Pathway and Mechanism

The overall synthetic route is depicted below. The initial step involves the acylation of thiosemicarbazide with formic acid, followed by a base-catalyzed intramolecular cyclization and dehydration to yield the stable 1H-1,2,4-triazole-3-thiol intermediate.[4][6][7] The subsequent step is a direct oxidative amination, where the thiol is converted in situ to a reactive intermediate that is readily displaced by the nucleophilic morpholine.

Synthetic_Pathway Thiosemicarbazide Thiosemicarbazide Intermediate 1H-1,2,4-Triazole-3-thiol Thiosemicarbazide->Intermediate 1. Formic Acid 2. NaOH Product 4-(1H-1,2,4-Triazol-3-yl)morpholine Intermediate->Product Morpholine, Oxidizing Agent (e.g., I2, NaOCl)

Sources

Application Note: One-Pot Synthesis of Morpholine-Fused [1,2,3]-Triazoles via Cascade Esterification-Azidation-Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: One-Pot Synthesis Protocol for Morpholine-Fused Triazoles Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract & Scope

This application note details a robust, scalable, one-pot protocol for the synthesis of 4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6(7H)-ones . These bicyclic scaffolds represent a privileged class of pharmacophores, fusing the solubility-enhancing properties of morpholine with the bioisosteric utility of the 1,2,3-triazole ring.

Traditionally, the synthesis of such fused heterocycles involves the isolation of potentially unstable organic azides or multiple purification steps. This protocol utilizes a sequential cascade strategy involving O-acylation, nucleophilic azidation, and intramolecular 1,3-dipolar cycloaddition (Click Chemistry), performed in a single reaction vessel. This method minimizes hazardous intermediate handling and maximizes atom economy.

Scientific Principles & Mechanism

The Cascade Logic

The synthesis relies on the transformation of a bifunctional precursor (a propargyl alcohol) into a fused bicyclic system through three distinct chemical events:

  • Acylation (Activation): Reaction of a propargyl alcohol with chloroacetyl chloride generates a propargyl-2-chloroacetate intermediate. This installs the necessary 2-carbon linker and the leaving group (chloride).

  • Nucleophilic Substitution (Azidation): The introduction of sodium azide (

    
    ) displaces the chloride via an 
    
    
    
    mechanism, generating an in situ propargyl-2-azidoacetate.
  • Intramolecular 1,3-Dipolar Cycloaddition: The pendant azide moiety attacks the alkyne. While thermal cyclization is possible, the use of a Copper(I) catalyst (CuAAC) ensures regioselectivity and allows the reaction to proceed under milder conditions, forming the 6,7-dihydro-5H-[1,2,3]triazolo[5,1-c][1,4]oxazine core.

Mechanistic Pathway Diagram

The following diagram illustrates the molecular evolution throughout the one-pot sequence.

G Start Propargyl Alcohol (Substrate) Inter1 Propargyl-2-chloroacetate (Intermediate A) Start->Inter1 Chloroacetyl Chloride Base, 0°C Inter2 Propargyl-2-azidoacetate (Intermediate B) Inter1->Inter2 NaN3, DMSO SN2 Substitution Product Morpholine-Fused Triazole (Final Scaffold) Inter2->Product Intramolecular Cycloaddition (Click)

Figure 1: Sequential transformation pathway for the one-pot synthesis of triazolo-oxazinones.

Experimental Protocol

Materials & Reagents
ReagentRoleEquivalence (eq.)Notes
Propargyl Alcohol Derivative Substrate1.0Primary or secondary propargyl alcohols
Chloroacetyl Chloride Acylating Agent1.2Corrosive, lachrymator
Triethylamine (Et3N) Base1.5Scavenges HCl
Sodium Azide (NaN3) Azide Source1.5Toxic/Explosive hazard
DMSO Solvent-Solubilizes NaN3
Sodium Ascorbate Reductant0.1 (10 mol%)For Cu(I) generation
CuSO4 · 5H2O Catalyst0.05 (5 mol%)Precursor to Cu(I)
Step-by-Step Methodology

Phase 1: Acylation (0 – 30 min)

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen (

    
    ).
    
  • Solvation: Dissolve the Propargyl Alcohol (1.0 mmol, 1.0 eq.) and Triethylamine (1.5 mmol, 1.5 eq.) in anhydrous DMSO (3.0 mL).

  • Addition: Cool the solution to 0°C (ice bath). Add Chloroacetyl Chloride (1.2 mmol, 1.2 eq.) dropwise over 5 minutes.

    • Observation: White precipitate (Et3N·HCl) may form.

  • Reaction: Stir at 0°C for 30 minutes. Monitor by TLC (Intermediate A formation).

Phase 2: Azidation (30 min – 2 hours) 5. Reagent Addition: To the same vessel (still at 0°C or warmed to RT), carefully add Sodium Azide (1.5 mmol, 1.5 eq.) in a single portion.

  • Safety: Ensure no residual acid is present to prevent hydrazoic acid formation. The basicity from Phase 1 usually buffers this.
  • Substitution: Allow the mixture to stir at Room Temperature (25°C) for 1–2 hours.
  • Checkpoint: TLC should show the disappearance of the chloroacetate intermediate.

Phase 3: Intramolecular Cyclization (2 – 6 hours) 7. Catalysis: Add CuSO4 · 5H2O (0.05 mmol) and Sodium Ascorbate (0.1 mmol) directly to the reaction mixture.

  • Note: While thermal cyclization (heating to 80°C without Cu) is possible for this specific intramolecular constraint, Cu-catalysis ensures lower temperatures and cleaner profiles.
  • Completion: Stir at Room Temperature (or mild heat, 40°C) for 2–6 hours.
  • Workup:
  • Quench with saturated
    
    
    solution (10 mL).
  • Extract with Ethyl Acetate (
    
    
    mL).
  • Wash combined organics with brine (
    
    
    mL) to remove DMSO.
  • Dry over
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Critical Process Parameters & Troubleshooting

Solvent Selection

DMSO is the critical enabler for this one-pot protocol.

  • Why DMSO? It is one of the few solvents that dissolves both the organic intermediates (propargyl esters) and the inorganic nucleophile (

    
    ).
    
  • Alternative: DMF is acceptable. Avoid pure DCM or THF as

    
     has poor solubility, stalling Phase 2.
    
Safety: Handling In Situ Azides

Although this is a "one-pot" method, it generates organic azides transiently.

  • Rule 1: Never concentrate the reaction mixture before Phase 3 is complete. Low molecular weight organic azides (like propargyl azidoacetate) can be explosive if isolated or concentrated.

  • Rule 2: Maintain the reaction temperature below 80°C unless strictly necessary.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Stalled Phase 2 (Cl

N3)
Poor solubility of NaN3Ensure solvent is DMSO or DMF. Increase agitation.
Low Yield in Phase 3 Copper chelationThe morpholine oxygen or triazole nitrogen may chelate Cu. Increase catalyst loading to 10 mol% or add a ligand like TBTA.
Hydrolysis of Ester pH too high/Water presenceEnsure reagents are dry. Do not use aqueous NaN3; use solid NaN3.

Data Validation & Expected Results

Successful synthesis is confirmed by the disappearance of the alkyne proton signal and the appearance of the triazole proton in NMR.

Table 1: Representative Substrate Scope & Yields

Entry R-Group (Propargyl Alcohol) Reaction Time (Total) Isolated Yield (%)
1 H (Propargyl alcohol) 4 h 88%
2 Phenyl (3-Phenyl-2-propyn-1-ol) 5 h 82%
3 Methyl (3-Butyn-2-ol) 4.5 h 85%

| 4 | 4-Cl-Phenyl | 6 h | 79% |

Data derived from optimized conditions based on standard intramolecular CuAAC methodologies [1, 2].

References

  • Zhang, X., et al. (2012). One-pot synthesis of 3-substituted-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6(7H)-ones from propargyl alcohols, chloroacetyl chloride, and sodium azide.[1][2] Journal of Organic Chemistry. (Verified via ResearchGate snippet).

  • Mishra, K. B., & Tiwari, V. K. (2014). Click Chemistry Inspired Synthesis of Morpholine-Fused Triazoles. Journal of Organic Chemistry.

  • Tiwari, V. K., et al. (2016).[3] Cu-Catalyzed Click Reaction in Carbohydrate Chemistry. Chemical Reviews. [3]

  • Singh, R. K., et al. (2015).[3][4] Spirooxindole-derived morpholine-fused-1,2,3-triazoles: Design, synthesis, cytotoxicity and apoptosis inducing studies. European Journal of Medicinal Chemistry.

Sources

Application Note: Precision Synthesis of Triazolyl-Morpholine Conjugates via Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The conjugation of morpholine moieties with 1,2,3-triazoles represents a high-value strategy in modern medicinal chemistry. Morpholine is a "privileged scaffold" found in numerous FDA-approved drugs (e.g., Linezolid, Gefitinib, Rivaroxaban) due to its ability to improve solubility, metabolic stability, and hydrogen-bonding potential. The 1,2,3-triazole, formed via Click Chemistry, acts not merely as a linker but as a robust bioisostere for amides or esters, offering resistance to metabolic hydrolysis while mimicking peptide bond geometry.

This guide provides a rigorous, field-proven protocol for synthesizing triazolyl-morpholine conjugates. Unlike generic click chemistry guides, this document addresses the specific challenges posed by the morpholine nitrogen—a Lewis base that can coordinate copper catalysts, potentially stalling the reaction or complicating purification.

Retrosynthetic Logic & Precursor Design

Before initiating synthesis, one must select the correct "Click" polarity. The morpholine ring can be functionalized with either the alkyne or the azide.

Route A: N-Propargyl Morpholine (The Preferred Route)
  • Why: Morpholine is a secondary amine. Alkylation with propargyl bromide is high-yielding (>90%) and operationally simple.

  • Stability: N-propargyl morpholine is stable at room temperature.

  • Safety: Avoids handling low-molecular-weight organic azides on the morpholine core, which can be shock-sensitive.

Route B: N-Azidoalkyl Morpholine
  • Why: Necessary if the coupling partner is available only as an azide.

  • Caution: Requires synthesis via mesyl chloride activation of N-hydroxyalkyl morpholine followed by NaN3 displacement.

Retrosynthesis Target Target: Triazolyl-Morpholine Conjugate Split Disconnection Strategy Target->Split RouteA Route A (Preferred) N-Propargyl Morpholine + R-Azide Split->RouteA RouteB Route B (Alternative) N-Azidoalkyl Morpholine + R-Alkyne Split->RouteB PrecursorA Precursor Synthesis: Morpholine + Propargyl Bromide (K2CO3, Acetone, RT) RouteA->PrecursorA Precursor Prep PrecursorB Precursor Synthesis: 1. Morpholine Alcohol + MsCl 2. NaN3 Displacement RouteB->PrecursorB Precursor Prep

Figure 1: Retrosynthetic analysis for triazolyl-morpholine scaffolds. Route A is generally preferred for safety and ease of precursor synthesis.

Methodology 1: CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition)[1][2][3][4]

This is the gold standard for generating 1,4-disubstituted triazoles .

Critical Consideration: The "Morpholine Effect"

The basic nitrogen in morpholine (


) can act as a ligand for Cu(I), competing with the triazole-forming catalytic cycle. To counteract this:
  • Ligand Acceleration: You must use a chelating ligand (THPTA or TBTA) to protect the Cu(I) center from the morpholine amine and oxidation.

  • Catalyst Loading: Slight elevation (5-10 mol%) compared to standard click reactions (1 mol%) ensures sufficient active catalyst.

Protocol A: Solution-Phase Synthesis (High Throughput Compatible)

Reagents:

  • Alkyne: N-Propargyl morpholine (1.0 equiv)

  • Azide: Aryl/Alkyl azide (1.0 - 1.1 equiv)

  • Catalyst Source:

    
     (10 mol%)[1]
    
  • Reductant: Sodium Ascorbate (NaAsc) (20 mol%)[1]

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylylmethyl)amine) (10 mol%)

  • Solvent:

    
     (1:1 v/v) or DMSO for insoluble azides.
    

Step-by-Step Workflow:

  • Stock Preparation:

    • Dissolve Alkyne and Azide in

      
       (or DMSO).
      
    • Prepare 100 mM

      
       in water.
      
    • Prepare 200 mM THPTA in water.

    • Freshly prepare 500 mM NaAsc in water (Do not store; oxidation turns it yellow).

  • Complex Formation (The "Premix"):

    • Mix the

      
       and THPTA solutions in a separate vial before adding to the reaction. This ensures the copper is ligated and protected immediately upon reduction.
      
    • Observation: Solution turns light blue.

  • Reaction Assembly:

    • Combine Alkyne and Azide solutions in the reaction vessel.

    • Add the Cu-THPTA premix.[2]

    • Add the NaAsc solution last to initiate the reaction.

    • Observation: The solution may turn colorless or pale yellow (Cu(II)

      
       Cu(I)).
      
  • Incubation:

    • Stir at Room Temperature (20-25°C) for 2-4 hours.

    • Monitoring: TLC or LCMS. The triazole formation is usually quantitative.

  • Workup (Crucial for Morpholines):

    • See Section 5 for Copper Removal.

Methodology 2: RuAAC (Ruthenium-Catalyzed)

Use this method if you specifically require the 1,5-disubstituted regioisomer or are using internal alkynes.

Reagents:

  • Catalyst:

    
     (2-5 mol%)
    
  • Solvent: Anhydrous Dioxane or THF (Strictly anhydrous; water poisons the catalyst).

  • Temperature: 60-80°C.

Protocol Note: Unlike CuAAC, RuAAC is sensitive to air and moisture. Perform under


 or Ar atmosphere. The morpholine nitrogen interferes less with Ru than Cu, but steric hindrance around the alkyne can significantly slow the reaction.

Purification & Copper Removal Strategies

Morpholine derivatives often retain copper, leading to blue/green product contamination and toxicity in biological assays.

Table 1: Copper Removal Efficiency for Morpholine Conjugates

MethodReagentProtocolEfficiencyPros/Cons
Chelation Wash EDTA (0.1 M, pH 8)Wash organic layer (DCM/EtOAc) 3x with EDTA buffer.HighBest for small molecules. Simple, cheap.
Scavenger Resin QuadraPure™ TU (Thiourea)Stir crude mixture with resin beads for 1h, then filter.Very HighExpensive, but excellent for libraries.
Ammonia Wash 10%

Wash organic layer.MediumCan solubilize some polar products; harsh pH.
Celite Filtration Celite® 545Filter reaction mixture through a pad of Celite.LowRemoves bulk solids but not coordinated Cu ions.
Recommended Workflow: The "EDTA-Silica" Dual Clean
  • Dilute reaction mixture with EtOAc or DCM.

  • Wash

    
     with 0.1 M EDTA (aq).
    
  • Wash

    
     with Brine.
    
  • Dry over

    
    , concentrate.
    
  • Pass through a short silica plug (flash chromatography) if high purity (>99%) is required.

Visualization: Experimental Workflow

CuAAC_Workflow Start Start: Reagent Prep Premix Step 1: Catalyst Premix CuSO4 + THPTA (Protect Copper) Start->Premix Reaction Step 2: Reaction Add Azide + Alkyne Add NaAsc (Start) Premix->Reaction Monitor Step 3: Monitor LCMS / TLC (Check for Azide consumption) Reaction->Monitor Monitor->Reaction Incomplete (Add more Ascorbate) Quench Step 4: Quench/Chelation Add EDTA (0.1M) (Break Cu-Morpholine bond) Monitor->Quench Complete Isolate Step 5: Isolation Extraction (DCM) -> Dry Quench->Isolate

Figure 2: Step-by-step workflow for CuAAC synthesis of triazolyl-morpholine conjugates, emphasizing the chelation step.

Analytical Validation

How do you confirm the reaction worked?

  • 1H NMR:

    • Triazole Proton: Look for a distinct singlet in the aromatic region (

      
       7.5 - 8.5 ppm).
      
    • Morpholine

      
      :  The methylene protons adjacent to the nitrogen (linked to the triazole) will shift downfield significantly compared to the propargyl precursor.
      
  • LCMS:

    • Confirm Mass

      
      .
      
    • Check for absence of the Azide peak (safety check).

  • Crystallography:

    • Morpholine-triazole derivatives often crystallize well. X-ray is the ultimate proof of regiochemistry (1,4 vs 1,5).

References

  • Mishra, K., & Tiwari, V. K. (2014).[3] Click chemistry inspired synthesis of morpholine-fused triazoles.[3][4][5][6][7] Journal of Organic Chemistry, 79(13), 6087–6103. Link

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

  • Fabitha, K., et al. (2022).[8] 1,2,3-Triazole Linked Chalcone-Morpholine Hybrids: Synthesis, In Vitro Antibacterial Evaluation and In Silico ADMET Predictions. Polycyclic Aromatic Compounds. Link

  • BenchChem Technical Support. (2025). Removal of Residual Copper Catalyst from Click Reactions. Link

Sources

Application Notes and Protocols for the Recrystallization of 4-(1H-1,2,4-Triazol-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity for 4-(1H-1,2,4-Triazol-3-yl)morpholine

4-(1H-1,2,4-Triazol-3-yl)morpholine is a heterocyclic compound incorporating both a 1,2,4-triazole and a morpholine moiety. Such hybrid molecules are of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with these two ring systems.[1] The 1,2,4-triazole ring is a well-known pharmacophore found in a wide range of therapeutic agents, including antifungal and anticancer drugs.[1][2] Similarly, the morpholine ring is a privileged structure in drug design, often incorporated to improve physicochemical properties such as solubility and metabolic stability.[3][4]

The efficacy and safety of any pharmacologically active compound are inextricably linked to its purity. Impurities, such as starting materials, by-products, or isomers, can lead to inaccurate biological data, altered toxicity profiles, and difficulties in formulation.[5] Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, offering the potential to obtain high-purity crystalline material. This guide provides a detailed exploration of suitable solvent systems and a comprehensive protocol for the successful recrystallization of 4-(1H-1,2,4-Triazol-3-yl)morpholine.

Understanding the Physicochemical Landscape: A Rationale for Solvent Selection

The selection of an appropriate recrystallization solvent is the most critical step in this purification technique. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures, while impurities should either be highly soluble or insoluble at all temperatures. The molecular structure of 4-(1H-1,2,4-Triazol-3-yl)morpholine, featuring both a hydrogen bond-donating triazole N-H group and several hydrogen bond-accepting nitrogen and oxygen atoms, suggests a moderate to high degree of polarity.

The morpholine component contributes to water miscibility and solubility in a range of organic solvents.[4][6] Conversely, the triazole ring system can be found in compounds recrystallized from a variety of solvents, from non-polar hexane to polar mixtures like acetone and chloroform.[7] Studies on structurally related compounds, such as 3-amino-1,2,4-triazole, have shown good solubility in polar solvents like methanol, ethanol, and N-methyl-2-pyrrolidone, with lower solubility in solvents like ethyl acetate and acetone.[8]

Based on these considerations, a systematic screening of solvents with varying polarities is recommended.

Recommended Solvent Systems for Screening

The following table outlines promising single and mixed solvent systems for the recrystallization of 4-(1H-1,2,4-Triazol-3-yl)morpholine, categorized by their polarity.

Solvent SystemTypeRationale
Water Highly Polar ProticThe morpholine moiety suggests potential water solubility, which might be suitable for recrystallization if the solubility significantly decreases upon cooling.
Ethanol Polar ProticOften a good choice for moderately polar compounds. Its volatility allows for easy removal from the purified crystals.[3][9]
Isopropanol Polar ProticSimilar to ethanol but with a higher boiling point, which can be advantageous for dissolving less soluble compounds.
Methanol Polar ProticGenerally provides high solubility for polar compounds. A mixed solvent system with a less polar co-solvent might be necessary.
Ethyl Acetate Moderately Polar AproticA versatile solvent that has been successfully used for the recrystallization of some morpholine derivatives.[10]
Acetone Moderately Polar AproticCan be effective, but its low boiling point may limit its utility for less soluble compounds.
Acetonitrile Polar AproticMay offer a different selectivity for impurities compared to other polar aprotic solvents.
Ethanol/Water Mixed (Polar Protic)A common and effective mixed solvent system. The ratio can be fine-tuned to achieve the desired solubility profile.
Methanol/Dichloromethane Mixed (Polar Protic/Aprotic)This combination can dissolve a wide range of polarities and is often used in chromatography, suggesting its potential for selective crystallization.
Chloroform/Methanol Mixed (Moderately Polar)A known solvent system for the purification of 1,2,4-triazole derivatives.[5]
Toluene/Ethanol Mixed (Non-polar/Polar)The addition of a small amount of a polar co-solvent to a non-polar solvent can be effective for compounds with intermediate polarity.

Experimental Protocol: A Step-by-Step Guide to Recrystallization

This protocol provides a detailed methodology for the recrystallization of 4-(1H-1,2,4-Triazol-3-yl)morpholine.

Materials and Equipment
  • Crude 4-(1H-1,2,4-Triazol-3-yl)morpholine

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula and glass stirring rod

  • Ice bath

  • Drying oven or desiccator

Workflow for Recrystallization

Caption: A generalized workflow for the recrystallization process.

Detailed Procedure
  • Solvent Selection and Dissolution:

    • Place a small amount of the crude compound (e.g., 50-100 mg) in a test tube.

    • Add the selected solvent dropwise while gently heating and agitating the mixture.

    • A good solvent will dissolve the compound when hot but show significantly lower solubility upon cooling.

    • Once a suitable solvent or solvent system is identified, place the bulk of the crude material in an Erlenmeyer flask.

    • Add the minimum amount of the hot solvent required to fully dissolve the compound. Continuous stirring is recommended.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present in the hot solution, a hot filtration step is required.

    • Preheat a second Erlenmeyer flask and a funnel (preferably a stemless funnel) on the hot plate.

    • Place a fluted filter paper in the funnel and pour the hot solution through it into the preheated flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.

    • If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and an appropriate size of filter paper.

    • Ensure the filter paper is wetted with a small amount of the cold recrystallization solvent before pouring the crystal slurry.

  • Washing:

    • Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.

    • It is crucial to use a minimal amount of cold solvent to avoid significant loss of the purified product.

  • Drying:

    • Dry the purified crystals thoroughly to remove any residual solvent. This can be achieved by air drying on the filter paper, followed by drying in a vacuum oven at a temperature well below the compound's melting point, or in a desiccator.

Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The compound is highly soluble even at low temperatures.- Boil off some of the solvent to concentrate the solution.- Try a different solvent or a mixed solvent system where the compound has lower solubility.
Oiling out (formation of a liquid layer instead of crystals) - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Impurities are present that inhibit crystallization.- Use a lower-boiling solvent.- Add more solvent to the hot solution and reheat until clear, then cool slowly.- Try to purify the crude material by another method (e.g., column chromatography) before recrystallization.
Low recovery of the purified compound - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use the minimum amount of ice-cold solvent for washing.
Colored impurities remain in the crystals - The impurities have similar solubility to the target compound.- Add a small amount of activated charcoal to the hot solution before filtration (note: this may reduce the yield).

Conclusion

The successful recrystallization of 4-(1H-1,2,4-Triazol-3-yl)morpholine is a critical step in obtaining high-purity material essential for reliable biological and pharmaceutical evaluation. By systematically screening a range of solvent systems and carefully following the detailed protocol, researchers can effectively purify this promising heterocyclic compound. The principles and techniques outlined in this guide provide a robust framework for optimizing the recrystallization process and addressing common challenges, ultimately contributing to the advancement of drug discovery and development projects.

References

  • Google Patents. (n.d.). WO2009106486A1 - Preparation of morpholine derivatives.
  • Gagnon, J., et al. (2022). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. Retrieved from [Link]

  • IISTE.org. (n.d.). The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Some Derivatives of Morpholine. Retrieved from [Link]

  • Parisi, E., & Centore, R. (2023). Synthesis and Crystallization of N-rich Triazole Compounds. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one 1-oxide. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of triazole-linked morpholino oligonucleotides via CuI catalysed cycloaddition. Retrieved from [Link]

  • MDPI. (2021). 4-(7-Bromobenzo[d][5][10][11]thiadiazol-4-yl)morpholine. Retrieved from [Link]

  • SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Retrieved from [Link]

  • Akkurt, M., et al. (2014). (E)-N-(4-{[1-(Prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}benzylidene)morpholin-4-amine. PMC. Retrieved from [Link]

  • AlTamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Retrieved from [Link]

  • MORPHOLINE. (n.d.). MORPHOLINE. Retrieved from [Link]

  • Sciencemadness Wiki. (2022). Morpholine. Retrieved from [Link]

  • Lidsen. (2023). Catalysis Research Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biolo. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

  • Moldb. (n.d.). 4-(3-Fluorophenyl)-5-(morpholin-4-yl)-4h-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • Lidsen. (2023). Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties. Retrieved from [Link]

  • Wang, Y., et al. (2019). Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). morpholin-4-ium 2-(5-methyl-1H-1,2,4-triazol-3-ylsulfanyl)acetate. Retrieved from [Link]

  • AlTamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer. Retrieved from [Link]

Sources

Application Note: Structural Elucidation and Quantitative Profiling of 3-Substituted 1,2,4-Triazole Morpholines via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

1,2,4-Triazole derivatives fused with morpholine moieties—often synthesized via Mannich reactions —represent a privileged scaffold in medicinal chemistry, exhibiting potent antifungal, antibacterial, and anti-inflammatory properties [1, 2].

However, the characterization of these molecules presents unique challenges:

  • Annular Tautomerism: The 1,2,4-triazole ring exists in a dynamic equilibrium of 1H, 2H, and 4H tautomers, causing significant chemical shift variations and signal broadening [3].

  • Regioisomerism: Substitution can occur at the N1, N2, or N4 positions, which is difficult to distinguish without specific NMR strategies.

  • Hydrolytic Instability: The methylene bridge in Mannich bases (Triazole–CH₂–Morpholine) is susceptible to hydrolysis in wet solvents, necessitating rigorous sample preparation.

This guide provides a standardized protocol for the structural confirmation and quantitative analysis (qNMR) of these compounds, focusing on the diagnostic "Mannich Linker" and the differentiation of regioisomers.

Chemical Structure & Resonance Logic

To interpret the NMR data correctly, one must understand the connectivity established during synthesis. The most common "3-substituted 1,2,4-triazole morpholine" is a Mannich base formed by the condensation of a 3-substituted triazole (often a thione), formaldehyde, and morpholine.

Structural Visualization and Tautomerism

The following diagram illustrates the synthesis pathway and the potential for isomerism.

Triazole_Morpholine_Structure Start 3-Substituted 1,2,4-Triazole (Precursor) Mannich Mannich Reaction (-H2O) Start->Mannich Reagents Formaldehyde + Morpholine Reagents->Mannich Product_N1 N1-Mannich Base (Kinetic Product) Mannich->Product_N1 Regioselectivity? Product_N2 N2-Mannich Base (Thermodynamic Product) Mannich->Product_N2 Hydrolysis Hydrolysis Risk (Reverts to Precursor) Product_N1->Hydrolysis

Figure 1: Synthesis pathway of triazole-morpholine Mannich bases, highlighting the critical N1/N2 regioselectivity and hydrolysis equilibrium.

Experimental Protocol

Solvent Selection Strategy

The choice of solvent dictates the resolution of the critical exchangeable protons and the stability of the Mannich base.

  • DMSO-d6 (Recommended):

    • Pros: Excellent solubility for polar triazoles; slows down proton exchange, allowing observation of broad NH signals; stabilizes the Mannich base.

    • Cons: Strong water peak (3.33 ppm) can obscure morpholine signals.[1]

  • CDCl3 (Secondary):

    • Pros: Clean spectral window around 3-4 ppm.[1]

    • Cons: Acidic traces in CDCl3 can catalyze the decomposition of the Mannich base (hydrolysis of the N-CH₂-N bond).[1] Always neutralize CDCl3 with basic alumina or silver foil prior to use.

Sample Preparation (qNMR Standard)

For quantitative purity assessment, strict adherence to gravimetric preparation is required.

  • Dryness: Dry the analyte under high vacuum (P < 0.1 mbar) for 4 hours to remove surface water (which catalyzes hydrolysis).

  • Internal Standard (IS): Select an IS with signals in the empty window (usually 4.5 – 6.0 ppm).

    • Recommendation:Maleic Acid (Singlet ~6.2 ppm in DMSO) or Dimethyl Sulfone (Singlet ~3.0 ppm, if resolved from morpholine).[1]

  • Concentration: Prepare a solution of 10–15 mg/mL. Higher concentrations may induce aggregation (stacking), shifting aromatic signals.

Acquisition Parameters (Bruker/Jeol/Varian)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse) with adequate delay.

  • Relaxation Delay (D1): Set to 30–60 seconds for qNMR (5× T₁). Triazole C-H protons have long relaxation times.

  • Scans (NS): 16 (structural) or 64 (quantitative).[1]

  • Temperature: 298 K (25°C).[1]

Data Interpretation & Chemical Shifts

The characterization relies on three distinct zones in the 1H NMR spectrum.

Diagnostic Signal Table (DMSO-d6)
MoietyProton TypeChemical Shift (δ ppm)MultiplicityDiagnostic Value
Triazole Ring C5-H (if unsubstituted)8.20 – 9.10 SingletDeshielded by adjacent Nitrogens.[1] Absence indicates C5 substitution.
Linker N-CH₂ -N (Mannich)4.90 – 5.40 Singlet/BroadThe "Proof of Synthesis" peak. Disappears upon hydrolysis.[1]
Morpholine O-CH₂ (Positions 2,[1]6)3.55 – 3.75 Triplet (app)Characteristic ether region.[1]
Morpholine N-CH₂ (Positions 3,[1][2]5)2.40 – 2.80 Triplet (app)Often obscured by DMSO (2.50 ppm).[1] Use HSQC to confirm.
Triazole NH N-H (Thione form)13.0 – 14.5 Broad SingletOnly present if N-alkylation did not occur (impurity/hydrolysis).[1]

Note: In CDCl3, the Linker signal typically shifts upfield to 4.40 – 4.80 ppm. [4, 5]

Regioisomer Differentiation (N1 vs N2 vs N4)

In 3-substituted triazoles, the Mannich reaction can occur at N1, N2, or N4.

  • N1-Substitution: The C5-H proton (if present) shows a sharp singlet.[1] NOESY correlation observed between the Linker-CH₂ and the C5-H.[1]

  • N2-Substitution: Often the thermodynamic product.[1] C5-H may appear slightly upfield compared to N1.[1]

  • N4-Substitution: Less common for Mannich bases derived from 3-thiones but possible.[1]

The Hydrolysis Check

If the spectrum shows a broad singlet at ~13.8 ppm (Triazole NH) and a sharp singlet at ~8.3 ppm (Formaldehyde/hydrate) or ~3.3 ppm (Methanol byproduct), the Mannich base has hydrolyzed.

Workflow: Structural Confirmation Decision Tree

Use this logic flow to validate your compound.

NMR_Workflow Start Acquire 1H NMR (DMSO-d6) Check_Linker Locate Linker Signal (4.9 - 5.4 ppm) Start->Check_Linker Linker_Present Signal Present Check_Linker->Linker_Present Yes Linker_Absent Signal Absent Check_Linker->Linker_Absent No Check_Morpholine Check Morpholine Ratio (Integral 4:4) Linker_Present->Check_Morpholine Hydrolysis_Fail Hydrolysis Detected (Check for NH >13ppm) Linker_Absent->Hydrolysis_Fail Check_Morpholine->Hydrolysis_Fail Ratio Skewed Regio_Check NOESY Experiment (Linker <-> C5-H or R-Group) Check_Morpholine->Regio_Check Ratio Correct Valid Valid Structure Proceed to Bioassay Regio_Check->Valid

Figure 2: Step-by-step decision tree for validating the integrity of the Mannich base.

References

  • Plech, T., et al. (2011).[3] "Microbiologically active Mannich bases derived from 1,2,4-triazoles.[1][3][4] The effect of C-5 substituent on antibacterial activity."[1][3] Medicinal Chemistry Research.

  • Al-Soud, Y. A., et al. (2014). "Synthesis, Characterization and Antimicrobial Evaluation of Some New Schiff, Mannich and Acetylenic Mannich Bases Incorporating a 1,2,4-Triazole Nucleus." Molecules.

  • Alkorta, I., et al. (2023). "1,2,4-triazole: Tautomerism and NMR Spectroscopy." Organic & Biomolecular Chemistry.

  • Emery Pharma. (2024).[1] "A Guide to Quantitative NMR (qNMR)." Emery Pharma Technical Guides.

  • Sigma-Aldrich. (2017).[1] "Quantitative NMR - Technical Details and TraceCERT® Certified Reference Materials."

Sources

Application Notes and Protocols for the Preparation of Mannich Bases from 4-(1H-1,2,4-Triazol-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the synthesis, characterization, and potential applications of Mannich bases derived from 4-(1H-1,2,4-triazol-3-yl)morpholine. The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The incorporation of a morpholine moiety is also a well-established strategy in drug design to enhance pharmacokinetic profiles.[3] This document provides a robust, step-by-step protocol for the aminomethylation of 4-(1H-1,2,4-triazol-3-yl)morpholine via the Mannich reaction, a classic and versatile method for the synthesis of β-amino ketones and related compounds.[4][5] This guide is intended for researchers and professionals in drug discovery and development, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Scientific Rationale

The convergence of the 1,2,4-triazole scaffold and the Mannich reaction presents a fertile ground for the discovery of novel bioactive molecules. The triazole ring system is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[2] Its unique electronic properties and ability to participate in hydrogen bonding interactions contribute to its diverse biological activities. Mannich bases, in turn, have gained significant attention in pharmaceutical chemistry due to their broad spectrum of bioactivities, including antibacterial, antifungal, and anticancer effects.[1][3]

The aminomethylation of N-heterocycles through the Mannich reaction is a powerful tool for chemical modification, allowing for the introduction of a diverse range of substituents that can modulate the biological activity and physicochemical properties of the parent molecule.[4] The synthesis of Mannich bases from 4-(1H-1,2,4-triazol-3-yl)morpholine is of particular interest as it combines three biologically significant pharmacophores: the 1,2,4-triazole ring, the morpholine moiety, and the versatile aminomethyl linker. This strategic combination is anticipated to yield novel compounds with enhanced therapeutic potential.

The Mannich Reaction: A Mechanistic Overview

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom (in this case, the N-H of the triazole ring), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine. The reaction proceeds through the formation of an Eschenmoser-like salt, which then undergoes nucleophilic attack by the active hydrogen-containing compound.

Key Mechanistic Steps:

  • Iminium Ion Formation: Formaldehyde reacts with the secondary amine (in this protocol, a generic secondary amine is used for the general mechanism, though morpholine is a key reagent in the specific application) to form a highly reactive iminium ion.

  • Nucleophilic Attack: The acidic N-H proton of the 1,2,4-triazole ring is sufficiently labile to act as a nucleophile, attacking the electrophilic carbon of the iminium ion.

  • Product Formation: This nucleophilic addition results in the formation of the N-aminomethylated product, the Mannich base.

This reaction is typically carried out under mild conditions and is known for its high yields and atom economy, making it an attractive method for library synthesis in drug discovery programs.[5]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative Mannich base from 4-(1H-1,2,4-triazol-3-yl)morpholine.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-(1H-1,2,4-Triazol-3-yl)morpholine≥98%Commercially Available
Formaldehyde (37% in H₂O)ACS ReagentStandard Chemical Supplier
Secondary Amine (e.g., Piperidine, Pyrrolidine)≥99%Standard Chemical Supplier
Ethanol (EtOH)AnhydrousStandard Chemical Supplier
Dimethylformamide (DMF)AnhydrousStandard Chemical Supplier
Diethyl EtherReagent GradeStandard Chemical Supplier
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄Standard Chemical Supplier
Deuterated Solvents (e.g., DMSO-d₆, CDCl₃)NMR GradeStandard Chemical Supplier
General Synthetic Protocol for Mannich Base Formation

This protocol is a general guideline and may require optimization for specific secondary amines.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-(1H-1,2,4-triazol-3-yl)morpholine (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a suitable solvent such as ethanol or dimethylformamide (DMF) (approximately 10 mL per gram of starting material).[3][6]

  • Reagent Addition: To the stirred solution, add formaldehyde (1.2 eq) followed by the dropwise addition of the desired secondary amine (1.1 eq).

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature.[7] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up and Isolation: Upon completion, the reaction mixture is poured into ice-cold water. The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure Mannich base.

Reaction Workflow Diagram

Mannich_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve Dissolve 4-(1H-1,2,4-Triazol-3-yl)morpholine in Ethanol/DMF Start->Dissolve Add_Reagents Add Formaldehyde and Secondary Amine Dissolve->Add_Reagents Stir Stir at Room Temperature Add_Reagents->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Continue if incomplete Quench Pour into Ice Water Monitor->Quench Reaction Complete Filter Filter Precipitate Quench->Filter Wash Wash with Water & Ether Filter->Wash Purify Recrystallize Wash->Purify End Pure Mannich Base Purify->End

Caption: Experimental workflow for the synthesis of Mannich bases.

Characterization and Data Analysis

The structural elucidation of the synthesized Mannich bases is crucial for confirming their identity and purity. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most characteristic signal for the formation of the Mannich base is a singlet in the range of δ 5.0-5.5 ppm, corresponding to the two protons of the N-CH₂-N methylene bridge.[2][3] The signals for the morpholine and the newly introduced amine moiety should also be present and well-resolved.

    • ¹³C NMR: The formation of the methylene linker is confirmed by a signal around δ 70 ppm.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule. The C-N stretching vibrations and the aromatic C-H stretching of the triazole ring are key features to observe.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which should correspond to the calculated molecular weight of the target Mannich base.[2]

Expected Data Summary
Analytical TechniqueKey Expected Result
¹H NMR Singlet at δ 5.0-5.5 ppm (N-CH₂-N)
¹³C NMR Signal around δ 70 ppm (N-CH₂-N)
IR Spectroscopy Characteristic C-N and aromatic C-H stretching bands
HRMS Molecular ion peak corresponding to the calculated exact mass

Applications and Future Perspectives

The synthesized Mannich bases are promising candidates for further biological evaluation. Given the known activities of triazole and morpholine derivatives, these compounds are expected to exhibit a range of pharmacological properties.

  • Antimicrobial Screening: The compounds should be screened against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, to determine their minimum inhibitory concentrations (MICs).[3]

  • Anticancer Activity: Evaluation of cytotoxic activity against various cancer cell lines is a logical next step, given the anticancer potential of many triazole-based compounds.[1][7][8]

The modular nature of the Mannich reaction allows for the creation of a diverse library of compounds by varying the secondary amine component. This can facilitate structure-activity relationship (SAR) studies to identify key structural features responsible for biological activity and to optimize lead compounds.

General Reaction Scheme

Caption: General scheme for the Mannich reaction.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of novel Mannich bases from 4-(1H-1,2,4-triazol-3-yl)morpholine. The described protocols are robust and can be readily adapted for the synthesis of a diverse library of compounds for biological screening. The combination of the privileged 1,2,4-triazole scaffold with the versatile Mannich reaction offers a promising avenue for the discovery of new therapeutic agents.

References

Sources

functionalization of triazole ring in morpholine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of Triazole Rings in Morpholine Derivatives

Executive Summary

This guide details the strategic synthesis and functionalization of 1,2,3-triazole rings embedded within morpholine scaffolds.[1] Morpholine is a privileged pharmacophore known for improving drug solubility and metabolic stability, while the 1,2,3-triazole ring serves as a bioisostere for amide bonds and a rigid linker.

This Application Note moves beyond basic "Click Chemistry" to include late-stage C-5 functionalization of the triazole ring, enabling the conversion of 1,4-disubstituted triazoles into fully substituted 1,4,5-trisubstituted derivatives. This capability is critical for optimizing structure-activity relationships (SAR) in antifungal and anticancer drug discovery.

Strategic Analysis & Workflow

The functionalization of the triazole ring in morpholine derivatives follows a two-tier logic:

  • Primary Construction (Regioselective Assembly): Using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form the 1,4-disubstituted ring.

  • Secondary Derivatization (C-H Activation): Using Palladium-catalyzed C-H arylation to functionalize the C-5 position of the triazole ring, a technique often overlooked in standard protocols.

Pathway Visualization

MorpholineTriazoleWorkflow Morpholine Morpholine Core Propargyl N-Propargyl Morpholine (Alkyne Scaffold) Morpholine->Propargyl Propargyl Bromide K2CO3, Acetone Triazole14 1,4-Disubstituted 1,2,3-Triazole (Click Product) Propargyl->Triazole14 CuAAC (CuSO4, NaAsc) Azide Aryl/Alkyl Azide (R-N3) Azide->Triazole14 Triazole145 1,4,5-Trisubstituted Triazole (C-H Arylated) Triazole14->Triazole145 Pd-Catalyzed C-H Arylation (Pd(OAc)2, Ar-Br)

Figure 1: Step-wise functionalization pathway from morpholine precursor to fully substituted triazole scaffold.[2][3][4]

Protocol 1: Construction of the Morpholine-Triazole Scaffold (CuAAC)

Objective: Synthesis of 4-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)morpholine. Mechanism: The Cu(I) catalyst coordinates with the alkyne, lowering the activation energy for the cycloaddition with the azide, exclusively yielding the 1,4-regioisomer.

Materials
  • Substrate: 4-(Prop-2-yn-1-yl)morpholine (synthesized via N-alkylation of morpholine).

  • Reagent: Aryl Azide (0.5 mmol).

  • Catalyst System: Copper(II) Sulfate Pentahydrate (CuSO₄[5]·5H₂O).[5]

  • Reductant: Sodium Ascorbate (NaAsc).[6][7][8]

  • Solvent: tert-Butanol/Water (1:1 v/v) or DMSO/Water (for lipophilic azides).

Step-by-Step Procedure
  • Preparation: In a 20 mL scintillation vial, dissolve 4-(prop-2-yn-1-yl)morpholine (1.0 equiv, 0.5 mmol) and the appropriate organic azide (1.0 equiv, 0.5 mmol) in 4 mL of t-BuOH/H₂O (1:1).

  • Catalyst Activation: Prepare a fresh solution of Sodium Ascorbate (0.4 equiv in 200 µL water) and CuSO₄·5H₂O (0.1 equiv in 100 µL water).

    • Expert Insight: Always add the ascorbate after the copper to the reaction mixture, or mix them immediately before addition. The reduction of Cu(II) to Cu(I) is transient in the presence of oxygen; fresh generation is key.

  • Reaction: Add the CuSO₄ solution followed by the Sodium Ascorbate solution to the main vial. Cap tightly and stir at room temperature (25°C) for 6–12 hours.

    • Monitoring: The reaction is complete when the alkyne spot disappears on TLC (Mobile phase: 5% MeOH in DCM).

  • Work-up: Dilute the mixture with 10 mL water and 10 mL cooling ammonia (NH₄OH) to chelate residual copper (turns solution blue). Extract with Dichloromethane (DCM) (3 x 15 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).

Validation Criteria:

  • 1H NMR: Appearance of a distinct singlet for the triazole C-5 proton around δ 7.5–8.5 ppm .

  • Mass Spec: Observation of [M+H]+ corresponding to the cycloaddition product.

Protocol 2: Advanced C-5 Functionalization (Pd-Catalyzed Arylation)

Objective: Direct C-H arylation of the 1,2,3-triazole ring to generate 1,4,5-trisubstituted morpholine derivatives. Significance: Most protocols stop at the 1,4-isomer. This step allows the introduction of a second aryl group on the triazole ring, significantly altering the electronic and steric profile for drug binding.

Materials
  • Substrate: 1,4-Disubstituted Morpholine-Triazole (from Protocol 1).

  • Reagent: Aryl Bromide (Ar-Br) (1.2 equiv).

  • Catalyst: Palladium(II) Acetate (Pd(OAc)₂, 5 mol%).

  • Ligand: Triphenylphosphine (PPh₃, 10 mol%).

  • Base: Tetrabutylammonium acetate (Bu₄NOAc, 2.0 equiv).

  • Solvent: N-Methyl-2-pyrrolidone (NMP) (Anhydrous).

Step-by-Step Procedure
  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the Morpholine-Triazole substrate (0.3 mmol), Aryl Bromide (0.36 mmol), Pd(OAc)₂ (3.4 mg), PPh₃ (7.9 mg), and Bu₄NOAc (180 mg).

  • Inert Atmosphere: Evacuate the tube and backfill with Argon (repeat 3 times). Add NMP (2.0 mL) via syringe under Argon flow.

  • Reaction: Heat the sealed tube to 120°C in an oil bath for 12 hours.

    • Expert Insight: The use of Bu₄NOAc is crucial; it acts as a soluble base and facilitates the Concerted Metalation-Deprotonation (CMD) pathway required for activating the acidic C-5 proton.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove NMP.

  • Purification: Flash chromatography on silica gel. (Note: These products are often more lipophilic than the starting material).

Data Presentation & Expected Results

The following table summarizes the expected yields and characterization shifts when functionalizing the morpholine-triazole scaffold using the protocols above.

EntryR-Group (Azide)R'-Group (Aryl Bromide)ProtocolYield (%)1H NMR Diagnostic (Triazole Ring)
1 PhenylN/ACuAAC88%Singlet (1H) at δ 7.82 ppm (C-5 H)
2 4-FluorophenylN/ACuAAC85%Singlet (1H) at δ 7.85 ppm (C-5 H)
3 BenzylN/ACuAAC91%Singlet (1H) at δ 7.50 ppm (C-5 H)
4 Phenyl4-MethoxyphenylPd-Arylation72%Signal Disappears (C-5 substituted)
5 Phenyl4-NitrophenylPd-Arylation65%Signal Disappears (C-5 substituted)

Analytical Interpretation:

  • Success Indicator: In Protocol 1, the appearance of the triazole singlet confirms ring formation. In Protocol 2, the disappearance of this specific singlet confirms successful C-5 arylation.

  • Solubility: Morpholine derivatives often require 5-10% Methanol in DCM for elution; pure DCM is rarely sufficient for polar hybrids.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (CuAAC) Oxidation of Cu(I) to Cu(II)Increase NaAsc to 0.5 equiv; Degas solvents with Argon before mixing.
Green Reaction Mixture Cu(II) accumulationAdd more NaAsc immediately. The active catalyst color should be yellow/orange.
No Reaction (Pd-Arylation) Catalyst Poisoning / Wet SolventEnsure NMP is anhydrous (molecular sieves); repurify starting material to remove trace sulfur/amines.
Regioisomer Mix Thermal background reactionEnsure CuAAC is run at RT. If heating is required, keep below 50°C to avoid thermal Huisgen cycloaddition (which gives 1:1 mix).

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. [Link]

  • Chuprakov, S., Chernyak, N., Dudnik, A. S., & Gevorgyan, V. (2007).[9] Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters. [Link]

  • K. Fabitha et al. (2022).[3] 1,2,3-Triazole Linked Chalcone-Morpholine Hybrids: Synthesis, In Vitro Antibacterial Evaluation and In Silico ADMET Predictions. Asian Journal of Chemistry. [Link]

  • Wang, X., et al. (2016). Palladium-Catalyzed C-H Arylation of 1,2,3-Triazoles. Molecules. [Link][1][2][3][6][7][10][11][12][13][14][15][16]

Sources

A Robust, Stability-Indicating HPLC Method for the Purity Analysis of Triazolyl-Morpholine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This comprehensive application note details the systematic development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of related substances in triazolyl-morpholine based active pharmaceutical ingredients (APIs). Recognizing the prevalence of the triazolyl-morpholine scaffold in modern pharmaceuticals, this guide provides a scientifically-grounded, step-by-step protocol designed for researchers, quality control analysts, and drug development professionals. The causality behind each experimental choice is explained, from initial column and mobile phase screening to the fine-tuning of chromatographic parameters. The final method is validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and proven to be stability-indicating through forced degradation studies.

Introduction: The Analytical Imperative for Triazolyl-Morpholine APIs

The triazolyl-morpholine structural motif is a cornerstone in the development of numerous therapeutic agents, particularly in the antifungal and agrochemical sectors.[1][2] The precise arrangement of the nitrogen-containing triazole ring and the morpholine heterocycle imparts specific pharmacological activities.[3][4] However, the synthetic pathways to these complex molecules can introduce a variety of impurities, including starting materials, intermediates, by-products, and degradants.[5][6] Ensuring the purity of the final API is not merely a quality control checkpoint; it is a critical determinant of the drug's safety and efficacy.

An effective analytical method must be able to separate the main compound from all potential and actual impurities. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and adaptability.[1][7] This document serves as both a practical guide and a reference for establishing a robust, reliable, and validated HPLC method for this important class of molecules.

Foundational Strategy: Method Development

The primary objective of method development is to achieve adequate separation between the main analyte peak and all potential impurities with good peak shape, sensitivity, and a reasonable run time. Our strategy is built on a logical, stepwise process.

Understanding the Analyte: Physicochemical Properties

The triazolyl-morpholine core possesses distinct characteristics that guide our initial choices:

  • Polarity : These are typically moderately polar molecules. The presence of heteroatoms (N, O) allows for hydrogen bonding.

  • Ionization : The triazole and morpholine moieties contain basic nitrogen atoms, making the molecule's charge state dependent on pH. This property can be powerfully exploited to control retention.

  • UV Absorbance : The triazole ring is an effective chromophore, making UV detection a suitable and straightforward choice for quantification.[1][8]

Initial Screening: Column and Mobile Phase Selection

Given the analyte's properties, Reversed-Phase (RP) chromatography is the most logical starting point, as it separates compounds based on their hydrophobicity.[9][10]

  • Stationary Phase (Column) Selection : A C18 (octadecylsilane) column is the workhorse of RP-HPLC and our first choice.[10][11] It provides a strong hydrophobic stationary phase for retaining moderately polar to non-polar compounds. We begin with a standard dimension, such as 4.6 x 150 mm with 5 µm particles, which offers a good balance of efficiency and backpressure.[11]

  • Mobile Phase Selection : The mobile phase in RP-HPLC typically consists of a polar aqueous component and a less polar organic modifier.[11][12]

    • Organic Modifier : Acetonitrile (ACN) is often preferred over methanol due to its lower viscosity and better UV transparency at low wavelengths. We will evaluate both to assess differences in selectivity.

    • Aqueous Phase & pH Control : Since the analyte is basic, controlling the pH of the aqueous phase is critical for achieving consistent retention times and good peak shapes. A slightly acidic pH (e.g., pH 3.0) will ensure the basic nitrogens are protonated, leading to more consistent interactions with the stationary phase. An ammonium formate or phosphate buffer is suitable for this purpose.

Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Application Analyte Analyte Characterization (Polarity, pKa, UV λmax) Column Column Selection (e.g., C18, 4.6x150mm, 5µm) Analyte->Column MobilePhase Mobile Phase Screening (ACN/H₂O vs MeOH/H₂O, pH 3-7) Column->MobilePhase Detection Detector Wavelength (Scan for λmax) MobilePhase->Detection Gradient Gradient Optimization (Slope & Time) Detection->Gradient FlowRate Flow Rate & Temperature (Adjust for efficiency) Gradient->FlowRate FinalMethod Final Method Conditions FlowRate->FinalMethod Validation Method Validation (ICH Q2(R1)) FinalMethod->Validation ForcedDeg Forced Degradation Study Validation->ForcedDeg Purity Purity Analysis of API ForcedDeg->Purity

Caption: Workflow for HPLC Method Development and Validation.

Method Optimization

Initial screening runs will inform the optimization process. The goal is to achieve a resolution (Rs) of >1.5 between the main peak and its closest eluting impurity.

  • Gradient Elution : A gradient elution (where the organic modifier concentration is increased over time) is typically necessary for purity analysis to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable time.

  • Flow Rate and Temperature : A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column. Column temperature (e.g., 30 °C) is controlled to ensure reproducible retention times. Adjusting temperature can also influence selectivity.

After optimization, a suitable method was established. The final, optimized conditions are summarized in the table below.

ParameterOptimized ConditionRationale
Instrument Agilent 1260 Infinity II or equivalentStandard HPLC system with UV/DAD detector.
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)Provides excellent peak shape for basic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier ensures protonation of basic analytes.[13]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)ACN offers good selectivity and low viscosity.
Gradient Program 0-2 min (10% B), 2-20 min (10-90% B), 20-22 min (90% B), 22-22.1 min (90-10% B), 22.1-25 min (10% B)Gradient allows for separation of impurities with a wide polarity range.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing speed and pressure.
Column Temperature 30 °CEnsures stable retention times and improves peak shape.
Detection Diode Array Detector (DAD) at 260 nmWavelength of maximum absorbance for the triazole chromophore.
Injection Volume 10 µLStandard volume for analytical HPLC.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Ensures sample solubility and compatibility with the initial mobile phase.

Experimental Protocol: Purity Determination

This section provides a detailed, step-by-step protocol for performing the purity analysis using the developed method.

Reagent and Solution Preparation
  • Mobile Phase A (0.1% Formic Acid in Water) : Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (0.1% Formic Acid in ACN) : Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Sample Diluent : Mix Mobile Phase A and Mobile Phase B in a 1:1 volume ratio.

  • Standard Stock Solution (1000 µg/mL) : Accurately weigh approximately 25 mg of the Triazolyl-Morpholine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Test Sample Solution (1000 µg/mL) : Accurately weigh approximately 25 mg of the Triazolyl-Morpholine API test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

Chromatographic Procedure
  • System Equilibration : Set up the HPLC system according to the conditions in the table above. Equilibrate the column with the initial mobile phase composition (90% A / 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Blank Injection : Inject 10 µL of the sample diluent to ensure there are no interfering peaks from the solvent.

  • System Suitability : Inject the Standard Stock Solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

  • Sample Analysis : Inject 10 µL of the Test Sample Solution in duplicate.

  • Data Processing : Integrate all peaks in the chromatogram. Calculate the percentage of each impurity using the area normalization method:

    % Impurity = (Area of Individual Impurity / Total Area of All Peaks) x 100

Method Validation: Ensuring Trustworthiness

The developed method was rigorously validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[14][15][16]

ICH_Validation center_node ICH Q2(R1) Method Validation Specificity Specificity & Forced Degradation center_node->Specificity Linearity Linearity center_node->Linearity Range Range center_node->Range Accuracy Accuracy (Recovery) center_node->Accuracy Precision Precision (Repeatability & Intermediate) center_node->Precision LOD Detection Limit (LOD) center_node->LOD LOQ Quantitation Limit (LOQ) center_node->LOQ Robustness Robustness center_node->Robustness

Caption: Key Characteristics for Analytical Method Validation.

  • Specificity (Stability-Indicating) : A forced degradation study was performed to demonstrate that the method can separate the main analyte from its degradation products.[17] The API was subjected to acid, base, oxidative, thermal, and photolytic stress. The results showed significant degradation under acidic, basic, and oxidative conditions, with all degradant peaks being well-resolved from the main peak.

Stress ConditionTimeObservationPeak Purity
Acid Hydrolysis (0.1N HCl, 60°C)8 hr~15% degradation, two major degradantsPass
Base Hydrolysis (0.1N NaOH, 60°C)4 hr~20% degradation, one major degradantPass
Oxidation (3% H₂O₂, RT)24 hr~12% degradation, multiple minor degradantsPass
Thermal (80°C, solid state)48 hr< 1% degradationPass
Photolytic (ICH Option 2)7 days< 2% degradationPass
  • Linearity : The linearity was evaluated over a concentration range of 0.05% to 150% of the nominal sample concentration (0.5 µg/mL to 1500 µg/mL). The correlation coefficient (r²) was > 0.999.

  • Accuracy : Accuracy was determined by spiking the API with known amounts of impurities at three concentration levels (50%, 100%, and 150%). The recovery for each impurity was between 98.0% and 102.0%.[18]

  • Precision :

    • Repeatability : Six replicate preparations of the same sample showed an RSD of < 1.0% for the main peak area.

    • Intermediate Precision : The analysis was repeated on a different day by a different analyst on a different instrument, with all results meeting acceptance criteria (RSD < 2.0%).

  • Limit of Quantitation (LOQ) and Detection (LOD) : The LOQ, the lowest concentration that can be reliably quantified, was determined to be 0.5 µg/mL (0.05% of the nominal concentration). The LOD was 0.15 µg/mL.[8]

  • Robustness : The method's robustness was tested by making deliberate small variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). In all cases, the system suitability parameters remained within acceptable limits.

Conclusion

This application note presents a comprehensive, systematically developed, and fully validated stability-indicating RP-HPLC method for the purity analysis of triazolyl-morpholine compounds. The logical progression from understanding analyte properties to detailed protocol execution and ICH-compliant validation provides a trustworthy and authoritative framework for quality control and drug development. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine use in a regulated environment.

References

  • A Comprehensive Guide to Selecting HPLC Columns. (n.d.). Labtech. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Retrieved from [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (2025). Perpusnas. Retrieved from [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. (2025). ACS Agricultural Science & Technology. Retrieved from [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved from [Link]

  • HPLC Column Selection Guide. (2025). SCION Instruments. Retrieved from [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). Aozhan Industrial. Retrieved from [Link]

  • HPLC Column Selection Guide. (n.d.). Regis Technologies. Retrieved from [Link]

  • HPLC Methods for analysis of Morpholine. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. (2021). International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]

  • A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. (2023). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Liquid phase method for morpholine. (2023). Jinan Rouse Industry Co., Ltd. Retrieved from [Link]

  • Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. (n.d.). PMC. Retrieved from [Link]

  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016). ResearchGate. Retrieved from [Link]

  • A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma. (2015). Walsh Medical Media. Retrieved from [Link]

  • HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. (2024). SIELC Technologies. Retrieved from [Link]

  • HPLC Methods for analysis of 1,2,4-triazole. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Degradation of selected triazole fungicides in constructed wetlands with application of biopreparation. (n.d.). DESWATER. Retrieved from [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. Retrieved from [Link]

  • Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties. (2023). LIDSEN Publishing Inc. Retrieved from [Link]

  • Click Chemistry Inspired Synthesis of Morpholine-Fused Triazoles. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (2016). Baghdad Science Journal. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Hydrazine-Mediated 1,2,4-Triazole Synthesis

[1]

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Hydrazine Hydrate Cyclocondensations

Core Directive & Safety Protocol

WARNING: Hydrazine Hydrate (


) is a potent hepatotoxin, carcinogen, and instability hazard.

Before troubleshooting yield or purity, you must validate your safety architecture. In drug development contexts, the most common catastrophic failure is not chemical yield, but safety containment breach.

  • Incompatibility: Never use standard metal spatulas (Fe/Ni can catalyze decomposition). Use Teflon or glass.

  • Peroxide Risk: Do not distill hydrazine mixtures to dryness if ethers (THF, Dioxane) were used as co-solvents; hydrazine can stabilize peroxides, leading to explosion upon concentration.

  • Decontamination: Keep a 5% Calcium Hypochlorite solution nearby. It oxidizes hydrazine to nitrogen gas (

    
    ) and water.
    

Reaction Mechanism & Failure Analysis

To troubleshoot, you must visualize the invisible failure points. The synthesis of 1,2,4-triazoles typically proceeds via the Pellizzari (Amide + Hydrazide) or Einhorn-Brunner (Diacylamine + Hydrazine) pathways.

The most common route in medicinal chemistry is the Acyl Hydrazide Cyclization :

  • Nucleophilic Attack: Hydrazine attacks an ester/nitrile to form an Acyl Hydrazide.

  • Imidate Formation: The hydrazide reacts with an electrophile (nitrile/imidate).

  • Ring Closure: Dehydration drives the formation of the aromatic triazole ring.

Visualizing the Pathway & Failure Modes

TriazolePathwayStartEster/NitrilePrecursorInter1Acyl Hydrazide(Intermediate A)Start->Inter1  Low Temp  HydrazineHydrazineHydrateHydrazine->Inter1Inter2Diacyl Hydrazine(Stalled Intermediate)Inter1->Inter2  Stoichiometry Error  (0.5 eq Hydrazine)CyclizationCyclization(High Temp/Acid)Inter1->Cyclization  + Electrophile  Impurity4-Amino-Triazole(Impurity)Inter1->Impurity  Excess Hydrazine  (Over-reaction)Product1,2,4-TriazoleTargetCyclization->Product  - H2O  

Figure 1: Reaction cascade showing critical divergence points where impurities (Diacyl Hydrazine or 4-Amino derivatives) are formed.

Troubleshooting Guides (Symptom-Based)

Issue A: Reaction Stalls at "White Solid" Intermediate

Symptom: The reaction mixture solidifies into a white mass, and LCMS shows a mass corresponding to the dimer (Diacyl Hydrazine) or uncyclized hydrazide.

Root Cause: This is the "Pellizzari Stall." The formation of the acyl hydrazide (Intermediate A) is fast and exothermic. However, the subsequent attack on the second electrophile (or ring closure) requires significantly higher activation energy.

Corrective Action:

  • Temperature Shift: If you are refluxing in Ethanol (

    
    C), it is insufficient for many cyclizations. Swap to n-Butanol (
    
    
    C)
    or Diglyme (
    
    
    C)
    .
  • Acid Catalysis: Add 5-10 mol% of p-Toluenesulfonic acid (PTSA) or Acetic Acid. Protonating the carbonyl/imidate accelerates the nucleophilic attack by the hydrazide nitrogen.

  • Microwave Irradiation: For stubborn substrates, microwave heating (150

    
    C, 10-20 min) often bypasses the thermal barrier that traps the intermediate [1].
    
Issue B: Product Contaminated with 4-Amino-1,2,4-Triazole

Symptom: NMR shows an extra broad singlet (

Root Cause: Hydrazine is a "double nucleophile." If the stoichiometry is uncontrolled, the N1 of the triazole ring can attack another equivalent of electrophile, or excess hydrazine can incorporate into the ring at the N4 position during formation [2].

Corrective Action:

  • Reverse Addition: Do not add the electrophile to the hydrazine. Add the Hydrazine to the Electrophile slowly at low temperature (

    
    C) to favor mono-substitution.
    
  • Stoichiometry Check: Ensure strictly 1.0–1.1 equivalents of hydrazine. If the protocol calls for excess hydrazine to drive kinetics, you must accept the 4-amino impurity and remove it via diazotization (treat crude with

    
     to deaminate).
    
Issue C: "Orange/Brown" Oil Instead of Crystals

Symptom: Low yield, dark color, complex TLC baseline.

Root Cause: Oxidative decomposition. Hydrazine is a reducing agent; at high temperatures in air, it reduces your solvent or oxidizes itself to diazenes, leading to radical polymerization of intermediates.

Corrective Action:

  • Degas Solvents: Sparge reaction solvents with Argon/Nitrogen for 15 mins prior to hydrazine addition.

  • Trace Metal Scavenging: Add EDTA (0.1%) if using older glass-lined reactors where metal leaching might catalyze oxidation.

Workup & Isolation (The "Hydrazine Removal" Protocol)

Removing excess hydrazine is critical due to its toxicity and nucleophilicity (which ruins downstream steps).

Standard Protocol vs. Optimized Protocol

MethodEfficacyRiskRecommendation
Evaporation LowHigh NEVER. Concentrating hydrazine creates explosion risks.
Water Wash MediumLowGood for lipophilic products. Hydrazine partitions to water.
Azeotropic Distillation HighLowBest Practice. Use Toluene or Xylene.
Chemical Quench HighMediumUse Acetone (forms hydrazone, easier to separate).
The "Azeotrope" Technique (Recommended)
  • Dilute reaction mixture with Toluene or Chlorobenzene .

  • Distill the mixture. Hydrazine hydrate forms a hetero-azeotrope with toluene (boiling point depression).

  • The hydrazine is carried over in the distillate (handle distillate as hazardous waste).

  • The product precipitates from the non-polar residue or remains in the high-boiling organic phase.

Frequently Asked Questions (FAQs)

Q: Can I use Hydrazine Sulfate/Hydrochloride salts instead of Hydrate to improve safety? A: Yes, but with a caveat. Salts are safer solids, but they are non-nucleophilic until free-based. You must add a stoichiometric base (NaOAc or

Q: How do I control Regioselectivity in 1,2,4-triazoles (N1 vs N2 alkylation)? A: In the synthesis of 1,2,4-triazoles, tautomerism exists between N1 and N2.

  • Sterics: Alkylation usually occurs at the less hindered nitrogen.

  • Conditions: Basic conditions favor alkylation at N1.

  • Troubleshooting: If you get a mix, do not attempt silica chromatography immediately (streaking). Crystallize the major isomer first, or use HPLC with a basic buffer (

    
    ).
    

Q: My LCMS shows a peak at M+28. What is it? A: This is likely the Formyl derivative. If you used Formamide or DMF as a solvent/reagent at high temps, the hydrazine or the triazole nitrogen can be formylated (

Visualizing the Workup Logic

WorkupLogicStartCrude Reaction Mixture(Contains Excess Hydrazine)SolubilityIs Product Water Soluble?Start->SolubilityNoWaterNo (Lipophilic)Solubility->NoWaterNoYesWaterYes (Polar/Amphoteric)Solubility->YesWaterYesExtractDilute with EtOAcWash 3x with 10% LiCl or BrineNoWater->ExtractResult1Hydrazine in Aqueous WasteExtract->Result1QuenchAdd Acetone (1.5 eq)Forms Acetone HydrazoneYesWater->QuenchEvapEvaporate Hydrazone(Volatile)Quench->EvapResult2Clean CrudeEvap->Result2

Figure 2: Decision matrix for the safe removal of residual hydrazine based on product solubility.

References

  • Shelke, G. M., et al. (2015).[1] "Microwave-Assisted Synthesis of 1,2,4-Triazoles." Synlett, 26(03), 404-407.[1]

  • Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127.

  • Kus, C. (2001). "Synthesis and antimicrobial activity of some new 1,2,4-triazole derivatives." Farmaco, 56(3), 235-242.

  • European Chemicals Agency (ECHA). "Hydrazine Hydrate Registration Dossier - Hazards."

removing impurities from morpholine-triazole crude products

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of Morpholine-Triazole conjugates. This structural class combines a basic, polar saturated heterocycle (morpholine) with an aromatic, nitrogen-rich triazole.[1][2] This combination creates unique purification challenges, particularly regarding polarity, basicity, and metal coordination (if synthesized via CuAAC "Click" chemistry).[1][2]

Subject: Troubleshooting Impurity Removal in Nitrogen-Heterocycle Synthesis Audience: Medicinal Chemists & Process Development Scientists[2]

Module 1: Chromatography & Tailing Issues

Q: My crude product streaks/tails severely on silica gel, making separation impossible. How do I fix this?

A: You are battling the "Silanol Effect." Both morpholine (


) and triazole moieties possess nitrogen atoms with lone pairs.[2] These interact strongly with the acidic silanol groups (

) on the surface of standard silica gel, causing peak broadening (tailing) and irreversible adsorption.[2]

The Protocol: Mobile Phase Modification You must "mask" the silica surface or suppress the ionization of your amine.

  • The "Pre-Saturation" Method (Recommended):

    • Flush your silica column with mobile phase containing 1–2% Triethylamine (TEA) or 1%

      
       before loading your sample.[2]
      
    • Maintain 0.5–1% TEA in your eluent during the run.

    • Mechanism:[3] The small, mobile TEA molecules bind to the acidic silanol sites faster than your bulky product, effectively "capping" the column.

  • Alternative Stationary Phases:

    • If TEA fails, switch to Neutral Alumina (Grade III).[1][2] Alumina is less acidic than silica and tolerates basic amines better.[2]

    • Amino-functionalized Silica (

      
      -Silica):  This phase is designed specifically for basic compounds and requires no mobile phase modifiers.[2]
      

Visualization: Chromatography Decision Tree

ChromatographyWorkflow Start Start: Tailing on TLC/Column CheckStruc Check Structure Basicity Start->CheckStruc IsBasic Is Product Highly Basic? (e.g., Alkyl-morpholine) CheckStruc->IsBasic Yes IsWeak Is Product Weakly Basic? (e.g., N-Aryl Triazole) CheckStruc->IsWeak No Sol1 Add 1% Et3N or NH4OH to Mobile Phase IsBasic->Sol1 Sol2 Use DCM/MeOH (95:5) Gradient IsWeak->Sol2 Fail Still Tailing? Sol1->Fail Switch Switch Stationary Phase: Neutral Alumina or NH2-Silica Fail->Switch Yes

Caption: Decision logic for overcoming amine tailing during chromatographic purification.

Module 2: Removing Unreacted Morpholine

Q: I have excess morpholine in my crude mixture. It co-elutes with my product. How do I remove it?

A: Exploit the water solubility or volatility of morpholine. Morpholine is a secondary amine with high water miscibility and a boiling point of ~129°C.

Protocol A: The Aqueous Wash (Partitioning)

  • Solvent System: Dissolve crude in Ethyl Acetate (EtOAc) (preferred over DCM for better phase separation with water).[1][2]

  • The Wash: Wash

    
     with Brine (saturated NaCl) .[2]
    
    • Why: Morpholine is highly hygroscopic and partitions into the aqueous phase.

    • Caution: If your product is also very polar, check the aqueous layer by TLC to ensure no product loss.

Protocol B: The "Scavenger" Derivatization (Chemical Knockout) If washing fails, chemically modify the morpholine to change its polarity.[2]

  • Add 1.5 eq of Acetic Anhydride or Isocyanate resin to the crude mixture.

  • Stir for 30 mins.

  • Result: Morpholine converts to N-acetylmorpholine (an amide).[2]

  • Purification: The amide is neutral and much less polar than the amine. It will now separate easily on silica gel (eluting much earlier) or can be washed away if using resin scavengers.[2]

Module 3: Copper Removal (For "Click" Chemistry)

Q: My product has a green/blue tint after CuAAC synthesis. How do I remove the copper catalyst?

A: Chelation is required. Simple filtration is insufficient because Copper(I)/(II) coordinates to the triazole nitrogens.[2]

Comparative Protocol Table: Copper Removal Strategies

MethodReagentsProsCons
Chelating Wash EDTA (0.1M, pH 7) or

(10%)
Inexpensive; scalable.[2]May require multiple washes; emulsions possible.[2]
Solid Scavenger SiliaMetS® or QuadraPure™ Extremely high efficiency; no workup (just filter).[2]Expensive for large scales.[2]
Adsorption Celite or Activated Charcoal Simple filtration step.[2]Product loss due to non-specific adsorption.[2]
Sulfide Precip.

or Thioacetamide
Precipitates Cu as CuS (black solid).[2]Smells bad; toxic reagents.[2]

The "Gold Standard" Wash Protocol:

  • Dissolve crude in DCM or EtOAc.[2]

  • Wash with 10% aqueous Ammonia (

    
    )  until the aqueous layer no longer turns blue.[2]
    
  • Wash with saturated

    
      to remove residual ammonia.[2]
    
  • Dry over

    
    .
    

Visualization: Copper Removal Workflow

CopperRemoval Crude Crude Reaction Mixture (Blue/Green Tint) Choice Choose Method Crude->Choice Method1 Liquid-Liquid Extraction Choice->Method1 Method2 Solid Phase Scavenging Choice->Method2 Wash Wash organic layer with 10% NH4OH or 0.1M EDTA Method1->Wash Resin Add Thiol/Thiourea Resin Stir 2-4 hours Method2->Resin Finish1 Dry & Concentrate (Check Color) Wash->Finish1 Finish2 Filter Resin Concentrate Filtrate Resin->Finish2

Caption: Workflow for removing residual Copper(I/II) species from triazole products.

Module 4: Regioisomer Separation (1,4 vs 1,5)

Q: My thermal cycloaddition gave a mixture of 1,4- and 1,5-triazole isomers. How do I separate them?

A: Recrystallization is often superior to chromatography here. While CuAAC gives 1,4-regioselectivity, thermal or RuAAC methods can yield mixtures.[1][2] These isomers often have very similar


 values but distinct crystal packing lattices.[2]

Troubleshooting Steps:

  • Solvent Screen: Try Ethanol , Ethyl Acetate/Hexane , or Acetonitrile .[1][2]

    • Tip: 1,4-isomers are generally more symmetric and have higher melting points than 1,5-isomers, making them easier to crystallize out.[1][2]

  • Characterization (Critical): Use 1H NMR to confirm purity.

    • Diagnostic Signal: The triazole C-H proton.

    • 1,4-isomer: Typically resonates at

      
       7.5–8.5 ppm .[2]
      
    • 1,5-isomer: Typically resonates upfield at

      
       7.0–7.5 ppm  (due to shielding from the N1-substituent).[2]
      

References

  • Chromatography of Nitrogen Heterocycles

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical.[2] (Standard reference for amine mobile phases).

    • LoBrutto, R., et al. "Retention of ionizable compounds in HPLC."[1][2][4] Journal of Chromatography A, 2010.[2][4] Link[1][2][4]

  • Copper Removal Protocols

    • Gheorghe, A., et al.[1][2] "A convenient method for the removal of copper residues from Click chemistry reaction mixtures."[5][6] Organic Process Research & Development, 2008.[1] Link[1][2]

    • BenchChem Technical Support.[2][7] "Removal of Residual Copper Catalyst from Click Reactions." Link[1][2]

  • Synthesis & Purification of Morpholine-Triazoles

    • Chevula, K., et al. "Morpholine catalyzed synthesis of novel 4H-chromene linked pyrazole - 1,2,3-triazole hybrids."[1][2][8] Arkivoc, 2025.[1][2][8] Link

    • Al-Soud, Y.A., et al. "Synthesis, antitumor and antiviral properties of some 1,2,4-triazole derivatives."[1][2] European Journal of Medicinal Chemistry, 2004.[9] Link[1][2]

  • pKa and Solubility Data

    • Ovidius University Annals of Chemistry. "Determination of the pKa value of some 1,2,4-triazol derivatives." Link

Sources

Technical Support Center: Triazolyl-Morpholine Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Overcoming Aqueous Solubility Barriers for Triazolyl-Morpholine Scaffolds

Welcome to the Solubility Optimization Center

You have reached the specialized support unit for Triazolyl-Morpholine scaffolds. This structural class—combining the metabolic stability of 1,2,3- or 1,2,4-triazoles with the pharmacokinetic utility of morpholine —often presents a "Brick Dust" challenge: high crystallinity (lattice energy) coupled with moderate-to-high lipophilicity.

This guide provides validated workflows to solubilize these compounds for biological assays (in vitro) and preclinical formulation (in vivo).

Module 1: Physicochemical Diagnostics

"Why is my compound crashing out?"

Before attempting a fix, diagnose the root cause. Triazolyl-morpholines generally fail due to two distinct mechanisms. Use the Solubility Diagnostic Logic below to categorize your compound.

Diagnostic Workflow

Solubility_Diagnosis Start Compound Precipitates in Aqueous Media CheckMP Check Melting Point (MP) Start->CheckMP HighMP High MP (>200°C) High Lattice Energy CheckMP->HighMP Rigid Triazole Stacking LowMP Low MP (<150°C) Lipophilicity Issue CheckMP->LowMP Amorphous/Waxy BrickDust DIAGNOSIS: 'Brick Dust' (Crystal Packing Limited) HighMP->BrickDust GreaseBall DIAGNOSIS: 'Grease Ball' (Solvation Limited) LowMP->GreaseBall Action1 STRATEGY: Disrupt Crystal Lattice (Salts, Co-crystals) BrickDust->Action1 Action2 STRATEGY: Enhance Solvation (Cyclodextrins, Surfactants) GreaseBall->Action2

Figure 1: Diagnostic logic to distinguish between lattice-energy limited (Brick Dust) and lipophilicity-limited (Grease Ball) insolubility.

Module 2: The Salt Screen (The Morpholine Handle)

Primary Strategy for: Brick Dust & General Solubility

The morpholine nitrogen is your primary "solubility handle." It acts as a weak base with a pKa of approximately 8.3 . Protonating this nitrogen disrupts the planar stacking of the triazole rings and increases hydration.

Critical Rule: The pKa > 2 Standard

For a stable salt species that does not disproportionate (revert to free base) in solution, the difference between the pKa of the counterion (acid) and the base (morpholine) must be greater than 2.

Recommended Counterions for Morpholines
Counterion (Acid)pKa (Acid)

pKa (vs Morpholine)
RecommendationNote
Methanesulfonic (Mesylate) -1.2~9.5Highly Recommended Breaks lattice energy effectively; high aqueous solubility.
Hydrochloric (HCl) -6.0~14.0Standard Good first choice, but can cause "common ion effect" precipitation in saline buffers.
p-Toluenesulfonic (Tosylate) -2.8~11.1Alternative Good if the molecule is lipophilic; the tosyl group adds organic character while ionizing.
Tartaric Acid 2.98~5.3Conditional Use for 1:1 stoichiometry if a milder pH is required.
Protocol: Micro-Scale Salt Screening
  • Dissolve: Dissolve 10 mg of free base in minimal acetone or ethanol.

  • Add Acid: Add 1.05 equivalents of the selected acid (e.g., 1M solution in EtOH).

  • Precipitate: Cool to 4°C. If no solid forms, add diethyl ether (anti-solvent) dropwise.

  • Validate: Filter and analyze via XRPD (X-ray Powder Diffraction) to confirm a new crystal phase, distinct from the free base.

Module 3: Formulation Engineering (The Triazole Shield)

Primary Strategy for: Grease Balls & Assay Compatibility

If salt formation is impossible (e.g., quaternary nitrogen issues) or insufficient, you must mask the hydrophobic triazole core.

Strategy A: Cyclodextrin Complexation

Triazole rings fit well into the hydrophobic cavity of


-Cyclodextrins . The morpholine moiety often remains solvent-exposed, aiding stability.
  • Gold Standard: Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD).
  • Mechanism: The triazole acts as the "guest" molecule.

  • Protocol:

    • Prepare 20% (w/v) HP-

      
      -CD in water or PBS.
      
    • Add excess compound (supersaturation).

    • Shake for 24 hours at room temperature.

    • Filter (0.45 µm) and analyze filtrate by HPLC.

Strategy B: Cosolvent Systems (Assay Ready)

For in vitro assays (IC50, cell-based), avoid pure DMSO precipitations by using a "step-down" dilution.

Optimized Solvent System:

  • Stock: 10 mM in DMSO.

  • Intermediate: Dilute 1:10 into PEG-400 .

  • Final: Dilute into assay buffer.

Module 4: Validated Experimental Protocols

Protocol 1: Kinetic Solubility Assay (High Throughput)

Use this to rank compounds during lead optimization.

Materials:

  • 10 mM DMSO stock of Triazolyl-Morpholine.

  • PBS Buffer (pH 7.4).

  • 96-well filter plate (0.45 µm, PVDF).

Steps:

  • Dispense: Add 5 µL of DMSO stock to 195 µL of PBS (Final: 2.5% DMSO).

  • Incubate: Shake at 500 RPM for 2 hours at 25°C.

  • Filter: Vacuum filter into a receiver plate.

  • Quantify: Measure UV absorbance at

    
     (usually 250–280 nm for triazoles).
    
  • Calculate: Compare against a standard curve of the compound in 100% DMSO.

Protocol 2: Thermodynamic Solubility (Gold Standard)

Use this for final candidate selection.

  • Add solid compound in excess to 2 mL of buffer (pH 7.4) in a glass vial.

  • Stir for 24 hours to reach equilibrium.

  • Centrifuge at 10,000 RPM for 10 mins.

  • Analyze supernatant via HPLC-UV.

    • Note: If pH shifts > 0.5 units, re-adjust and re-equilibrate (Morpholine is a base; it may raise pH).

Troubleshooting & FAQs

Q1: My compound dissolves in DMSO but crashes immediately upon adding water. Why? A: This is the "Crash Effect." The triazole-morpholine scaffold likely has high lattice energy.

  • Fix: Do not add water directly to DMSO. Dilute DMSO stock into PEG-400 or Propylene Glycol first, then add water. The intermediate viscous solvent prevents rapid crystal nucleation.

Q2: I formed the HCl salt, but it's hygroscopic (turns into goo). A: Morpholine HCl salts can be hygroscopic.

  • Fix: Switch to a Mesylate or Fumarate salt. These counterions often pack better with planar triazole rings, excluding atmospheric water.

Q3: The pH of my solution drifted up during the solubility test. A: Morpholine is a secondary amine base. As it dissolves, it scavenges protons, raising the pH.

  • Fix: Use a strong buffer capacity (e.g., 100 mM Phosphate instead of 10 mM) to maintain pH 7.4.

Q4: Can I use Captisol (SBE-


-CD)? 
A:  Yes. Sulfobutyl ether beta-cyclodextrin (Captisol) is excellent for triazolyl-morpholines. The anionic sulfobutyl groups can interact electrostatically with the protonated morpholine nitrogen, providing a dual stabilization mechanism (inclusion + ionic attraction).

References

  • Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for pKa difference rules).
  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.
  • Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Pharmacokinetic and Safety Attributes." Chemical Research in Toxicology. (Discusses morpholine as a solubility handle).

Technical Support Center: Purification of Triazole Derivatives via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of triazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these valuable heterocyclic compounds using column chromatography. Here, we will address common challenges with in-depth, scientifically-grounded solutions and provide actionable protocols to enhance the purity and yield of your target molecules.

Frequently Asked Questions (FAQs)

This section addresses some of the initial questions researchers often have when approaching the column chromatography of triazole derivatives.

Q1: Why can the purification of triazole derivatives by silica gel chromatography be so challenging?

A1: The purification challenges with triazole derivatives often stem from their inherent physicochemical properties. The nitrogen atoms in the triazole ring can lead to strong interactions, such as hydrogen bonding, with the acidic silanol groups on the surface of silica gel.[1][2] This can result in several issues, including:

  • Peak Tailing and Streaking: The strong interaction between the basic nitrogen atoms of the triazole and the acidic silica surface can cause the compound to move unevenly through the column, resulting in broad, tailing peaks.[2][3]

  • Irreversible Adsorption: In some cases, the interaction is so strong that the compound may not elute from the column at all, leading to poor recovery.[2]

  • Co-elution with Polar Impurities: Triazole synthesis often involves polar starting materials and byproducts that can co-elute with the desired polar triazole product, making separation difficult.[1]

Q2: What is the best starting point for developing a purification method for a new triazole derivative?

A2: A systematic approach is key. Start by assessing the purity and chromatographic behavior of your crude product using Thin Layer Chromatography (TLC).[1][4] TLC will help you to:

  • Estimate the number of components in your mixture.

  • Determine the optimal solvent system for separation. Experiment with a range of solvent polarities, for example, mixtures of a non-polar solvent like hexanes or dichloromethane with a more polar solvent like ethyl acetate or methanol.[5]

  • Identify potential issues like streaking or poor mobility.

Based on the TLC results, you can then decide on the most appropriate purification strategy, whether it be flash chromatography, preparative HPLC, or another technique.[1]

Q3: Should I use normal-phase or reversed-phase chromatography for my triazole derivative?

A3: The choice depends largely on the polarity of your specific triazole derivative.

  • Normal-Phase Chromatography (NPC): This is often the default for many organic compounds. It uses a polar stationary phase (like silica gel or alumina) and a non-polar mobile phase.[6][7] It can be effective for less polar triazole derivatives.

  • Reversed-Phase Chromatography (RPC): This is generally the preferred method for polar compounds.[1] It utilizes a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (often a mixture of water and acetonitrile or methanol).[3] For highly polar triazoles that show little to no retention on standard C18 columns, more specialized techniques may be necessary.[1][8]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the column chromatography of triazole derivatives.

Issue 1: My compound is streaking or tailing on the silica gel column.
  • Question: I'm observing significant streaking and tailing of my triazole derivative on the TLC plate and during column chromatography. What is causing this and how can I fix it?

  • Answer: Streaking is a common problem when purifying basic nitrogen-containing heterocycles like triazoles on standard silica gel.[2] The primary cause is the interaction between the basic lone pairs of electrons on the nitrogen atoms and the acidic silanol groups (Si-OH) on the silica surface.[3] This leads to a non-ideal equilibrium, causing the compound to "drag" along the stationary phase.

    Solutions:

    • Add a Basic Modifier to the Mobile Phase: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier to your eluent.[3] Commonly used modifiers include:

      • Triethylamine (Et₃N): Typically used at a concentration of 0.1-1% (v/v).[3]

      • Ammonia Solution (NH₄OH): A small percentage can be effective, often in a dichloromethane/methanol solvent system.[2][10]

    • Use a Different Stationary Phase: If adding a modifier is not sufficient or desirable, consider an alternative stationary phase:

      • Alumina (Al₂O₃): Basic or neutral alumina can be a good substitute for silica gel when purifying basic compounds.[2]

      • Deactivated Silica Gel: Commercially available deactivated or neutral silica gel can also mitigate the issue.[3]

    • Improve Sample Solubility: Poor solubility of the compound in the eluent can also contribute to tailing.[3] Ensure your crude product is fully dissolved before loading it onto the column. If solubility is an issue, you may need to dissolve it in a stronger, more polar solvent for loading, but use the minimum volume possible to avoid compromising the separation.[3]

Issue 2: My polar triazole derivative is not retained and elutes in the solvent front.
  • Question: My highly polar triazole derivative shows very little or no retention on a C18 reversed-phase column and elutes with the void volume. What can I do to improve its retention?

  • Answer: This is a frequent challenge with very polar molecules in reversed-phase chromatography.[1][8] The non-polar C18 stationary phase has a low affinity for highly polar analytes, leading to poor retention.

    Solutions:

    • Modify the Mobile Phase:

      • Increase the Aqueous Portion: The most straightforward approach is to increase the percentage of the aqueous component (e.g., water) in your mobile phase.[1] However, if you are already at or near 100% aqueous conditions, this may not be enough.

      • Adjust the pH: If your triazole has an ionizable group, adjusting the pH of the mobile phase can significantly impact its retention.[1][11] For a basic triazole, increasing the pH will neutralize the compound, making it less polar and more retentive on a reversed-phase column.[1][12] Conversely, for an acidic triazole, decreasing the pH will have a similar effect.[11] It is often recommended to work at a pH at least one unit away from the compound's pKa for robust retention.[12]

    • Use a Specialized Column:

      • Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group embedded within or at the end of the alkyl chain. This feature helps to improve the retention of polar compounds.[1]

Issue 3: I am getting poor separation between my desired triazole and closely related impurities.
  • Question: My TLC shows multiple spots that are very close together, and I'm struggling to achieve good resolution during column chromatography. How can I improve the separation?

  • Answer: Achieving good resolution between structurally similar compounds requires careful optimization of the chromatographic conditions.

    Solutions:

    • Optimize the Solvent System:

      • Systematic Screening: Systematically vary the solvent composition of your mobile phase.[4] If you are using a binary solvent system (e.g., hexanes/ethyl acetate), try different ratios.

      • Change Solvent Selectivity: If simply changing the ratio of your current solvents doesn't work, try a different solvent system altogether. The "Snyder triangle" can be a useful tool for selecting solvents with different selectivities.[13] For example, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can alter the elution order.

    • Employ Gradient Elution: Instead of using a single solvent composition (isocratic elution), a gradient elution can be very effective for separating complex mixtures.[2] Start with a less polar mobile phase and gradually increase its polarity over the course of the separation. This will help to elute the less polar compounds first, followed by the more polar ones, often with better peak shapes and resolution.

    • Reduce Sample Load: Overloading the column is a common cause of poor separation.[2] As a general rule, the amount of crude material should be around 1-5% of the mass of the stationary phase.[2][14] If you need to purify a large amount of material, it is better to use a larger column rather than overloading a smaller one.[2]

Issue 4: My compound is not eluting from the column.
  • Question: I've loaded my sample, but even after passing a large volume of eluent, my compound is not coming off the column. What should I do?

  • Answer: This situation typically arises from one of two main issues: the compound is too strongly adsorbed to the stationary phase, or it has decomposed on the column.

    Solutions:

    • Drastically Increase Mobile Phase Polarity: If your compound is simply too polar for the current solvent system, you will need to significantly increase the eluent's polarity.[2] If you are using a hexanes/ethyl acetate system, you might need to switch to a dichloromethane/methanol or even a chloroform/methanol system.[15] A gradient elution that ramps up to a very polar mobile phase can be effective here.[2]

    • Assess Compound Stability on Silica Gel: It is possible that your triazole derivative is not stable on the acidic surface of silica gel and has decomposed.[16] You can test for this by spotting your compound on a TLC plate, letting it sit for a period of time, and then developing it to see if any new spots have appeared.[16] If your compound is unstable, you will need to use an alternative stationary phase like alumina or deactivated silica.[2][3]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a Triazole Derivative on Silica Gel

This protocol provides a general workflow for the purification of a moderately polar triazole derivative.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[5] The amount of silica gel should be 20 to 100 times the weight of your crude sample.[14]

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring there are no air bubbles.[5][17] Drain the excess solvent until the solvent level is just above the silica bed.[5]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude triazole derivative in a minimal amount of a suitable solvent (e.g., dichloromethane).[18] Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.[3][18] Carefully add this powder to the top of the packed column.[3]

    • Wet Loading: Dissolve your sample in the minimum amount of the initial eluting solvent and carefully pipette it onto the top of the column.[18]

  • Elution: Begin eluting the column with a solvent system of low polarity, as determined by your initial TLC analysis.[5] If using a gradient, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[3][5]

  • Fraction Collection: Collect the eluting solvent in a series of fractions.[5]

  • Analysis: Monitor the collected fractions by TLC to identify those containing your pure product.[4]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified triazole derivative.[4]

Protocol 2: Mobile Phase Modification for Tailing Reduction

This protocol details how to prepare a modified mobile phase to improve the chromatography of basic triazole derivatives.

  • Solvent Preparation: Prepare your desired mobile phase (e.g., 70:30 hexanes:ethyl acetate).

  • Modifier Addition: To this solvent mixture, add triethylamine (Et₃N) to a final concentration of 0.5% (v/v). For every 100 mL of your mobile phase, add 0.5 mL of Et₃N.

  • Mixing: Thoroughly mix the solution to ensure the triethylamine is evenly distributed.

  • Application: Use this modified mobile phase for both equilibrating your column and for the subsequent elution of your compound.

Data Presentation

Table 1: Common Solvents and Modifiers in Triazole Purification

Solvent/ModifierRoleTypical Use Case
Hexanes/HeptaneNon-polar component of mobile phaseNormal-phase chromatography
Dichloromethane (DCM)Moderately polar component of mobile phaseNormal-phase chromatography
Ethyl Acetate (EtOAc)Polar component of mobile phaseNormal-phase chromatography
Methanol (MeOH)Highly polar component of mobile phaseNormal-phase and reversed-phase
Acetonitrile (ACN)Polar component of mobile phaseReversed-phase chromatography
WaterHighly polar component of mobile phaseReversed-phase chromatography
Triethylamine (Et₃N)Basic modifierReduces tailing of basic compounds on silica
Acetic Acid/Formic AcidAcidic modifierImproves peak shape in reversed-phase
Ammonia (NH₄OH)Basic modifierReduces tailing of very basic compounds on silica

Visualizations

Troubleshooting Workflow for Triazole Purification

Start Crude Triazole Mixture TLC Perform TLC Analysis Start->TLC Problem Identify Chromatographic Issue TLC->Problem Streaking Streaking or Tailing? Problem->Streaking Yes NoRetention No Retention (Reversed-Phase)? Problem->NoRetention No PoorSep Poor Separation? Problem->PoorSep No NoElution Compound Not Eluting? Problem->NoElution No AddModifier Add Basic Modifier (e.g., Et3N) Streaking->AddModifier Yes ChangeStationary Use Alumina or Deactivated Silica Streaking->ChangeStationary If modifier fails IncreaseAq Increase Aqueous Content in Mobile Phase NoRetention->IncreaseAq Yes AdjustpH Adjust Mobile Phase pH NoRetention->AdjustpH If increasing aqueous fails UseHILIC Switch to HILIC NoRetention->UseHILIC For very polar compounds OptimizeSolvent Optimize Solvent System PoorSep->OptimizeSolvent Yes Gradient Use Gradient Elution PoorSep->Gradient Also consider ReduceLoad Reduce Sample Load PoorSep->ReduceLoad Also consider IncreasePolarity Drastically Increase Eluent Polarity NoElution->IncreasePolarity Yes CheckStability Check Compound Stability on Silica NoElution->CheckStability If high polarity fails Success Successful Purification AddModifier->Success ChangeStationary->Success IncreaseAq->Success AdjustpH->Success UseHILIC->Success OptimizeSolvent->Success Gradient->Success ReduceLoad->Success IncreasePolarity->Success CheckStability->ChangeStationary

Caption: A decision tree for troubleshooting common issues in triazole purification.

Principle of Normal-Phase Chromatography for Triazoles

cluster_column Silica Gel Column (Polar Stationary Phase) Silica Silica Surface (Si-OH) Polar MobilePhase Non-Polar Mobile Phase (e.g., Hexane/EtOAc) Analyte_NonPolar Non-Polar Impurity Analyte_NonPolar->MobilePhase High Affinity Elution Elution Order Analyte_NonPolar->Elution Elutes First Analyte_Polar Polar Triazole Analyte_Polar->Silica:f0 Strong Interaction (H-Bonding) Analyte_Polar->Elution Elutes Later

Caption: Interaction dynamics in normal-phase chromatography of triazoles.

References

  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Purification of Polar Triazole Compounds. Benchchem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 1,2,4-Triazole Salts. Benchchem.
  • BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 3-Mercapto-1,2,4-Triazole Compounds. Benchchem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Polar 3-(Phenoxymethyl)
  • Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. (n.d.).
  • The Novel Triazole Bonded HILIC Column. (n.d.).
  • Control pH During Method Development for Better Chrom
  • The mobile phases used in column chromatography and calculated values of the retention factor. (n.t.).
  • BenchChem Technical Support Team. (2025).
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.).
  • Column Chromatography Procedures. (n.d.).
  • Control pH During Method Development for Better Chrom
  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separ
  • Back to Basics: The Role of pH in Retention and Selectivity. (2022, April 15).
  • How to run column chrom
  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (2024, September 25). Longdom Publishing.
  • HPLC solvents and mobile phase additives. (n.d.).
  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. (n.d.). PMC.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom
  • What are the different phases of column chromatography? (2023, August 23).
  • Column Chromatography: Principles, Procedure, and Applic
  • Column Chromatography in Pharmaceutical Analysis. (2022, September 19). Research and Reviews.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2022, April 15).
  • Chapter 12. Solvent Selection and Method Development. (n.d.).
  • Column troubleshooting guide - Reversed phase. (n.d.). Thermo Fisher Scientific.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. Benchchem.
  • My Chromatography Has Changed: Steps for Effective Troubleshooting. (2024, November 27).
  • Electronic Supplementary Information A simple route towards the synthesis of 1,4,5-trisubstituted 1,2,3- triazoles from primary. (n.d.). The Royal Society of Chemistry.
  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc.
  • Troubleshooting Flash Column Chromatography. (n.d.). Department of Chemistry : University of Rochester.
  • OPTIMIZATION OF SOLVENT SYSTEM DESIGN METHODOLOGY FOR FEASIBLE SEPARATION USING ALGORITHM: A COMPREHENSIVE REVIEW. (2022, July 2).
  • Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. (2025, August 9).
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2025, March 10). MDPI.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
  • Purification of strong polar and basic compounds. (2023, January 7). Reddit.

Sources

Technical Support Center: Overcoming Steric Hindrance in Morpholine Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide you, our fellow researchers and drug development professionals, with advanced troubleshooting strategies and practical solutions for one of the more persistent challenges in heterocycle synthesis: overcoming steric hindrance in morpholine substitution reactions. As your partner in the lab, we understand that a failed reaction is not just a data point but a significant hurdle in your discovery pipeline. This document moves beyond basic protocols to explain the underlying principles governing these complex transformations, empowering you to make informed decisions and turn low yields into successful outcomes.

PART 1: Frequently Asked Questions - Foundational Challenges

This section addresses the most common high-level questions our team receives regarding sterically challenging morpholine substitutions.

Q1: What exactly is steric hindrance, and how does it uniquely affect morpholine substitutions?

A: Steric hindrance describes the slowing of chemical reactions due to the spatial bulk of atoms or groups near the reaction center.[1] In morpholine substitutions, this manifests in two primary scenarios:

  • Nucleophilic Attack (SN2-type): When morpholine acts as a nucleophile, its own chair-like conformation is relatively non-bulky. The primary challenge arises from the substrate. If the electrophilic carbon is heavily substituted (e.g., a tertiary carbon), it physically blocks the nitrogen's lone pair from approaching and forming a new C-N bond. This crowding in the transition state significantly increases the activation energy, slowing or completely stopping the reaction.[2]

  • Nucleophilic Aromatic Substitution (SNAr): In SNAr, a nucleophile attacks an electron-poor aromatic ring.[3] If the aryl halide has bulky groups (e.g., tert-butyl or phenyl) in positions ortho to the leaving group, they can prevent the morpholine nucleophile from achieving the correct trajectory to attack the ipso-carbon. This interference destabilizes the negatively charged Meisenheimer intermediate, which is a critical step in the reaction mechanism.[4][5]

Q2: My SNAr reaction with a 2,6-disubstituted aryl halide and morpholine is failing. What are the immediate suspects?

A: This is a classic steric hindrance problem. The two ortho substituents act as "gatekeepers," blocking access to the reaction site. The most common culprits are:

  • Insufficient Electrophilicity: SNAr reactions require an electron-poor aromatic ring, typically activated by strong electron-withdrawing groups (EWGs) like -NO₂ or -CF₃ at the ortho and/or para positions.[3] If your ring is not sufficiently activated, the steric barrier is simply too high to overcome.

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or NMP are essential. They solvate the cation of the base, leaving a "naked" and more reactive morpholine anion, while not forming hydrogen bonds that would "cage" and effectively enlarge the nucleophile.[6] Protic solvents can hinder the nucleophile, reducing its effectiveness.[6][7]

  • Insufficient Thermal Energy: Overcoming the high activation energy barrier imposed by steric hindrance often requires significant heat. Reactions that proceed at room temperature with unhindered substrates may require temperatures of 100-150 °C or even higher for hindered cases.[8]

Q3: How critical is solvent choice, and what should I use for a highly hindered system?

A: Solvent choice is paramount. The solvent's role extends beyond simply dissolving reactants; it directly influences nucleophilicity and transition state stability.[9][10]

  • For SNAr Reactions: Always use polar aprotic solvents (e.g., DMSO, DMF, DMAc). These solvents excel at solvating cations but poorly solvate anions. This leaves the morpholine nucleophile highly reactive and unencumbered by a solvent shell, maximizing its ability to penetrate a crowded reaction site.[6]

  • For Palladium-Catalyzed Reactions: The choice is more nuanced and often depends on the specific ligand and base used. Toluene, dioxane, and THF are common choices. They are relatively non-coordinating, which prevents them from displacing the desired ligands from the palladium center.

The following table provides a quick reference for solvent selection:

Reaction TypeRecommended SolventsRationale
SNAr DMSO, DMF, NMP, DMAcPolar aprotic; enhances nucleophilicity by poorly solvating the anion.[6]
Buchwald-Hartwig Toluene, Dioxane, THF, CPMEAprotic, less coordinating; prevents interference with the catalytic cycle.
Q4: When is it time to abandon SNAr and switch to a palladium-catalyzed cross-coupling approach?

A: You should consider moving to a metal-catalyzed method like the Buchwald-Hartwig amination when you encounter one or more of the following:

  • Electron-Neutral or Rich Aryl Halides: SNAr fails on rings that lack strong electron-withdrawing activators. Palladium catalysis is highly effective for these electronically "disfavored" substrates.[11]

  • Extreme Steric Hindrance: For substrates with multiple bulky ortho-substituents, even high temperatures may not be sufficient for SNAr. Buchwald-Hartwig reactions, with the appropriate choice of bulky ligands, are specifically designed to overcome these challenges.[11][12]

  • Sensitive Functional Groups: The high temperatures and sometimes strong bases required for SNAr can be incompatible with sensitive functional groups on your molecule. Palladium-catalyzed reactions often proceed under milder conditions.[13]

PART 2: Troubleshooting Guides - From Problem to Solution

This section provides structured workflows to diagnose and solve specific experimental failures.

Scenario 1: Low to No Yield in Nucleophilic Aromatic Substitution (SNAr)

You are attempting to substitute a fluorine or chlorine atom on a highly substituted, electron-deficient aryl ring with morpholine and see little to no product formation.

Problem Identification Workflow

Use the following decision tree to diagnose the potential failure point in your SNAr reaction.

SNAr_Troubleshooting start SNAr Reaction Fails check_sm Analysis of Crude Reaction: Starting Material (SM) Recovered? start->check_sm check_side_products Side Products Observed? check_sm->check_side_products No/Low SM no_reaction Conclusion: Reaction Not Initiated (High Activation Energy) check_sm->no_reaction Yes degradation Conclusion: Substrate/Product Degradation check_side_products->degradation Yes (e.g., charring) solution1 Solution: 1. Increase Temperature 2. Use Stronger Base (e.g., NaH) 3. Switch to more polar aprotic solvent (DMSO) no_reaction->solution1 solution2 Solution: 1. Lower Temperature 2. Use Milder Base (e.g., K2CO3) 3. Degas Solvent degradation->solution2

Caption: Diagnostic workflow for failed SNAr reactions.

Potential Causes & Solutions
Potential CauseIn-Depth Explanation & Recommended Solution
Insufficient Thermal Energy Steric hindrance creates a high activation energy barrier. If you recover starting material, the reaction likely never had enough energy to proceed. Solution: Incrementally increase the reaction temperature in 20 °C steps. Microwave irradiation can also be highly effective for rapidly screening higher temperature conditions. Monitor for decomposition.[8]
Inadequate Solvent Polarity The solvent must facilitate the formation of a highly reactive nucleophile. In a less polar solvent, the morpholine and base may not be sufficiently dissociated. Solution: Switch from solvents like THF or Dioxane to a more effective polar aprotic solvent like DMSO or NMP. This can dramatically increase reaction rates.[6][9]
Poor Leaving Group For SNAr, the bond to the leaving group is broken in a later step, but its electronegativity is key. The typical reactivity order is F > Cl > Br > I. Fluorine is an excellent leaving group for SNAr because its high electronegativity strongly activates the ring towards the initial nucleophilic attack.[3] Solution: If possible, synthesize the fluoro-analogue of your substrate.
Base Strength The base must be strong enough to deprotonate morpholine (pKa ~8.3) to a significant extent. Solution: If using a weak base like K₂CO₃, consider switching to a stronger, non-nucleophilic base like NaH or KHMDS. This ensures a higher concentration of the active nucleophile.
Scenario 2: Failure in Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

You are using a palladium pre-catalyst and a phosphine ligand to couple morpholine with a sterically hindered aryl bromide or chloride, but the reaction stalls or fails completely.

The Buchwald-Hartwig Catalytic Cycle & Failure Points

Steric hindrance can impede multiple steps in the catalytic cycle, particularly the final, product-forming reductive elimination step.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA + Ar-X PdII_Aryl L2Pd(II)(Ar)(X) OA->PdII_Aryl Deprot Base-Mediated Deprotonation PdII_Aryl->Deprot + HNR2 + Base PdII_Amido L2Pd(II)(Ar)(NR2) Deprot->PdII_Amido RE Reductive Elimination (Often Rate-Limiting for Hindered Substrates) PdII_Amido->RE RE->Pd0 Catalyst Regeneration Product Ar-NR2 (Product) RE->Product

Caption: Buchwald-Hartwig cycle highlighting the sterically sensitive step.

Ligand & Base Selection for Hindered Substrates

The key to a successful Buchwald-Hartwig reaction with hindered partners is the ligand. Bulky, electron-rich phosphine ligands are required to promote the crucial reductive elimination step.[11][12]

Ligand GenerationExample LigandsIdeal SubstratesRationale
Second Generation XPhos, SPhosModerately hindered aryl bromides & chlorides.Increased bulk over first-generation ligands, promoting reductive elimination.
Third/Fourth Gen. RuPhos, BrettPhos, GPhos[12]Severely hindered (di- and tri-ortho-substituted) aryl chlorides and bromides.Feature highly sterically demanding biaryl scaffolds that create a wide "bite angle," which is essential for forcing the bulky aryl and morpholine groups together for the final C-N bond formation.[14]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrElectron-rich aryl chlorides.Strong sigma-donating ability stabilizes the palladium center and can be effective for certain challenging couplings.[15][16]

Troubleshooting Tips:

  • Match the Ligand to the Substrate: If your reaction with a di-ortho-substituted aryl chloride is failing with XPhos, it is essential to switch to a more sterically demanding ligand like RuPhos or BrettPhos.

  • Base Selection is Crucial: A strong, non-coordinating base is needed. Sodium tert-butoxide (NaOtBu) is a common and effective choice. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this often requires a more active catalyst system.

  • Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., G3 or G4 pre-catalysts) are air-stable and ensure the efficient generation of the active Pd(0) species in solution, leading to more reliable results.

  • Ensure an Inert Atmosphere: The Pd(0) active species is oxygen-sensitive. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) for the duration of the experiment.

Validated Protocol: Buchwald-Hartwig Amination of 2-Bromo-1,3-dimethylbenzene with Morpholine

This protocol provides a robust starting point for a sterically challenging coupling.

Materials:

  • 2-Bromo-1,3-dimethylbenzene (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • RuPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • RuPhos Ligand (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an Argon atmosphere, add the RuPhos Pd G3 precatalyst, RuPhos ligand, and sodium tert-butoxide.

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous toluene via syringe, followed by 2-bromo-1,3-dimethylbenzene and morpholine.

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-arylated morpholine.

PART 3: Advanced Strategies When Direct Substitution Fails

If both SNAr and standard cross-coupling methods prove insufficient, several alternative strategies can be employed to synthesize highly substituted morpholines.

  • Lewis Acid Catalysis: In some cases, Lewis acids can be used to activate substrates for cyclization reactions, providing an alternative pathway to the desired morpholine core.[17]

  • Intramolecular Cyclization Strategies: Instead of forming the C-N bond directly via substitution, consider a strategy where a precursor molecule is synthesized and then cyclized. Methods like intramolecular hydroalkoxylation or Wacker-type aerobic oxidative cyclization can form the morpholine ring from a suitably functionalized amino alcohol precursor.[18] This approach bypasses the challenge of intermolecular steric clash entirely.

  • Synthesis from Aziridines: A metal-free, one-pot synthesis of substituted morpholines can be achieved from aziridines and 2-chloroethanol, offering a different disconnection approach for complex targets.[19]

By understanding the mechanistic underpinnings of these reactions and systematically troubleshooting based on the evidence from your experiments, you can successfully navigate the synthetic challenges posed by steric hindrance.

References

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. (2022, December 2). Chemistry Steps. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2010). A New Strategy for the Synthesis of Substituted Morpholines. PMC, NIH. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. (2025, July 27). Chemistry Steps. [Link]

  • Ariyarathna, J. P., et al. (2018). Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. PMC. [Link]

  • 10.4: Effect of sterics on Sn2 reactions. (2019, June 5). Chemistry LibreTexts. [Link]

  • Sabatino, P., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. [Link]

  • Sabatino, P., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. PMC. [Link]

  • Umar, U. A., & Sharratt, A. P. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. ResearchGate. [Link]

  • Methods and Strategies for C–N Bond Formation Reactions. Royal Society of Chemistry. [Link]

  • Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Nicolai, J. (2025). Development of Selective C–C and C–N Bond-Forming Reactions Using Metals and Enzymes. eScholarship, University of California. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]

  • Possible strategies for the synthesis of morpholines. ResearchGate. [Link]

  • Recent Advances in C–C and C–N Bond Forming Reactions Catalysed by Polystyrene-Supported Copper Complexes. PMC. [Link]

  • Bruneau, A., et al. (2015). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. PMC. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. MDPI. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025, February 23). MDPI. [Link]

  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2025, July 14). PMC. [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013, November 25). YouTube. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC, NIH. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. (2015, April 22). Beilstein Journals. [Link]

Sources

Technical Support Center: Navigating Scale-Up Challenges in 4-(1H-1,2,4-Triazol-3-yl)morpholine Production

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 4-(1H-1,2,4-Triazol-3-yl)morpholine. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights into the common challenges encountered during the transition from laboratory-scale experiments to larger-scale production. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively.

Introduction: The Synthetic Landscape

4-(1H-1,2,4-Triazol-3-yl)morpholine is a valuable heterocyclic building block in medicinal chemistry. Its synthesis typically involves the cyclization of a key intermediate to form the 1,2,4-triazole ring. A common and efficient strategy is the reaction of a morpholine-derived acyl hydrazide or amidrazone with a carbon- and nitrogen-donating reagent, followed by cyclization.

While straightforward on paper, scaling this process introduces challenges related to reaction control, impurity formation, and product isolation. This guide addresses the most pressing of these issues in a practical, question-and-answer format.

General Synthesis Workflow

The following diagram illustrates a common synthetic pathway, which will serve as a reference for the troubleshooting guide.

cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Work-up & Purification A Morpholine-4-carbohydrazide C Acyl Amidrazone Intermediate A->C Reaction with activating agent B Amidine / Imidate Precursor D Thermal or Acid/Base Catalyzed Cyclization C->D E Crude Product Mixture (Target + Impurities) D->E F 1,3,4-Oxadiazole Isomer (By-product) D->F Side Reaction G Quench & Liquid-Liquid Extraction E->G H Crystallization / Chromatography G->H I Pure 4-(1H-1,2,4-Triazol-3-yl)morpholine H->I

Caption: A typical workflow for the synthesis of 4-(1H-1,2,4-Triazol-3-yl)morpholine.

Troubleshooting Guide

Section 1: Reaction and Conversion Issues
Question: My reaction stalls, showing incomplete conversion of the starting material even after extended reaction times. What are the likely causes and how can I fix this?

Answer: Incomplete conversion is a common scale-up issue often traced back to several factors. Here is a systematic approach to diagnose and solve the problem.

  • Causality: At a larger scale, mass and heat transfer can become limiting. What worked in a small, rapidly stirring flask may not translate directly to a large reactor where mixing is less efficient and temperature gradients can exist.

  • Troubleshooting Steps:

    • Verify Reagent Purity: Ensure all starting materials, especially the hydrazide and cyclization reagents, are of high purity. Impurities can inhibit the reaction or lead to side products.[1]

    • Temperature Control: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). Monitor for both an increase in product formation and the emergence of new impurities by TLC or LC-MS. Excessive heat can promote degradation or unwanted side reactions.[1]

    • Solvent Choice: The reaction typically requires a polar aprotic solvent like DMF, DMSO, or NMP to ensure all components remain in solution.[1] If solubility is an issue at scale, consider a solvent screen or increasing the solvent volume.

    • Stoichiometry Adjustment: While a 1:1 stoichiometry is the theoretical ideal, a slight excess (1.1-1.2 equivalents) of one reagent may be needed to drive the reaction to completion, especially if one component is volatile or prone to degradation.[1]

    • Catalyst/Reagent Activity: If using a catalyst or a dehydrating agent for cyclization, ensure its activity has not diminished during storage or handling.

ParameterBench-Scale ObservationScale-Up ChallengeRecommended Action
Mixing Homogeneous, rapid stirringInefficient mixing, localized "hot spots" or "cold spots"Increase agitator speed, verify appropriate impeller design for the vessel geometry.
Temperature Uniform heating (oil bath)Temperature gradients, poor heat transferUse a jacketed reactor with a reliable temperature controller. Consider slower addition rates for exothermic steps.
Reagent Addition Quick, single-portion additionRunaway reaction, poor initial mixingAdd critical reagents subsurface and at a controlled rate to maintain the desired temperature and concentration.
Section 2: Impurity Profile and By-Products
Question: My final product is contaminated with a major impurity that has the exact same mass as my product. How do I confirm its identity and prevent its formation?

Answer: This is a classic sign of isomer formation. In 1,2,4-triazole synthesis from acyl hydrazides, the most common isomeric by-product is the corresponding 1,3,4-oxadiazole .[1]

  • Causality: Both the desired 1,2,4-triazole and the 1,3,4-oxadiazole are formed via dehydrative cyclization of a common intermediate. The reaction conditions, particularly pH and temperature, dictate which cyclization pathway is favored.

  • Diagnostic and Prevention Workflow:

cluster_prevention Prevention Strategies start Observation: Impurity with same mass as product confirm Step 1: Confirm Isomer Identity start->confirm analyze Use NMR Spectroscopy (1H & 13C). Different chemical shifts will confirm structural isomerism. confirm->analyze prevent Step 2: Adjust Reaction Conditions confirm->prevent temp Lower Reaction Temperature prevent->temp ph Control pH prevent->ph reagent Choose a different cyclization reagent prevent->reagent end Result: Minimized Isomer Formation temp->end ph->end reagent->end

Caption: Troubleshooting workflow for same-mass impurity issues.

  • Confirmation:

    • Mass Spectrometry (MS): Will show identical molecular weights for both your product and the impurity.[1]

    • Nuclear Magnetic Resonance (NMR): This is the definitive technique. The 1H and 13C NMR spectra will show distinct chemical shifts for the protons and carbons in the different heterocyclic rings, allowing for unambiguous identification.[1]

  • Prevention Strategies:

    • Optimize Temperature: Higher temperatures often favor oxadiazole formation. Attempt the reaction at the lowest temperature that still allows for a reasonable reaction rate.

    • Control pH: The pH of the reaction can significantly influence the regioselectivity of the cyclization. If the reaction is sensitive, consider using a buffered system.[1]

    • Reagent Selection: Some cyclization reagents (e.g., strong dehydrating agents like POCl₃) might favor one isomer over another. Exploring alternative modern synthetic methods, such as copper-catalyzed oxidative cyclizations, can offer milder conditions and improved selectivity.[2]

Section 3: Work-Up and Purification
Question: During liquid-liquid extraction, I'm getting poor recovery of my product in the organic layer. Why is this happening and what can I do?

Answer: This is a common problem for polar molecules like 4-(1H-1,2,4-Triazol-3-yl)morpholine. The combination of the basic nitrogen atoms in the triazole and morpholine rings makes the compound highly water-soluble, especially under neutral or acidic conditions.

  • Causality: The product has a strong affinity for the polar aqueous phase and may not partition efficiently into less polar organic solvents like ethyl acetate or dichloromethane (DCM).

  • Solutions:

    • pH Adjustment: If your product is basic, adjusting the pH of the aqueous layer to be more alkaline (e.g., pH 9-10) will deprotonate the molecule, making it less polar and more soluble in the organic phase.[3]

    • "Salting Out": Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the aqueous phase.[3] This increases the polarity of the aqueous layer, reducing the solubility of your organic product and forcing it into the organic layer.

    • Change the Organic Solvent: Use a more polar organic solvent that is still immiscible with water, such as n-butanol.

    • Continuous Extraction: For extremely water-soluble compounds, a continuous liquid-liquid extraction apparatus may be necessary to achieve good recovery at scale.[3]

Question: My polar product shows poor retention on my C18 reversed-phase HPLC column, eluting near the void volume. How can I effectively purify it using chromatography?

Answer: This is a classic challenge with polar heterocycles. Standard C18 columns are too non-polar to effectively retain your compound.[3]

  • Causality: The stationary phase (C18) is non-polar, while the mobile phase (e.g., water/acetonitrile) is polar. Your highly polar analyte has a much stronger affinity for the mobile phase, leading to rapid elution with little to no separation.

  • Recommended Purification Techniques:

TechniqueStationary PhaseMobile Phase PrincipleBest For...
Reversed-Phase (Polar-Embedded) C18 with polar functional groupsStandard RP (e.g., Water/ACN)Improving retention of polar compounds over standard C18. A good first alternative.[3][4]
Hydrophilic Interaction (HILIC) Polar (e.g., Silica, Diol, Amide)High organic solvent concentration with a little waterVery polar compounds that are unretained in reversed-phase. Often the most suitable technique.[3][5]
Normal-Phase Polar (e.g., Silica, Alumina)Non-polar (e.g., Heptane/Ethanol)Good for separating polar compounds but uses less desirable non-polar solvents.[3][6]
Ion-Exchange Chromatography Charged stationary phaseAqueous buffersBasic or acidic compounds that can be charged; separates based on charge interactions.[5]

Frequently Asked Questions (FAQs)

Q1: What are the Critical Process Parameters (CPPs) I should monitor during scale-up?

  • Temperature: Crucial for controlling reaction rate and preventing by-product formation.

  • Reagent Addition Rate: Essential for managing exotherms and maintaining optimal concentration profiles.

  • Agitation Speed: Ensures homogeneity and efficient heat/mass transfer.

  • pH: Can dictate the outcome of the cyclization and is critical during work-up for phase separation and product recovery.

Q2: How can I improve the crystal morphology for better filtration and handling? Fine needles or amorphous solids are difficult to filter and dry at scale. To obtain larger, more regular crystals:

  • Solvent Selection: Screen a variety of solvents and solvent/anti-solvent systems.

  • Cooling Rate: Employ a slow, controlled cooling profile. A crash-cool will almost always result in fine particles.

  • Seeding: Introduce a small amount of pure crystalline material at the point of supersaturation to promote controlled crystal growth.

  • Aging Time: Hold the slurry at the final crystallization temperature for several hours to allow for crystal growth and maturation.

Q3: What analytical methods are recommended for in-process control (IPC)?

  • HPLC/UPLC: The primary tool for monitoring reaction completion, identifying by-products, and assessing purity. Use a suitable column (e.g., HILIC or polar-embedded RP) for accurate analysis.

  • TLC: A quick, qualitative method for tracking the disappearance of starting materials.

  • LC-MS: Essential for identifying the mass of unknown impurities, especially isomers.

  • NMR: Used for definitive structure confirmation of the final product and for identifying key impurities if they can be isolated.

References

  • Technical Support Center: Synthesis of 1,2,4-Triazoles from Amidines - Benchchem. (Source: BenchChem)
  • Synthesis of 1,2,4 triazole compounds. (Source: ISRES)
  • Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. (Source: The Journal of Organic Chemistry - ACS Publications) [Link]

  • Synthesis of 1H-1,2,4-triazoles. (Source: Organic Chemistry Portal) [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (Source: Frontiers) [Link]

  • Regioselective Formation of 1,2,4-triazoles by the Reaction of Amidrazones in the Presence of Diethyl Azodicarboxylate and Catalyzed by Triethylamine. (Source: PubMed) [Link]

  • Cyclization of 1,2,4-triazenes to 1,2,4-triazoles using oxidizing reagents—NaClO, Ca(ClO) 2, Dess–Martin periodinane and Ley's TPAP/NMO. (Source: ResearchGate) [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. (Source: SciSpace) [Link]

  • Technical Support Center: Purification of Polar Triazole Compounds. (Source: BenchChem)
  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (Source: lidsen.com) [Link]

  • For highly polar compound, how to do the purification? (Source: ResearchGate) [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (Source: ResearchGate) [Link]

  • Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties. (Source: lidsen.com) [Link]

  • Purine and Related Compound Purification Strategies. (Source: Teledyne Labs) [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (Source: ResearchGate) [Link]

  • SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. (Source: anemon.org) [Link]

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (Source: PubMed) [Link]

Sources

Validation & Comparative

Comparative Guide: 4-(1H-1,2,4-Triazol-3-yl)morpholine Scaffolds vs. Fluconazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between the established antifungal standard, Fluconazole , and the emerging pharmacophore class based on 4-(1H-1,2,4-Triazol-3-yl)morpholine (referred to herein as the Triazole-Morpholine Scaffold or TMS ).

The content is synthesized from recent medicinal chemistry literature focusing on Mannich base derivatives and hybrid azole scaffolds, offering a data-driven evaluation for drug development professionals.

Executive Summary

Fluconazole remains the clinical gold standard for treating Candida and Cryptococcus infections due to its high bioavailability and safety profile. However, its efficacy is increasingly compromised by resistance mechanisms, specifically the overexpression of efflux pumps (CDR1/CDR2) and mutations in the ERG11 gene.

4-(1H-1,2,4-Triazol-3-yl)morpholine (TMS) represents a hybrid pharmacophore. Experimental data indicates that while Fluconazole is a pure 14


-demethylase inhibitor, TMS derivatives often exhibit a dual-mode of action  or enhanced lipophilic entry . The morpholine ring typically broadens the antimicrobial spectrum to include Gram-positive bacteria (which Fluconazole lacks) and enhances activity against azole-resistant fungal strains by bypassing standard efflux mechanisms.

Verdict: TMS derivatives demonstrate superior in vitro potency (lower MIC values) against resistant C. albicans strains compared to Fluconazole, but currently lack the extensive in vivo pharmacokinetic safety data of the incumbent drug.

Chemical & Mechanistic Profile

Structural Logic
  • Fluconazole: A bis-triazole structure.[1][2] High water solubility allows excellent oral bioavailability but limits passive diffusion across highly lipophilic fungal membranes compared to newer agents.

  • TMS (Triazole-Morpholine Scaffold): Combines the CYP51-binding capacity of the 1,2,4-triazole ring with the lipophilic, membrane-disrupting properties of the morpholine ring.

    • Medicinal Chemistry Insight: The morpholine moiety is often introduced via a Mannich reaction (N-linked via a methylene bridge). This increases the logP (partition coefficient), facilitating entry into the fungal cell wall, a critical factor for overcoming resistance.

Mechanism of Action (MOA) Pathway

Fluconazole targets a single enzyme. TMS derivatives theoretically target the ergosterol pathway at multiple points or utilize the morpholine group to disrupt membrane integrity directly.

MOA_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol (Cell Membrane Integrity) Lanosterol->Ergosterol Multi-step conversion CYP51 CYP51 (Erg11) 14α-demethylase CYP51->Lanosterol Catalyzes Reductase Δ14-Reductase / Δ8-Δ7-Isomerase Reductase->Ergosterol Catalyzes FLC FLUCONAZOLE FLC->CYP51 Primary Blockade TMS TRIAZOLE-MORPHOLINE SCAFFOLD TMS->CYP51 High Affinity Binding TMS->Reductase Secondary Target (Morpholine moiety)

Figure 1: Comparative Mechanism of Action. Fluconazole acts strictly on CYP51. The TMS hybrid potentially exerts dual pressure on CYP51 and downstream reductase/isomerase enzymes (typical of morpholine drugs like amorolfine).

Comparative Efficacy Data

The following data aggregates in vitro results from studies on 1,2,4-triazole Mannich bases (TMS derivatives) versus Fluconazole.

Antimicrobial Spectrum (MIC Values)

Metric: Minimum Inhibitory Concentration (MIC) in


g/mL. Lower is better.
Target OrganismFluconazole (Reference)TMS Derivatives (Experimental)Performance Delta
Candida albicans (Sensitive) 0.25 – 2.04.0 – 8.0Fluconazole Superior
Candida albicans (Resistant) > 64.08.0 – 16.0TMS Superior
Aspergillus niger > 64.0 (Inactive)16.0 – 32.0TMS Superior
Staphylococcus aureus (Gram+) Inactive4.0 – 16.0TMS Exclusive
Escherichia coli (Gram-) Inactive32.0 – 64.0TMS Exclusive

Key Insight: While Fluconazole is more potent against susceptible yeast, TMS derivatives maintain efficacy against resistant strains and offer a "bonus" antibacterial spectrum due to the morpholine pharmacophore.

Resistance Profiles
  • Fluconazole: Susceptible to ERG11 mutations (Y132H substitution) and efflux pump overexpression (CDR1).

  • TMS: The bulky morpholine side chain creates a steric barrier that may prevent the molecule from being recognized by standard efflux pumps, retaining activity in FLC-resistant isolates.

Experimental Validation Protocol

To validate the efficacy of a TMS candidate against Fluconazole, researchers must employ a self-validating Broth Microdilution assay (CLSI M27-A3 standard).

Protocol Logic
  • Why RPMI 1640? Standard media (like LB) contains antagonists that neutralize azoles. RPMI 1640 buffered with MOPS ensures pH stability (7.0), which is critical for azole ionization and binding.

  • Why

    
     Inoculum?  Higher densities (
    
    
    
    ) cause the "Eagle effect" (paradoxical growth), leading to false resistance data.
Workflow Diagram (Standardized)

Protocol_Workflow cluster_0 Preparation Phase cluster_1 Assay Phase cluster_2 Readout Phase Compound Synthesize TMS (Mannich Reaction) Stock Dissolve in DMSO (Stock: 1000 μg/mL) Compound->Stock Plate 96-Well Plate Serial Dilution Stock->Plate 2-fold dilution Media RPMI 1640 + MOPS (pH 7.0) Media->Plate Inoculum Inoculate Fungi (1-5 x 10^3 CFU/mL) Plate->Inoculum Incubate Incubate 35°C for 48h Inoculum->Incubate Visual Visual Score (No Turbidity) Incubate->Visual Spec Spectrophotometric (OD 530nm) Incubate->Spec Calc Calculate MIC50/MIC90 Spec->Calc

Figure 2: CLSI M27-A3 Validation Workflow. Critical control points include the solvent (DMSO < 1% final conc) and the inoculum density.

Step-by-Step Methodology
  • Compound Preparation: Dissolve TMS derivative in 100% DMSO. Dilute 1:100 in RPMI 1640 to avoid solvent toxicity.

  • Plate Setup: Dispense 100

    
    L of 2x drug concentration into columns 1-10 of a 96-well plate.
    
  • Inoculation: Prepare C. albicans (ATCC 90028) suspension adjusted to 0.5 McFarland standard, then dilute 1:1000 in RPMI. Add 100

    
    L to wells.
    
  • Controls:

    • Positive Control: Fluconazole (Range 0.125 – 64

      
      g/mL).
      
    • Growth Control: Media + Inoculum + DMSO (No drug).

    • Sterility Control: Media only.

  • Endpoint: Read MIC as the lowest concentration inhibiting 50% (MIC50) or 90% (MIC90) of growth compared to the growth control.

References

  • Al-Soud, Y. A., et al. (2010). "Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives." Molecules.

  • Pintilie, L., et al. (2014). "Synthesis, Characterization and Antimicrobial Evaluation of Some New Schiff, Mannich and Acetylenic Mannich Bases Incorporating a 1,2,4-Triazole Nucleus." Molecules.

  • Shtrygol, S., et al. (2023).[3] "Antimicrobial Properties of 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-methyl)morpholine." ResearchGate.[2][4]

  • Clinical and Laboratory Standards Institute (CLSI). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI document M27-A3.

  • Zhang, S., et al. (2011). "Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives." European Journal of Medicinal Chemistry.

Sources

A Senior Application Scientist's Guide to Molecular Docking of Triazole-Morpholine Ligands with CYP51

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technically-focused comparison and workflow for the molecular docking of triazole-morpholine ligands with their target, the enzyme Cytochrome P450 51 (CYP51). It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel antifungal agents. We will move beyond a simple recitation of steps to an exploration of the scientific rationale that underpins a robust and reliable computational study.

The Scientific Imperative: Targeting Fungal Ergosterol Biosynthesis

Fungal infections represent a significant and growing threat to global health, exacerbated by the rise of immunocompromised patient populations and the emergence of drug-resistant strains. A cornerstone of antifungal therapy is the inhibition of ergosterol biosynthesis, a pathway essential for fungal cell membrane integrity but absent in humans. The enzyme at the heart of this pathway is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene, commonly known as CYP51.[1][2]

Triazole and morpholine-containing compounds are prominent classes of antifungal agents that effectively target CYP51. The triazole moiety coordinates with the heme iron atom in the active site of CYP51, disrupting its catalytic activity, while the morpholine group often contributes to the overall binding affinity and pharmacokinetic properties of the molecule.[3][4] Molecular docking, a powerful computational technique, allows us to predict the binding conformations and affinities of novel triazole-morpholine ligands within the CYP51 active site, thereby guiding the rational design of more potent and selective antifungal drugs.[5]

A Comparative Overview of Molecular Docking Platforms

The selection of an appropriate molecular docking software is a critical first step that influences the accuracy and efficiency of your virtual screening campaign. Below is a comparison of commonly used platforms, each with its unique strengths and considerations.

SoftwareKey Features & StrengthsConsiderationsTypical Application
AutoDock Vina Open-source and widely used, offering a good balance of speed and accuracy.[5][6] It employs a Lamarckian genetic algorithm for ligand conformational searching.Requires manual preparation of input files (PDBQT format) and has a steeper learning curve for beginners compared to some commercial packages.[7][8]Academic research, high-throughput virtual screening, initial exploration of ligand binding.
Schrödinger Glide A commercial suite known for its high accuracy and user-friendly interface.[9] It offers multiple scoring functions and workflows for different stages of drug discovery.Requires a paid license, which can be a significant investment.Industrial drug discovery, lead optimization, detailed binding mode analysis.
GOLD (Genetic Optimisation for Ligand Docking) Employs a genetic algorithm to explore ligand and protein flexibility.[10] It is known for its robust performance in predicting binding poses.Can be computationally intensive, particularly when considering protein flexibility.Scenarios requiring detailed exploration of ligand and protein conformational changes upon binding.
rDock An open-source docking program designed for high-throughput virtual screening.[5] It is computationally efficient and suitable for large-scale studies.May not offer the same level of accuracy as some commercial software for detailed binding mode prediction.Large-scale virtual screening campaigns where speed is a primary concern.

Expert Insight: For many academic and early-stage research projects, AutoDock Vina presents an excellent starting point due to its accessibility and validated performance.[6] For more advanced lead optimization and projects where high accuracy is paramount and resources allow, Schrödinger's Glide is a powerful alternative.[9]

The Experimental Workflow: A Step-by-Step Protocol with Scientific Rationale

This section details a comprehensive, self-validating protocol for the molecular docking of a novel triazole-morpholine ligand against Candida albicans CYP51 using AutoDock Vina.

Essential Software and Prerequisites
  • AutoDock Vina: The core docking engine.[6]

  • MGLTools: Used for preparing protein and ligand files (PDBQT format).[7]

  • PyMOL or Chimera: Molecular visualization software for inspecting structures and results.

  • A 3D structure of the target ligand: This can be generated using chemical drawing software like ChemDraw or MarvinSketch and saved in a common format (e.g., .mol, .sdf).

  • A crystal structure of the target protein: Obtainable from the Protein Data Bank (PDB). For this guide, we will use the PDB ID: 5TZ1, which is the crystal structure of Candida albicans CYP51 in complex with a tetrazole-based inhibitor.[11][12]

Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Download CYP51 Crystal Structure (PDB: 5TZ1) Clean 2. Clean Protein Structure (Remove water, ligands) PDB->Clean PrepProt 3. Prepare Receptor (Add hydrogens, assign charges) Generates receptor.pdbqt Clean->PrepProt Grid 5. Define Search Space (Grid Box Generation) PrepProt->Grid PrepLig 4. Prepare Ligand (Generate 3D coordinates, assign torsions) Generates ligand.pdbqt Config 6. Create Configuration File (config.txt) PrepLig->Config Grid->Config Run 7. Execute AutoDock Vina Config->Run Results 8. Analyze Docking Scores (Binding Affinity) Run->Results Visualize 9. Visualize Binding Poses (PyMOL/Chimera) Results->Visualize Interactions 10. Identify Key Interactions (H-bonds, hydrophobic) Visualize->Interactions Validate 11. Validate Docking Protocol (Redocking, RMSD calculation) Interactions->Validate

Caption: Molecular docking workflow for triazole-morpholine ligands with CYP51.

Detailed Protocol

Step 1: Receptor Preparation

  • Download the PDB file: Obtain the crystal structure of C. albicans CYP51 (PDB ID: 5TZ1) from the RCSB PDB website.[11]

  • Clean the protein structure: Open the PDB file in a molecular viewer like PyMOL. Remove all non-essential molecules, including water, co-crystallized ligands, and any other heteroatoms that are not part of the protein or the heme cofactor.

    • Rationale: Water molecules can interfere with the docking algorithm, and the original ligand needs to be removed to make the binding site available for your ligand.

  • Prepare the receptor using AutoDockTools:

    • Launch AutoDockTools (ADT).

    • Go to File > Read Molecule and open your cleaned PDB file.

    • Go to Edit > Hydrogens > Add. Select "Polar only" and click "OK".

    • Go to Edit > Charges > Add Kollman Charges.

    • Go to Grid > Macromolecule > Choose. Select the protein and click "Select Molecule".

    • Save the prepared receptor as a PDBQT file (receptor.pdbqt).

    • Rationale: The PDBQT format includes atomic charges and atom types that are required by AutoDock Vina for its calculations. Adding polar hydrogens is crucial for correctly identifying potential hydrogen bond donors and acceptors.

Step 2: Ligand Preparation

  • Generate a 3D structure of your triazole-morpholine ligand: Use a chemical drawing tool to create the structure and save it as a .mol or .sdf file.

  • Prepare the ligand using AutoDockTools:

    • In ADT, go to Ligand > Input > Open and select your ligand file.

    • Go to Ligand > Torsion Tree > Detect Root.

    • Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.

    • Rationale: This step defines the rotatable bonds in your ligand, allowing for conformational flexibility during the docking simulation.

Step 3: Grid Box Generation

  • Define the search space: In ADT, with your receptor.pdbqt loaded, go to Grid > Grid Box.

  • Position and size the grid box: A grid box will appear around the protein. Adjust its center and dimensions to encompass the entire active site. The active site is the cavity where the co-crystallized ligand was bound. You can use the coordinates of the original ligand as a guide.

    • Rationale: The grid box defines the three-dimensional space where AutoDock Vina will search for the optimal binding pose of the ligand. A well-defined grid box that is large enough to cover the active site but not excessively large will improve the efficiency and accuracy of the docking.

  • Record the grid box parameters: Note down the center coordinates (x, y, z) and the dimensions (x, y, z).

Step 4: Creating the Configuration File

  • Create a text file named config.txt: This file will contain the input parameters for AutoDock Vina.

  • Add the following lines to the file, replacing the values with your specific file names and grid parameters:

    • Rationale: This configuration file provides all the necessary information for AutoDock Vina to run the docking simulation.

Step 5: Running the Docking Simulation

  • Open a terminal or command prompt.

  • Navigate to the directory containing your prepared files (receptor.pdbqt, ligand.pdbqt, and config.txt).

  • Execute the following command:

    • Rationale: This command initiates the docking calculation. The --log flag will create a text file containing the binding affinity scores for the predicted poses.

Analysis and Interpretation of Results: From Data to Insights

The output of a docking simulation is a set of predicted binding poses and their corresponding binding affinities. A thorough analysis is crucial to extract meaningful insights.

Binding Affinity (Docking Score)

The primary quantitative output is the binding affinity, typically reported in kcal/mol.[13] A more negative value indicates a more favorable predicted binding energy.[13] When comparing a series of triazole-morpholine analogs, a lower docking score generally suggests a higher predicted affinity for CYP51.

Table 1: Example Docking Results for a Series of Triazole-Morpholine Ligands

Ligand IDDocking Score (kcal/mol)Predicted Ki (µM)Key Interacting Residues
TM-01-9.80.045HEM601, TYR132, PHE228
TM-02-8.50.45HEM601, TYR132
TM-03-10.50.012HEM601, TYR132, PHE228, HIS377
Fluconazole (Control)-8.20.78HEM601, TYR132
Visualization of Binding Poses

Use a molecular viewer like PyMOL or Chimera to visualize the output file (docking_results.pdbqt). This will allow you to:

  • Examine the top-ranked binding pose: Observe how the ligand fits within the active site.

  • Analyze intermolecular interactions: Identify key hydrogen bonds, hydrophobic interactions, and the coordination of the triazole nitrogen with the heme iron. The active site of CYP51 is predominantly hydrophobic.[14][15]

  • Compare the poses of different ligands: Understand how structural modifications to the triazole-morpholine scaffold affect the binding mode.

G cluster_cyp51 CYP51 Active Site cluster_ligand Triazole-Morpholine Ligand HEM Heme Iron TYR132 TYR132 PHE228 PHE228 HIS377 HIS377 Triazole Triazole Ring Triazole->HEM Coordination Bond Triazole->TYR132 Pi-Pi Stacking Morpholine Morpholine Ring Morpholine->PHE228 Hydrophobic Interaction Substituent Variable Substituent Substituent->HIS377 Hydrogen Bond

Caption: Key interactions between a triazole-morpholine ligand and the CYP51 active site.

The Imperative of Validation: Ensuring the Reliability of Your Model

A computational model is only as good as its validation. It is essential to perform validation checks to ensure that your docking protocol is reliable and predictive.

Redocking of the Co-crystallized Ligand

The most common and critical validation step is to redock the co-crystallized ligand back into the active site of the protein.

  • Extract the co-crystallized ligand from the original PDB file and save it as a separate file.

  • Prepare this ligand using the same procedure as your test ligands.

  • Dock the co-crystallized ligand into the receptor using your established protocol.

  • Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose.

    • An RMSD value of less than 2.0 Å is generally considered a successful validation , indicating that your docking protocol can accurately reproduce the experimentally observed binding mode.[16]

Expert Insight: If the RMSD is greater than 2.0 Å, you may need to adjust your grid box parameters, consider alternative docking software, or investigate the possibility of protein flexibility, which is not accounted for in a standard rigid-receptor docking protocol.

Correlation with Experimental Data

If you have experimental data (e.g., IC₅₀ or Kᵢ values) for a set of known CYP51 inhibitors, you can assess the predictive power of your docking protocol by determining the correlation between the docking scores and the experimental activities. A strong correlation provides confidence that your model can be used to prioritize novel compounds for synthesis and biological evaluation.

Concluding Remarks: A Powerful Tool in the Antifungal Arsenal

Molecular docking of triazole-morpholine ligands with CYP51 is a powerful and cost-effective strategy to accelerate the discovery of new antifungal agents. By following a rigorous and well-validated protocol, researchers can gain valuable insights into the structure-activity relationships of their compounds and make more informed decisions in the drug design process. Remember that molecular docking is a predictive tool, and its results should always be interpreted in the context of experimental validation.

References

  • Hargrove, T., Wawrzak, Z., Lepesheva, G. (2017). Crystal structure of sterol 14-alpha demethylase (CYP51) from Candida albicans in complex with the tetrazole-based antifungal drug candidate VT1161 (VT1). RCSB PDB. [Link]

  • Strushkevich, N., Usanov, S. A., & Park, H. W. (2010). Structural basis of human CYP51 inhibition by antifungal azoles. Journal of molecular biology, 397(5), 1067–1078. [Link]

  • Monk, B. C., Tomasiak, T. M., Keniya, M. V., Husch, A. D., & Upmeyer, R. (2010). Crystal structure of human lanosterol 14alpha-demethylase (CYP51) in complex with ketoconazole. RCSB PDB. [Link]

  • Southwest Research Institute. (n.d.). Rhodium™ Molecular Docking Software. SwRI. [Link]

  • O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2024). AutoDock Vina 1.2.5. The Scripps Research Institute. [Link]

  • OpenEye Scientific. (n.d.). OEDocking. OpenEye Scientific. [Link]

  • CD ComputaBio. (2023, May 8). Docking Software for Drug Development. Labinsights. [Link]

  • ResearchGate. (2022, April 25). How to validate the molecular docking results? [Link]

  • Hargrove, T. Y., Garvey, E. P., Hoekstra, W. J., Yates, C. M., Wawrzak, Z., Rachakonda, G., Villalta, F., & Lepesheva, G. I. (2017). Crystal Structure of the New Investigational Drug Candidate VT-1598 in Complex with Aspergillus fumigatus Sterol 14α-Demethylase Provides Insights into Its Broad-Spectrum Antifungal Activity. Antimicrobial agents and chemotherapy, 61(6), e00115-17. [Link]

  • The Scripps Research Institute. (2020, December 4). Vina Video Tutorial. AutoDock Vina. [Link]

  • wwPDB consortium. (2023, October 4). PDB Entry - 5TZ1. wwPDB. [Link]

  • Podust, L. M., Poulos, T. L., & Waterman, M. R. (2001). Crystal structure of cytochrome P450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis in complex with azole inhibitors. Proceedings of the National Academy of Sciences of the United States of America, 98(6), 3068–3073. [Link]

  • BioMolSci. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]

  • Schrödinger. (n.d.). Glide. Schrödinger. [Link]

  • Farhan Haq Jahangiri. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905–919. [Link]

  • Kelly, S. L., Lamb, D. C., & Kelly, D. E. (1997). Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers. FEMS microbiology letters, 152(1), 141–145. [Link]

  • Song, J., Liu, W., Li, D., & Sun, S. (2019). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in microbiology, 10, 1599. [Link]

  • Morris, G. M., & Olson, A. J. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]

  • ResearchGate. (n.d.). CYP51 active-site residues across the different phyla. ResearchGate. [Link]

  • Warrilow, A. G., Price, C. L., Parker, J. E., Kelly, D. E., & Kelly, S. L. (2016). Azole Antifungal Sensitivity of Sterol 14α-Demethylase (CYP51) and CYP5218 from Malassezia globosa. Scientific reports, 6, 27833. [Link]

  • ResearchGate. (2021, October 28). How to validate molecular docking results with no proper crystal structure?? [Link]

  • CCDC. (n.d.). Protein–Ligand Docking with GOLD. CCDC. [Link]

  • Strushkevich, N. V., Usanov, S. A., & Park, H. W. (2010). Structural Basis of Human CYP51 Inhibition by Antifungal Azoles. OSTI.GOV. [Link]

  • Lepesheva, G. I., & Waterman, M. R. (2014). Drug strategies targeting CYP51 in neglected tropical diseases. Chemical reviews, 114(17), 8933–8957. [Link]

  • S. S. S. R. Akshara, G. S. Thiruvengadam, and R. R. Rajarathinam. (2015). Molecular Docking Analysis of Some Azole Derivatives with CYP51 for Anti-fungal Activities. International Journal of Engineering Science and Innovative Technology (IJESIT), 4(4), 1-6. [Link]

  • Warren, G. L., Andrews, C. W., Capelli, A. M., Clarke, B., LaLonde, J., Lambert, M. H., Lindvall, M., Nevins, N., Semus, S. F., Senger, S., Tedesco, G., Wall, I. D., Woolven, J. M., Peishoff, C. E., & Head, M. S. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912–5931. [Link]

  • Nishida, A., Ishida, K., & Yaguchi, T. (2025). Synergistic effects of Cyp51 isozyme-specific azole antifungal agents on fungi with multiple cyp51 isozyme genes. Antimicrobial agents and chemotherapy, e0055125. [Link]

  • CD ComputaBio. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement. CD ComputaBio. [Link]

  • Lepesheva, G. I., & Waterman, M. R. (2007). Structural basis for conservation in the CYP51 family. Biochimica et biophysica acta, 1770(3), 468–477. [Link]

  • Zahariev, I., Kochev, N., & Atanasov, A. G. (2025). Pairwise Performance Comparison of Docking Scoring Functions: Computational Approach Using InterCriteria Analysis. International journal of molecular sciences, 26(13), 7201. [Link]

  • Warren, G. L., Andrews, C. W., Capelli, A. M., Clarke, B., LaLonde, J., Lambert, M. H., Lindvall, M., Nevins, N., Semus, S. F., Senger, S., Tedesco, G., Wall, I. D., Woolven, J. M., Peishoff, C. E., & Head, M. S. (2004). A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance. Proteins, 56(2), 235–249. [Link]

  • Singh, N., & Singh, P. (2015). A comparative study of different docking methodologies to assess the protein-ligand interaction for the E. coli MurB enzyme. Journal of biomolecular structure & dynamics, 33(10), 2098–2111. [Link]

  • BioExcel. (2020, April 21). Comparing ligands with the same protein in docking. HADDOCK. [Link]

  • Sharma, S., & Singh, P. (2015). Ligand Based Pharmacophore Modeling, Virtual Screening and Molecular Docking for Identification of Novel CYP51 Inhibitors. Journal of Chemical and Pharmaceutical Research, 7(12), 856-864. [Link]

  • Sun, H., Li, Y., & Li, D. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in molecular biosciences, 7, 586540. [Link]

  • ResearchGate. (n.d.). Analysis of CYP51 interaction with different iron-coordinating ligands. ResearchGate. [Link]

  • Sahu, U., & S, S. (2022). CLICK-chemoproteomics and molecular dynamics simulation reveals pregnenolone targets and their binding conformations in Th2 cells. Journal of biomolecular structure & dynamics, 40(18), 8345–8359. [Link]

  • ResearchGate. (n.d.). Design rationale of morpholine appended 1,2,3‐triazoles. ResearchGate. [Link]

  • ResearchGate. (2022, December 24). Synthesis, Cytotoxicity, Molecular Docking and ADME Assay of Novel Morpholine appended 1,2,3‐Triazole Analogues. ResearchGate. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2026). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Molecules (Basel, Switzerland), 31(3), 154. [Link]

  • Gomha, S. M., Abdel-aziz, M. A., & Abdel-khalik, M. M. (2017). Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles. Molecules (Basel, Switzerland), 22(7), 1202. [Link]

  • Scholars Research Library. (n.d.). Synthesis and Docking Study of Substituted Triazole Derivatives as Anti- Tubercular Agent. Scholars Research Library. [Link]

Sources

Comparative Guide: In Vitro Cytotoxicity Profiling of Morpholine-Triazole Hybrids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Morpholine-triazole derivatives represent a strategic class of hybrid pharmacophores designed to overcome the solubility limitations of traditional 1,2,3-triazole anticancer agents while retaining high affinity for biological targets (e.g., EGFR, Tubulin).

This guide objectively compares the cytotoxic performance of these hybrids against standard chemotherapeutics (Doxorubicin, Cisplatin) and structural analogs.[1] It provides a self-validating experimental framework for assessing their efficacy (


) and selectivity in vitro.

Part 1: Performance Comparison

The Hybrid Advantage

The integration of a morpholine ring (improving lipophilicity and pharmacokinetic profile) with a 1,2,3-triazole moiety (serving as a stable amide bioisostere and hydrogen bond acceptor) creates a "dual-action" scaffold.

Comparative Data: Hybrids vs. Standards

The following data synthesizes performance metrics from recent high-impact studies, specifically targeting lung (A549) and breast (MCF-7) carcinomas.[2]

Compound ClassTarget Cell Line

(µM)
Selectivity Index (SI)*Performance vs. Doxorubicin
Spirooxindole-Morpholine-Triazole (6i) A549 (Lung)1.87 > 10Equipotent (Dox

= 1.98 µM)
Coumarin-Morpholine-Triazole (6n) MG-63 (Bone)0.80 HighSuperior (Cisplatin

> 5 µM)
Quinoline-Morpholine-Triazole (6e) MDA-MB-231 (Breast)17.20 ModerateComparable (Dox

= 18.81 µM)
Triazole (No Morpholine) A549> 50.0LowInferior (Solubility issues)
Standard: Doxorubicin A5491.98LowReference Standard

*Selectivity Index (SI) =


 Normal Cells / 

Cancer Cells. An SI > 2 is generally considered selective.

Expert Insight: While standard agents like Doxorubicin exhibit potent cytotoxicity, they often suffer from low selectivity (SI < 2), causing systemic toxicity. Morpholine-triazole hybrids frequently demonstrate superior SI values due to the morpholine moiety's ability to modulate cellular uptake in the acidic microenvironment of tumors (lysosomotropic effect).

Part 2: Mechanism of Action (MOA)

Unlike non-specific alkylating agents, morpholine-triazole derivatives typically function as targeted inhibitors . The triazole ring facilitates binding to the ATP-binding pocket of kinases (e.g., EGFR) or interacts with tubulin, while the morpholine tail enhances bioavailability.

Pathway Visualization

The following diagram illustrates the validated signaling cascade triggered by these derivatives, leading to apoptosis via the mitochondrial pathway.

MOA_Pathway Drug Morpholine-Triazole Derivative Target Target Binding (EGFR / Tubulin) Drug->Target H-Bonding ROS ROS Generation (Oxidative Stress) Target->ROS Stress Induction Arrest Cell Cycle Arrest (G2/M Phase) Target->Arrest Inhibition Mito Mitochondrial Potential Collapse (ΔΨm) ROS->Mito Membrane Damage Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis APOPTOSIS (Cell Death) Caspase->Apoptosis Cleavage Arrest->Apoptosis

Figure 1: Mechanism of Action.[3] The derivative binds intracellular targets, triggering oxidative stress and mitochondrial dysfunction, culminating in apoptotic cell death.

Part 3: Validated Experimental Protocol

Method: MTT Colorimetric Assay (Optimized for Hydrophobic Hybrids) Objective: Determine metabolic viability and calculate


.
Critical Pre-Assay Consideration: Solubility

Morpholine derivatives can precipitate in aqueous media if not handled correctly, leading to "false toxicity" (physical cell smothering) or "false viability" (crystals scattering light).

  • Solvent: Dimethyl sulfoxide (DMSO).[4]

  • Max Final Concentration: < 0.5% (v/v) in culture wells.

Step-by-Step Workflow
  • Seeding:

    • Seed tumor cells (e.g., A549, MCF-7) at

      
       cells/well in 96-well plates.
      
    • Incubate for 24h at 37°C, 5%

      
       to allow attachment.
      
  • Compound Preparation (The "Self-Validating" Step):

    • Dissolve derivative in 100% DMSO to create a 10 mM stock.

    • Validation Check: Inspect for turbidity.[5][6] If cloudy, sonicate.

    • Perform serial dilutions in culture medium (not PBS) to ensure protein binding equilibrium is reached before adding to cells.

  • Treatment:

    • Replace medium with 100 µL of diluted compound (0.1 – 100 µM).

    • Include Vehicle Control (0.5% DMSO) and Positive Control (Doxorubicin).

    • Incubate for 48h.

  • MTT Addition & Readout:

    • Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

    • Crucial Step: Carefully aspirate medium without disturbing purple formazan crystals.

    • Solubilize crystals with 100 µL DMSO. Shake plate for 10 min.

    • Measure absorbance at 570 nm (Reference: 630 nm).

Workflow Diagram

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Stock DMSO Stock (10 mM) Check Solubility Check (Turbidity?) Stock->Check Check->Stock Precipitate (Sonicate) Dilution Serial Dilution in Medium Check->Dilution Clear Incubate 48h Incubation (37°C, 5% CO2) Dilution->Incubate MTT_Add Add MTT (4h Reaction) Incubate->MTT_Add Solubilize Dissolve Formazan (DMSO) MTT_Add->Solubilize Result Calculate IC50 (Non-linear Regression) Solubilize->Result

Figure 2: Optimized MTT workflow emphasizing the critical solubility checkpoint to prevent assay artifacts.

References

  • Spirooxindole-Morpholine-Triazole Efficacy: Reddy, T. S., et al. (2015).[2] "Spirooxindole-derived morpholine-fused-1,2,3-triazoles: Design, synthesis, cytotoxicity and apoptosis inducing studies." European Journal of Medicinal Chemistry.

  • Coumarin-Triazole Hybrids: Shaik, A. B., et al. (2019).[7] "Synthesis and biological evaluation of morpholines linked coumarin–triazole hybrids as anticancer agents."[7] Bioorganic Chemistry.

  • Quinoline-Morpholine Derivatives: Sree, G. J. R., et al. (2024).[8] "Synthesis of New Quinoline based Morpholine-1,2,3-Triazole Hybrids and their Cytotoxicity." Asian Journal of Chemistry.

  • MTT Assay Optimization: Abcam Protocols. "MTT Assay Protocol for Cell Viability."

Sources

Comparative Guide: 1,2,4-Triazole vs. 1,2,3-Triazole Morpholine Hybrids in Antifungal Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore vs. The Linker[1]

In the development of next-generation antifungals, the integration of morpholine scaffolds (targeting ERG24/ERG2) with triazole moieties (targeting CYP51) represents a dual-targeting strategy designed to combat resistance. However, the choice between the 1,2,4-triazole and 1,2,3-triazole isomer is not merely structural—it is a fundamental decision between intrinsic potency and synthetic modularity .

  • 1,2,4-Triazole Morpholines: Represent the "Gold Standard" for potency. The 1,2,4-isomer is the critical pharmacophore required for high-affinity coordination with the Heme iron of CYP51 (Lanosterol 14

    
    -demethylase).
    
  • 1,2,3-Triazole Morpholines: Represent the "Bioisosteric Challenger." While often exhibiting weaker direct Heme coordination, they offer superior synthetic accessibility via Click Chemistry (CuAAC), allowing for rapid library generation and unique

    
    -stacking interactions that can bypass specific resistance mutations.
    

Mechanistic Causality: Binding Modes & Pathway Targets

To understand the performance difference, one must analyze the molecular interaction at the active site of CYP51.

The Coordination Difference
  • 1,2,4-Triazole (N4-Coordination): The

    
     lone pair on the N4 nitrogen is geometrically optimized to form a strong coordinate covalent bond with the ferric ion (
    
    
    
    ) of the Heme group. This blocks the substrate (lanosterol) from oxidation, halting ergosterol synthesis.
  • 1,2,3-Triazole (N3-Coordination): The N3 nitrogen can coordinate to the Heme iron, but the bond length and angle are often less favorable than the 1,2,4-isomer. Consequently, 1,2,3-triazoles often function as linkers that position the morpholine group into a hydrophobic pocket (allosteric or secondary binding), rather than acting as the primary iron-binder.

Dual-Targeting Pathway Visualization

The following diagram illustrates the distinct intervention points of the triazole and morpholine moieties within the ergosterol biosynthesis pathway.

Ergosterol_Pathway cluster_legend Inhibition Logic AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) TARGET: Triazoles Lanosterol->CYP51 Intermediates 4,4-Dimethyl-cholesta-8,14,24-trienol CYP51->Intermediates Inhibition blocks here ERG24 ERG24 (Δ14-Reductase) TARGET: Morpholine Intermediates->ERG24 ERG2 ERG2 (Δ8→Δ7-Isomerase) TARGET: Morpholine ERG24->ERG2 Ergosterol Ergosterol (Cell Membrane Integrity) ERG2->Ergosterol Inhibition blocks here Triazole_Action 1,2,4-Triazole: Iron Binding Morpholine_Action Morpholine: Reductase Inhibition

Caption: Dual-target intervention points. Triazoles inhibit CYP51 (early stage), while Morpholines inhibit ERG24/ERG2 (late stage), creating a synergistic blockade.

Comparative Analysis: Performance Metrics

The following table synthesizes data from structure-activity relationship (SAR) studies comparing these specific scaffolds.

Feature1,2,4-Triazole Morpholines1,2,3-Triazole Morpholines
Primary Mechanism Direct Heme Binding (Strong). The 1,2,4-ring is the "warhead."Linker/Secondary Binding. The 1,2,3-ring orients the morpholine; Heme binding is weaker.
Typical MIC (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
High Potency (0.01 – 1.0

g/mL). Comparable to Fluconazole.[1][2][3][4][5]
Moderate Potency (0.5 – 16 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

g/mL). Often requires bulky substituents to boost affinity.
Binding Energy (

)
High (-9.0 to -12.0 kcal/mol). Driven by Fe-N coordination.Moderate (-7.0 to -10.0 kcal/mol). Driven by

-stacking and hydrophobic fit.
Synthetic Accessibility Complex. Requires multi-step cyclization (e.g., hydrazine derivatives).Excellent. "Click" Chemistry (CuAAC) allows rapid coupling of morpholine-azides + alkynes.
Resistance Profile Susceptible to specific CYP51 mutations (e.g., Y132H) affecting the Heme pocket.Novel Profile. Different binding geometry may bypass standard resistance mutations.
Metabolic Stability High. The 1,2,4-ring is highly resistant to metabolic cleavage.Good, but the linker position can sometimes be a site of metabolic attack.

Verdict: Use 1,2,4-triazoles when absolute potency and broad-spectrum coverage are the priority. Use 1,2,3-triazoles when designing libraries to overcome specific resistance strains or when exploiting the "Click" synthesis advantage for fragment-based drug design.

Experimental Validation Protocols

To objectively compare these compounds, you must employ a self-validating workflow that accounts for inoculum effects and solubility differences.

Protocol: High-Resolution MIC (Broth Microdilution)

Standard: CLSI M27-A3 / EUCAST E.Def 7.3

Rationale: Morpholine derivatives can be lipophilic. Standard assays often fail due to precipitation. This protocol includes a solubility check.

  • Preparation: Dissolve compounds in DMSO (Stock: 10 mg/mL). Dilute in RPMI 1640 (buffered with MOPS, pH 7.0) to final test range (0.015 – 64

    
    g/mL).
    
    • Control: Fluconazole (Positive), DMSO only (Solvent Control).

  • Inoculum: Prepare Candida albicans (ATCC 90028) suspension adjusted to

    
     to 
    
    
    
    CFU/mL.
    • Validation: Plate 100

      
      L of inoculum on Sabouraud Dextrose Agar (SDA) to verify CFU count.
      
  • Incubation: 35°C for 24 hours (Candida) or 48 hours (Aspergillus).

  • Readout: Determine MIC as the lowest concentration causing 50% inhibition (IC50) compared to growth control (visually or spectrophotometrically at 530 nm).

    • Critical Step: Check for "trailing effect" (partial inhibition) common with azoles; record MIC-0 (100% inhibition) and MIC-2 (50% inhibition).

Protocol: Molecular Docking (In Silico Validation)

Rationale: To confirm if the 1,2,3-triazole is binding the Heme or acting as a linker.

  • Target: Crystal structure of C. albicans CYP51 (e.g., PDB: 5FSA).

  • Grid Generation: Center grid box on the Heme iron (

    
     Å).
    
  • Docking: Use AutoDock Vina or Glide.

    • Constraint: Set a distance constraint (2.0 – 2.4 Å) between the Triazole Nitrogen and Heme Iron.

  • Analysis: Compare Binding Energy (

    
    ) and Root Mean Square Deviation (RMSD) of the pose.
    
    • Success Criteria: 1,2,4-triazole should show N4-Fe distance < 2.2 Å. 1,2,3-triazole may show larger distance, indicating hydrophobic binding dominance.

Workflow Visualization

The following diagram outlines the logical flow for synthesizing and testing these hybrids, highlighting the "Click" advantage of the 1,2,3-isomer.

Workflow_Comparison cluster_124 Path A: 1,2,4-Triazole (Classical) cluster_123 Path B: 1,2,3-Triazole (Click) Start Start: Morpholine Scaffold Step1_A Hydrazine Formation Start->Step1_A Step1_B Azide Functionalization Start->Step1_B Step2_A Cyclization (High Temp/Acid) Step1_A->Step2_A Step3_A Purification (Difficult) Step2_A->Step3_A Screening High-Throughput MIC Screen Step3_A->Screening Step2_B CuAAC Click Reaction Step1_B->Step2_B Step3_B Purification (Simple) Step2_B->Step3_B Step3_B->Screening Lead Lead Candidate Screening->Lead MIC < 1.0 µg/mL

Caption: Synthesis workflow comparison. Path B (1,2,3-Triazole) offers faster library generation via Click chemistry, accelerating SAR exploration.

References

  • Mechanistic Basis of Azole Inhibition

    • Title: Structure-Activity Relationships of Azole Antifungals.[2][3][4]

    • Source: Clinical Microbiology Reviews.
    • URL:[Link] (General Landing Page for verification)

  • 1,2,3-Triazole Synthesis & Activity

    • Title: 1,2,3-Triazole-containing hybrids as potential antifungal agents: A review.
    • Source: European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Morpholine Antifungals (Amorolfine Class)

    • Title: Mode of action of morpholine antifungals: interference with ergosterol biosynthesis.
    • Source: Biochemical Society Transactions.
    • URL:[Link]

  • Click Chemistry in Antifungal Design

    • Title: Click chemistry inspired synthesis of morpholine-fused triazoles.
    • Source: ResearchGate / Synthetic Communic
    • URL:[Link]

  • CYP51 Binding Studies

    • Title: Identification of 1,2,4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51).
    • Source: Frontiers in Cellular and Infection Microbiology.
    • URL:[Link]

Sources

A Comparative Guide to a Novel Antifungal Agent: Determining the MIC of 4-(1H-1,2,4-Triazol-3-yl)morpholine Against Candida albicans

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for determining the Minimum Inhibitory Concentration (MIC) of the novel antifungal candidate, 4-(1H-1,2,4-Triazol-3-yl)morpholine, against the opportunistic fungal pathogen Candida albicans. We will delve into the established, standardized methodologies that ensure data reproducibility and comparability, objectively positioning this novel compound against current first-generation triazoles, fluconazole and itraconazole. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antifungal agents.

Introduction: The Clinical Need and the Triazole Class

Candida albicans remains a predominant cause of invasive fungal infections, particularly in immunocompromised patient populations.[1] The clinical utility of the azole class of antifungals, which includes the widely used triazoles, has been a cornerstone of therapy.[2][3] Triazoles function by disrupting the integrity of the fungal cell membrane through the inhibition of a key enzyme, lanosterol 14α-demethylase.[2][3][4] This enzyme, encoded by the ERG11 gene, is critical in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes.[1][5][6] Its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, resulting in a fungistatic effect.[7]

The emergence of azole-resistant C. albicans strains necessitates a continued search for new, more potent, and less susceptible antifungal agents.[5][8] Evaluating a novel compound like 4-(1H-1,2,4-Triazol-3-yl)morpholine requires a rigorous and standardized assessment of its intrinsic antifungal activity. The MIC is the most fundamental and universally accepted metric for this purpose, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This guide details the authoritative broth microdilution method for obtaining this critical data point.

The Authoritative Framework for Antifungal Susceptibility Testing

To ensure that MIC data is accurate, reproducible, and comparable across different laboratories worldwide, adherence to a standardized reference method is paramount. The two most widely recognized standards are provided by the Clinical and Laboratory Standards Institute (CLSI), specifically the M27-A3 document (and its successors), and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with its E.DEF 7.3.2 document.[9][10][11][12][13] While minor differences exist, both outline a highly controlled broth microdilution procedure. The following protocol is a synthesized methodology based on the core principles of these standards.

Experimental Workflow for MIC Determination

The overall process involves preparing serial dilutions of the antifungal agent in a 96-well microtiter plate, adding a standardized fungal inoculum, incubating under controlled conditions, and then determining the lowest concentration that inhibits fungal growth.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_inoculum Phase 2: Inoculation cluster_analysis Phase 3: Incubation & Analysis A Prepare Stock Solution of 4-(1H-1,2,4-Triazol-3-yl)morpholine in DMSO C Prepare Serial Dilutions of Test & Control Drugs in RPMI-1640 Medium A->C B Culture C. albicans on Sabouraud Dextrose Agar (24h at 35°C) D Harvest C. albicans Colonies & Suspend in Saline B->D G Inoculate Microtiter Plate Wells with Fungal Suspension C->G E Adjust Suspension Turbidity to 0.5 McFarland Standard (1-5 x 10^6 CFU/mL) D->E F Dilute Suspension 1:1000 in RPMI-1640 to achieve final inoculum of 0.5-2.5 x 10^3 CFU/mL E->F F->G H Incubate Plate (35°C for 24-48 hours) G->H I Read Results Visually or Spectrophotometrically H->I J Determine MIC: Lowest concentration with significant growth inhibition (~50%) I->J

Caption: Standardized workflow for determining the MIC of an antifungal agent.

Detailed Step-by-Step Protocol

This protocol describes the broth microdilution method for testing 4-(1H-1,2,4-Triazol-3-yl)morpholine against a quality control strain of C. albicans (e.g., ATCC 90028).

Materials:

  • 4-(1H-1,2,4-Triazol-3-yl)morpholine (test compound)

  • Fluconazole and Itraconazole (control compounds)

  • Dimethyl sulfoxide (DMSO)

  • Candida albicans quality control strain (e.g., ATCC 90028)

  • Sabouraud Dextrose Agar (SDA) plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile saline (0.85%)

  • Sterile, flat-bottom 96-well microtiter plates

  • Spectrophotometer and 0.5 McFarland turbidity standard

  • 35°C incubator

Procedure:

  • Preparation of Antifungal Stock Solutions:

    • Rationale: A high-concentration stock in a solvent like DMSO is necessary for creating accurate serial dilutions. DMSO concentration must be kept low (<1%) in the final assay to avoid solvent toxicity to the fungus.

    • Action: Prepare a 1.28 mg/mL stock solution of 4-(1H-1,2,4-Triazol-3-yl)morpholine in 100% DMSO. Prepare identical stock solutions for fluconazole and itraconazole.

  • Preparation of Microtiter Plates:

    • Rationale: A two-fold serial dilution series is created to test a wide range of concentrations and pinpoint the MIC.

    • Action:

      • Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

      • Create an intermediate dilution of the drug stock solution in RPMI-1640.

      • Add 200 µL of this intermediate drug dilution to well 1.

      • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, through well 10. Discard 100 µL from well 10.

      • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum). The final drug concentrations will typically range from 0.016 to 8 µg/mL after inoculation.[14]

  • Inoculum Preparation:

    • Rationale: The final density of the fungal inoculum is the most critical variable affecting the MIC.[15] A standardized inoculum ensures that the test is not overwhelmed by too many fungal cells or, conversely, overly sensitive due to too few. The 0.5 McFarland standard provides a reproducible starting concentration.[9]

    • Action:

      • Subculture C. albicans on an SDA plate and incubate at 35°C for 24 hours.

      • Select several distinct colonies and suspend them in sterile saline.

      • Vortex for 15 seconds and adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

      • Prepare the final inoculum by making a 1:1000 dilution of this adjusted suspension in RPMI-1640 medium. This yields a working suspension of 1-5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Rationale: Adding the final inoculum to the drug dilutions initiates the assay. Incubation at 35°C provides the optimal temperature for C. albicans growth.

    • Action:

      • Add 100 µL of the final working inoculum to wells 1 through 11. This brings the final volume in these wells to 200 µL and halves the drug concentrations to the desired final range. The final inoculum density will be 0.5-2.5 x 10³ CFU/mL.

      • Do not add inoculum to well 12 (sterility control).

      • Incubate the plate at 35°C for 24 to 48 hours.

  • MIC Endpoint Determination:

    • Rationale: For azoles, which are fungistatic, the endpoint is not complete inhibition of growth but rather a significant reduction. A ~50% reduction in turbidity compared to the drug-free growth control is the standard endpoint.[14]

    • Action:

      • Visually or spectrophotometrically (at 530 nm) examine the plate.

      • Confirm that the sterility control (well 12) is clear and the growth control (well 11) is turbid.

      • The MIC is the lowest drug concentration that shows a prominent decrease in turbidity (~50%) compared to the growth control.

Comparative Analysis: Positioning Against Standard of Care

To understand the potential of 4-(1H-1,2,4-Triazol-3-yl)morpholine, its MIC values must be compared against established antifungals. Below is a table presenting published MIC ranges for fluconazole and itraconazole against C. albicans, alongside a column for the hypothetical results of the novel compound. Researchers should replace the hypothetical data with their experimentally determined values.

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
4-(1H-1,2,4-Triazol-3-yl)morpholine (Hypothetical Data)(Hypothetical Data)(Hypothetical Data)
Fluconazole0.25 - ≥128[16]0.5[17]2.0[17]
Itraconazole0.05 - 6.4[18]0.10 - 0.2[18][19]1.4 - 1.6[18][19]
  • MIC₅₀: The MIC value at which ≥50% of the isolates are inhibited.

  • MIC₉₀: The MIC value at which ≥90% of the isolates are inhibited.

An effective novel compound would ideally demonstrate an MIC₅₀ and MIC₉₀ that are significantly lower than or comparable to those of fluconazole and itraconazole.

Mechanistic Underpinnings: The Ergosterol Biosynthesis Pathway

The antifungal activity of 4-(1H-1,2,4-Triazol-3-yl)morpholine, as a triazole derivative, is presumed to target the ergosterol biosynthesis pathway. Understanding this mechanism is crucial for interpreting MIC data and anticipating potential cross-resistance with other azoles.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway in C. albicans Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediates Fungal Sterol Intermediates Lanosterol->Intermediates Lanosterol 14α-demethylase (ERG11 gene product) Ergosterol Ergosterol (Cell Membrane Integrity) Intermediates->Ergosterol ToxicSterols Accumulation of Toxic 14α-methylated Sterols Triazoles Triazoles (Fluconazole, Itraconazole, 4-(1H-1,2,4-Triazol-3-yl)morpholine) Triazoles->Inhibition Inhibition->Lanosterol  Inhibition Inhibition->ToxicSterols

Caption: Inhibition of the ergosterol pathway by triazole antifungals.

Triazoles bind to the heme iron atom in the active site of lanosterol 14α-demethylase (a cytochrome P450 enzyme), preventing the demethylation of lanosterol.[3][4] This blockade not only halts the production of ergosterol, which is essential for maintaining the fluidity and integrity of the fungal plasma membrane, but also leads to the buildup of methylated sterol precursors that are toxic to the cell.[5][7] This dual mechanism effectively arrests fungal growth.

By generating robust and standardized MIC data as outlined in this guide, researchers can effectively evaluate the in vitro potency of 4-(1H-1,2,4-Triazol-3-yl)morpholine and build a solid foundation for further preclinical and clinical development.

References

  • Sanglard, D. (2016). Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents. Antimicrobial Agents and Chemotherapy, 60(9), 5690-5692. [Link]

  • Gallego, C. A., & Casanova, M. (1989). [In vitro effect of itraconazole against various species of Candida]. Revista Iberica de Micologia, 6(2), 55-59. [Link]

  • EBSCO. (n.d.). Triazole antifungals. Research Starters: Agriculture and Agribusiness. [Link]

  • Jiang, C., Dong, D., Yu, B., Cai, G., Wang, X., & Li, Z. (2016). The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn. Virulence, 7(6), 649-661. [Link]

  • Verma, A., & Singh, D. (2013). Advances in synthetic approach to and antifungal activity of triazoles. Beilstein Journal of Organic Chemistry, 9, 2339-2354. [Link]

  • Al-shemmary, I. I. (2017). In vitro MIC of Itraconazole Against Different Isolates of Candida albicans. Iraqi Journal of Pharmaceutical Sciences, 20(1), 33-37. [Link]

  • MacPherson, S., Akoolo, L., & Zaas, A. K. (2023). The Adr1 transcription factor directs regulation of the ergosterol pathway and azole resistance in Candida albicans. mBio, 14(5), e01354-23. [Link]

  • ResearchGate. (n.d.). Sterol biosynthesis pathway in C. albicans. [Link]

  • EUCAST. (2020). Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (E.DEF 7.3.2). [Link]

  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). [Link]

  • Jiang, C., Dong, D., Yu, B., Cai, G., Wang, X., & Li, Z. (2016). The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn. Taylor & Francis Online. [Link]

  • Louie, A., & Drusano, G. L. (1998). Fluconazole versus Candida albicans: A Complex Relationship. Antimicrobial Agents and Chemotherapy, 42(1), 147-152. [Link]

  • Rex, J. H., et al. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ResearchGate. [Link]

  • Rodriguez-Tudela, J. L., et al. (1995). Patterns of in vitro activity of itraconazole and imidazole antifungal agents against Candida albicans with decreased susceptibility to fluconazole from Spain. Antimicrobial Agents and Chemotherapy, 39(8), 1593-1596. [Link]

  • Scientific Research Publishing. (2008). CLSI—Clinical and Laboratory Standards Institute (2008) Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Approved Standard M27-A3, 3rd Edition, CLSI, Wayne, 33 p. [Link]

  • ANSI Webstore. (n.d.). CLSI M27-A3 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition. [Link]

  • Ortiz-Masia, D., & Rueda, C. (2017). Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review. Puerto Rico Health Sciences Journal, 36(3), 164-171. [Link]

  • Pai, M. P., & Johnson, A. (2004). Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. Antimicrobial Agents and Chemotherapy, 48(1), 302-305. [Link]

  • CLSI. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. [Link]

  • Barchiesi, F., et al. (1994). In vitro activity of itraconazole against fluconazole-susceptible and -resistant Candida albicans isolates from oral cavities of HIV-infected patients. Antimicrobial Agents and Chemotherapy, 38(7), 1530-1533. [Link]

  • Kakeya, H., et al. (2011). Correlation of in vitro activity and in vivo efficacy of itraconazole intravenous and oral solubilized formulations by testing Candida strains with various itraconazole susceptibilities in a murine invasive infection. Journal of Antimicrobial Chemotherapy, 66(3), 603-609. [Link]

  • Anaissie, E., Paetznick, V., & Bodey, G. P. (1991). Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading. Antimicrobial Agents and Chemotherapy, 35(8), 1641-1646. [Link]

  • Pfaller, M. A., & Diekema, D. J. (2004). Relationship between MIC, dose of fluconazole, and emergence/expression of specific resistance mechanisms in oropharyngeal candidiasis. Clinical Microbiology Reviews, 17(4), 810-821. [Link]

  • Zhang, L., et al. (2022). Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. Frontiers in Pharmacology, 13, 1047683. [Link]

Sources

A Comparative Guide to the Anticonvulsant Screening of Triazolyl-Morpholine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticonvulsant agents with improved efficacy and fewer side effects is a continuous endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the 1,2,4-triazole nucleus has emerged as a promising pharmacophore.[1][2][3] This guide provides an in-depth comparison of the anticonvulsant activity of a series of triazolyl-morpholine analogs, detailing the experimental data and the standardized screening protocols used to evaluate their potential as antiepileptic drugs.

The Rationale for Triazolyl-Morpholine Analogs

The 1,2,4-triazole ring is a versatile scaffold known for its ability to participate in various biological interactions due to its electron-rich and aromatic nature.[4] This allows for binding with a range of biomacromolecules through hydrogen bonds, pi-pi stacking, and ion-dipole interactions.[4] The incorporation of a morpholine moiety is intended to enhance the lipophilicity and pharmacokinetic properties of the compounds, potentially improving their ability to cross the blood-brain barrier. The combination of these two pharmacophores has led to the synthesis of novel analogs with significant anticonvulsant potential.

Preclinical Screening: A Two-Pronged Approach

The initial in vivo screening of potential anticonvulsant compounds typically relies on two well-established rodent models: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[5][6] These models are predictive of efficacy against different types of human seizures. The MES model is considered a model for generalized tonic-clonic seizures, while the scPTZ test is thought to mimic absence and/or myoclonic seizures.[6]

A critical aspect of preclinical screening is also the assessment of neurotoxicity, often evaluated using the rotarod test.[5][7] This allows for the determination of a therapeutic window, a crucial factor for the clinical viability of any new drug candidate.

Comparative Anticonvulsant Activity

The following table summarizes the anticonvulsant activity and neurotoxicity of several synthesized triazolyl-morpholine analogs compared to standard antiepileptic drugs. The data is presented as the median effective dose (ED50) in the MES and scPTZ tests, and the median toxic dose (TD50) in the rotarod test. The Protective Index (PI), calculated as TD50/ED50, provides a measure of the compound's margin of safety.

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (PI) (MES)
Analog A 25.542.1> 300> 11.8
Analog B 19.835.7250.212.6
Analog C 32.155.3> 300> 9.3
Phenytoin 9.5Inactive68.57.2
Carbamazepine 8.846.275.38.6
Valproate 2731494261.6

Data presented is a synthesis of typical findings for this class of compounds and is for illustrative purposes.

From the comparative data, Analog B emerges as a particularly promising candidate, exhibiting potent anticonvulsant activity in both the MES and scPTZ screens, coupled with a favorable protective index.

Structure-Activity Relationship (SAR) Insights

Analysis of the structure-activity relationships within this series of analogs reveals several key trends. The nature and position of substituents on the triazole and morpholine rings significantly influence both anticonvulsant activity and neurotoxicity. For instance, the presence of a halogenated phenyl group at the 3-position of the triazole ring often correlates with enhanced activity in the MES test. Conversely, bulky alkyl substituents on the morpholine nitrogen can lead to a decrease in potency but also a reduction in neurotoxicity. These observations are crucial for guiding the rational design of future analogs with optimized therapeutic profiles.[8]

Potential Mechanisms of Action

While the precise mechanism of action for many triazole derivatives is still under investigation, several hypotheses have been proposed. One prominent theory suggests that these compounds may modulate the activity of voltage-gated sodium channels, similar to the action of phenytoin and carbamazepine.[9] Another possibility is the enhancement of GABAergic neurotransmission, a mechanism shared by benzodiazepines and barbiturates.[10] Some studies have also indicated potential interactions with GABA-A receptors.[8]

Experimental Protocols

Maximal Electroshock (MES) Test

The MES test is a widely used model to screen for anticonvulsant activity against generalized tonic-clonic seizures.[11][12][13]

Step-by-Step Methodology:

  • Animal Preparation: Male albino mice (20-25 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

  • Drug Administration: The test compounds, suspended in a 0.5% carboxymethylcellulose (CMC) solution, are administered intraperitoneally (i.p.) at various doses. A control group receives only the vehicle.

  • Acclimatization: After drug administration, the animals are allowed a 30-60 minute period for drug absorption.[14]

  • Electrode Application: A drop of a local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas of the mice, followed by a drop of saline to ensure good electrical contact.[12]

  • Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes using a constant current stimulator.[12][13]

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered the endpoint for protection.[12][14]

  • Data Analysis: The percentage of protected animals at each dose is recorded, and the ED50 is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is employed to identify compounds that may be effective against absence and myoclonic seizures.[6][15]

Step-by-Step Methodology:

  • Animal Preparation: Similar to the MES test, male albino mice are used.

  • Drug Administration: Test compounds or vehicle are administered i.p.

  • Chemoconvulsant Administration: After a 30-minute absorption period, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously in the loose skin on the back of the neck.[16]

  • Observation: The animals are placed in individual observation chambers and monitored for 30 minutes for the occurrence of clonic seizures (characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds).[15]

  • Endpoint: The absence of clonic seizures within the 30-minute observation period indicates protection.

  • Data Analysis: The ED50 is calculated based on the percentage of protected animals at different doses.

Rotarod Neurotoxicity Test

This test assesses motor coordination and is a common method for evaluating the neurotoxic side effects of potential anticonvulsants.[7][17]

Step-by-Step Methodology:

  • Training: Mice are trained to stay on a rotating rod (e.g., 3 cm diameter, rotating at 6 rpm) for a set period (e.g., 1 minute) in three consecutive trials. Only animals that successfully complete the training are used in the experiment.

  • Drug Administration: The trained animals are administered the test compounds or vehicle i.p.

  • Testing: At the time of peak drug effect (determined from previous experiments), the animals are placed back on the rotating rod.

  • Observation: The time the animal remains on the rod is recorded. An animal is considered to have failed the test if it falls off the rod within 1 minute.

  • Data Analysis: The TD50, the dose at which 50% of the animals fail the test, is calculated.

Visualizations

Anticonvulsant_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vivo Screening cluster_evaluation Data Analysis & Evaluation Synthesis Synthesis of Triazolyl-Morpholine Analogs MES Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) Synthesis->MES scPTZ Subcutaneous PTZ (scPTZ) Test (Absence/Myoclonic Seizure Model) Synthesis->scPTZ Rotarod Rotarod Test (Neurotoxicity) Synthesis->Rotarod ED50 Determine ED50 (Anticonvulsant Potency) MES->ED50 scPTZ->ED50 TD50 Determine TD50 (Neurotoxicity) Rotarod->TD50 PI Calculate Protective Index (PI) (Therapeutic Window) ED50->PI TD50->PI SAR Structure-Activity Relationship (SAR) Analysis PI->SAR

Caption: Workflow for the anticonvulsant screening of novel compounds.

Putative_Mechanisms_of_Action cluster_analogs Triazolyl-Morpholine Analogs cluster_targets Potential Molecular Targets cluster_effects Neurophysiological Effects cluster_outcome Therapeutic Outcome Analogs Triazolyl-Morpholine Analogs VGSC Voltage-Gated Sodium Channels (VGSCs) Analogs->VGSC Blockade GABA_A GABA-A Receptor Complex Analogs->GABA_A Modulation Inhibition Inhibition of Action Potential Propagation VGSC->Inhibition Enhancement Enhancement of GABAergic Inhibition GABA_A->Enhancement Outcome Anticonvulsant Activity Inhibition->Outcome Enhancement->Outcome

Caption: Putative mechanisms of action for triazolyl-morpholine analogs.

References

  • Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC. (n.d.).
  • Synthesis and Anticonvulsant Evaluation of some New 6-(Substituted-phenyl)thiazolo[3,2-b][1][5]triazole Derivatives in Mice - Brieflands. (2014, April 29). Retrieved from

  • Triazolines. 14. 1,2,3-Triazolines and triazoles, a new class of anticonvulsants. Drug design and structure-activity relationships - PubMed. (n.d.).
  • Anticonvulsant and toxicity screening of newly synthesized 1,2,4-triazole-3(4H)- thione derivatives - ijpras. (n.d.).
  • Synthesis and anticonvulsant screening of 1,2,4-triazole derivatives - PubMed - NIH. (2018, December 15).
  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - MDPI. (2025, August 18).
  • Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine - Benchchem. (n.d.).
  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed. (2009, March 15).
  • Screening Investigation of Novel 1,2,4-Triazole-3-Thione Derivatives on Anticonvulsant Activity - Science Publishing Group. (2017, January 10).
  • Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database - NIH. (n.d.).
  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (n.d.).
  • Seizure, Maximal Electroshock, Mouse - Pharmacology Discovery Services. (n.d.).
  • Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. (2025, July 4).
  • Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice - PubMed. (2005, December 15).
  • Triazolines. 14. 1,2,3-Triazolines and triazoles. A new class of anticonvulsants. Drug design and structure-activity relationships | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Antiepileptic Drug Development Program1. (n.d.).
  • (PDF) Novel Actions of Oxazolidinones: In vitro Screening of a Triazolyloxazolidinone for Anticonvulsant Activity - ResearchGate. (n.d.).
  • Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... - ResearchGate. (n.d.).
  • Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice | Request PDF - ResearchGate. (2025, August 6).
  • Evaluation of all synthesized compounds in MES and rotarod test after... - ResearchGate. (n.d.).
  • Spectroscopic Evaluation of the Potential Neurotoxic Effects of a New Candidate for Anti-Seizure Medication—TP-315 during Chronic Administration (In Vivo) - PMC. (n.d.).
  • Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats - MDPI. (2025, October 28).
  • Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed. (2007, October 15).
  • Synthesis and Anticonvulsant Activity of 5-Substituted-[1][5]triazolo[4,3-a]quinazolines. (2025, August 7). Retrieved from

  • Assessment-of-the-Anticonvulsant-Effects-and-Tolerability-of-GW-Pharmaceuticals'-Cannabidiol-in-the-Anticonvulsant-Screening-Program - American Epilepsy Society. (2015, November 13).
  • Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - Frontiers. (2022, June 23).

Sources

comparing synthetic yield of conventional vs green chemistry methods

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to Comparing Synthetic Yield: Conventional vs. Green Chemistry Methods

For decades, the success of a chemical synthesis was primarily judged by a single metric: percentage yield. This straightforward calculation, representing the ratio of the actual product obtained to the theoretical maximum, served as the cornerstone for evaluating reaction efficiency. However, the burgeoning field of green chemistry has ushered in a paradigm shift, compelling researchers and drug development professionals to adopt a more holistic and critical view of what constitutes an "efficient" synthesis. This guide provides an in-depth comparison of conventional and green chemistry methodologies, moving beyond simple yield to encompass a suite of metrics that paint a more accurate picture of sustainability and true efficiency.

The conventional focus on percentage yield, while important, tells only part of the story.[1] It measures the effectiveness of a reaction in converting reactants to the desired product but ignores the often-substantial amount of waste generated from byproducts, excess reagents, and solvents.[2] Green chemistry, in contrast, champions the principle of atom economy, which considers how many atoms from the reactants are incorporated into the final product.[3][4] A reaction can have a high percentage yield but a low atom economy, meaning a significant portion of the starting materials are converted into waste.[5]

To provide a more robust assessment, green chemistry introduces several key metrics:

  • Atom Economy (%): This metric, a cornerstone of green chemistry, calculates the percentage of reactant atoms that are incorporated into the desired product.[6] An ideal, 100% atom economy means all reactant atoms are found in the final product.[3]

  • E-Factor (Environmental Factor): Proposed by Roger Sheldon, the E-Factor is the ratio of the total mass of waste produced to the mass of the desired product.[7][8] Lower E-factors signify less waste and a greener process.[9] This metric is particularly revealing in the pharmaceutical industry, which historically has had very high E-factors.[2][9]

  • Reaction Mass Efficiency (RME): RME provides a more comprehensive view by incorporating yield, atom economy, and the stoichiometric quantities of reactants used.[10] It is defined as the mass of the product divided by the total mass of all reactants used.

  • Process Mass Intensity (PMI): Considered a key green metric by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process aids) used in a process to the mass of the final product.[11][12] The goal is to minimize this number.

The following diagram illustrates how these fundamental metrics are interconnected, providing a multi-faceted view of a reaction's greenness. Percentage yield and atom economy are crucial, but their combination into metrics like Reaction Mass Efficiency gives a more complete picture of the process's overall efficiency.

G cluster_0 Core Reaction Metrics cluster_1 Comprehensive Process Metrics cluster_2 Inputs Percentage_Yield Percentage Yield (Actual/Theoretical Product) RME Reaction Mass Efficiency (RME) Percentage_Yield->RME Influences Atom_Economy Atom Economy (Product Mass/Reactant Mass) Atom_Economy->RME Influences PMI Process Mass Intensity (PMI) RME->PMI Is a component of E_Factor E-Factor (Mass of Waste/Mass of Product) PMI->E_Factor Directly relates to (E-Factor = PMI - 1) Reactants Mass of Reactants Reactants->Atom_Economy Reactants->RME Solvents_Reagents Mass of Solvents, Reagents, Process Aids Solvents_Reagents->PMI G cluster_0 Conventional Synthesis cluster_1 Green Synthesis Reactants_C Reactants Process_C Reaction (High Energy, Long Time) Reactants_C->Process_C Solvents_C Large Volume of Hazardous Solvents Solvents_C->Process_C Reagents_C Stoichiometric Reagents (Often Hazardous) Reagents_C->Process_C Separation_C Complex Separation & Purification Process_C->Separation_C Product_C Product Separation_C->Product_C Waste_C Significant Waste (Byproducts, Solvents, Reagents) Separation_C->Waste_C Reactants_G Reactants Process_G Reaction (Low Energy, Short Time) Reactants_G->Process_G Solvents_G Benign or No Solvent Solvents_G->Process_G Catalyst_G Catalytic Reagents (Recyclable) Catalyst_G->Process_G Product_G Product Process_G->Product_G Waste_G Minimal Waste Process_G->Waste_G

Sources

Spectroscopic Elucidation of Triazolyl-Morpholine Tautomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The "Chameleon" Challenge in Drug Design

In the development of kinase inhibitors and antimicrobial agents, the triazolyl-morpholine scaffold is a privileged structure. However, it presents a notorious "chameleon" problem: Tautomerism .

The 1,2,4-triazole core can exist in three annular tautomeric forms (1H, 2H, and 4H). When coupled with a morpholine moiety—often via a methylene linker (Mannich base) or direct fusion—and potentially a sulfur atom, the system introduces a secondary thione-thiol equilibrium.

Why this matters:

  • Binding Affinity: A kinase pocket may strictly require the 1H-tautomer for hydrogen bond donation, while the 4H-tautomer might be sterically clashing.

  • Solubility & Permeability: The thione form is generally more polar, affecting LogP and membrane permeability.

  • Regulatory Compliance: You must define exactly which species you are putting into a pill.

This guide moves beyond basic characterization, providing a rigorous spectroscopic workflow to distinguish these rapid-equilibrium species.

Theoretical Framework: The Equilibrium Landscape

Before analyzing spectra, we must visualize the species in play. The morpholine ring acts as a solubilizing anchor, but the triazole core is the dynamic engine.

Figure 1: Tautomeric Pathways of Triazolyl-Morpholines

Tautomerism Thione_4H 4H-Thione Form (Dominant in Solid State) Polar, H-bond Acceptor Thiol_1H 1H-Thiol Form (Aromatic) Prevalent in Solution Thione_4H->Thiol_1H Proton Transfer (Fast Exchange) Thiol_2H 2H-Thiol Form (Less Stable) Transient Thiol_1H->Thiol_2H Annular Shift S_Alkyl S-Substituted (Fixed Tautomer) Synthetic Trap Thiol_1H->S_Alkyl Alkylation (Irreversible)

Caption: The dynamic equilibrium between the thione (keto-analog) and thiol (enol-analog) forms, complicated by annular nitrogen proton migration.

Comparative Spectroscopic Analysis

The following data synthesizes literature values and experimental observations for 1,2,4-triazole derivatives.

Table 1: NMR & IR Fingerprints of Tautomers
FeatureThione Form (C=S) Thiol Form (C-SH) Diagnostic Note

C NMR (C3/C5)
164 – 173 ppm 145 – 155 ppm The C=S carbon is significantly deshielded compared to the aromatic C-SH.

N NMR (Ring N)
Pyrrole-like N at -230 ppm Pyridine-like N at -100 to -150 ppm Gold Standard. Thione form has an NH (pyrrole-type); Thiol form has N=C (pyridine-type).

H NMR (NH/SH)
Broad singlet 13.0 – 14.5 ppm Sharper singlet 10.0 – 12.0 ppm Highly solvent/concentration dependent. Disappears with D₂O shake.
IR (Stretching) C=S @ 1100-1200 cm⁻¹ S-H @ 2500-2600 cm⁻¹ S-H is weak and often overlooked; C=S is strong.
UV-Vis (

)
~252 nm & ~290 nm ~240 nm Thione conjugation (C=S) causes a bathochromic (red) shift.

Critical Insight: In DMSO-d6, the thione form is often the major species for 3-morpholino-1,2,4-triazole-5-thiones. However, S-alkylation locks the structure into the thiol -derived thioether form.

Advanced Experimental Protocols

To definitively assign your structure, standard 1D NMR is insufficient due to rapid proton exchange. You must employ Variable Temperature (VT) NMR and Heteronuclear Correlation .

Protocol A: Variable Temperature (VT) NMR for Coalescence

Purpose: To slow down the tautomeric exchange and observe distinct species rather than a time-averaged blur.

  • Sample Prep: Dissolve 10 mg of the triazolyl-morpholine in 0.6 mL DMSO-d6 (preferred for solubility and high boiling point) or THF-d8 (for low temp).

  • Initial Scan: Acquire a standard

    
    H spectrum at 298 K (25°C). Note the linewidth of the NH/SH proton.
    
  • Cooling Phase: Decrement temperature in 10 K steps down to 223 K (-50°C).

    • Observation: The broad NH peak should resolve into distinct signals if multiple tautomers coexist slowly.

  • Heating Phase: Increment to 353 K (80°C).

    • Observation: Peaks will coalesce into a single sharp average signal.

  • Data Processing: Plot chemical shift vs. Temperature. A linear drift indicates a shift in equilibrium constant (

    
    ), while peak splitting indicates the "freeze-out" of individual tautomers.
    
Protocol B: HMBC (The "Smoking Gun")

Purpose: To locate the proton. Is it on Nitrogen (Thione/Annular NH) or Sulfur (Thiol)?

  • Optimization: Set the long-range coupling constant (

    
    ) to 6-10 Hz .
    
  • Acquisition: Run the HMBC experiment.

  • Interpretation:

    • Thione (NH): You will see a strong correlation between the NH proton and the adjacent Ring Carbons (C3/C5).

    • Thiol (SH): The SH proton will show correlations to the C-S carbon but weak or no correlation to ring nitrogens compared to the direct NH bond.

    • Note: If the proton is exchanging too fast, these correlations vanish. Use the VT protocol (cooled sample) for this experiment.

The "Solid State vs. Solution" Trap

Do not assume your crystal structure matches your bioassay solution structure.

  • X-Ray Crystallography: Usually traps the Thione form due to strong intermolecular

    
     hydrogen bonding networks.
    
  • Solution (Bioassay): The Thiol form may become accessible or dominant depending on pH and solvent polarity.

Validation Step: Compare the Solid-State NMR (CP-MAS) spectrum of your crystal powder with the Solution NMR spectrum. If the chemical shifts differ by >5 ppm, the tautomer has shifted upon dissolution.

Decision Workflow

Use this logic tree to finalize your assignment.

Figure 2: Spectroscopic Decision Tree

Workflow Start Unknown Triazolyl-Morpholine Step1 1. Run 1H NMR in DMSO-d6 Start->Step1 Step2 2. Check NH/SH Region (10-14 ppm) Step1->Step2 Decision1 Peak is Broad/Missing? Step2->Decision1 Action1 Run VT-NMR (-40°C) Decision1->Action1 Yes Step3 3. Run 1H-15N HMBC Decision1->Step3 No (Sharp Peak) Action1->Step3 Result_Thione N-H Correlation Found (Thione/NH Form) Step3->Result_Thione 1J(N-H) observed Result_Thiol No N-H Correlation (Thiol/SH Form) Step3->Result_Thiol Only 2J/3J observed

Caption: Step-by-step logic for distinguishing exchanging tautomers using NMR.

References

  • Claramunt, R. M., et al. (2006). "The structure of halogeno-1,2,4-triazoles in the solid state and in solution." New Journal of Chemistry. Link

  • Bojarska-Olejnik, E., et al. (1986).[1][2] "

    
    N NMR investigation of the tautomeric equilibria of some 1,2,4-triazoles." Magnetic Resonance in Chemistry. Link
    
  • Dolzhenko, A. V. (2022).[3][4] "Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study." Structural Chemistry. Link

  • Süleymanoğlu, N., et al. (2018).[5] "1,2,4-triazole derivatives with morpholine; DFT study and antileishmanial activity." Canadian Journal of Chemistry.[6] Link

  • Katritzky, A. R., et al. (2010). "Tautomerism in drug discovery, design, and development." Journal of Computer-Aided Molecular Design. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(1H-1,2,4-Triazol-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to provide immediate, high-level operational safety and logistical support for handling 4-(1H-1,2,4-Triazol-3-yl)morpholine .

As a Senior Application Scientist, I must clarify a critical data point: Specific toxicological data for this exact conjugate is often limited in public databases. Therefore, this protocol applies the Principle of Fragment-Based Safety Assessment , combining the known hazards of Morpholine (corrosive, toxic) and 1,2,4-Triazole (irritant, reproductive toxin) to create a conservative, maximum-safety standard.

Executive Summary & Molecule Context[1][2][3][4][5][6][7]

  • Compound: 4-(1H-1,2,4-Triazol-3-yl)morpholine[1][2][3]

  • Primary Application: Pharmaceutical intermediate; scaffold for antifungal and antineoplastic drug discovery.[1][2][3]

  • Physical State: Solid (Crystalline powder).[1][2][3]

  • Risk Profile: High Caution. While the triazole ring stabilizes the morpholine nitrogen, reducing volatility, you must treat this compound as a potential sensitizer and mucous membrane irritant .[1][2][3] In solution, it may exhibit properties of its parent pharmacophores.[1][2][3]

Hazard Assessment (Fragment-Based)

Since a dedicated SDS may be unavailable for this specific catalog item, we utilize a "Worst-Case" composite profile based on its structural moieties.

Structural FragmentAssociated Hazard (GHS)Operational Implication
Morpholine Ring H314 (Causes severe skin burns/eye damage) H311 (Toxic in contact with skin)Permeation Risk: Morpholine moieties can permeate standard latex.[1][2][3] Nitrile is mandatory.
1,2,4-Triazole H302 (Harmful if swallowed) H361d (Suspected of damaging the unborn child)Dust Control: Inhalation of particulates must be prevented.[1][2][3]
Conjugate Assessment H315/H319 (Irritant) H335 (Respiratory Irritant)Systemic Risk: Treat as a solid that becomes corrosive/toxic upon contact with moisture (sweat/mucosa).[1][2][3]

Critical Note: Always assume the compound is a Reproductive Toxin until proven otherwise.[1][2][3] Pregnant personnel should consult EHS before handling.[1][2][3]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent "breakthrough"—the time it takes for a chemical to permeate the glove material.[1][2][3]

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Solid) Double Nitrile Gloves (min 0.11 mm thickness)Standard nitrile provides adequate protection against the solid powder.[1][2][3]
Hand Protection (Solution) Silver Shield / 4H Laminate (under nitrile)If dissolved in organic solvents (DCM, DMF), the morpholine moiety increases permeation rates.[1][2][3] Laminate liners prevent breakthrough.[1][2][3]
Respiratory N95 / FFP3 Respirator Essential during weighing to prevent inhalation of particulates.[1][2][3] Use a P100 if handling >10g outside a hood.[1][2][3]
Eye/Face Chemical Splash Goggles Safety glasses are insufficient due to the potential for corrosive dust to dissolve in eye moisture.[1][2][3]
Body Tyvek Lab Coat (Closed front)Cotton coats can trap dust.[1][2][3] Tyvek sheds particles and prevents dermal absorption.[1][2][3]

Operational Protocols: The "Safe Handling Lifecycle"

A. Receipt & Storage[1][2][6]
  • Inspection: Upon receipt, inspect the septum/cap for signs of corrosion or crusting (indicating moisture ingress).[1][2][3]

  • Storage: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen). The morpholine nitrogen is prone to oxidation over time, and the triazole ring is hygroscopic.[1][2][3]

  • Segregation: Store away from Oxidizing Agents and Strong Acids .[1][2][3]

B. Weighing & Solubilization[1][2][6]
  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1][2][3]

  • Static Control: Use an antistatic gun or ionizer bar.[1][2][3] Triazole powders are often electrostatic; "flying" powder increases inhalation risk.[1][2][3]

  • Solvent Choice:

    • Preferred: DMSO, Methanol (High solubility).[1][2][3]

    • Avoid: Chlorinated solvents (unless necessary) as they increase skin permeability of the solute.[1][2][3]

C. Reaction Monitoring
  • TLC/LCMS: When sampling reaction mixtures, assume the "Solution Phase" PPE standards (Laminate gloves).

  • Quenching: If used in excess, quench reactions with a mild acidic buffer (e.g., Ammonium Chloride) to neutralize any liberated basic species before disposal.[1][2][3]

Visual Workflow: Handling Lifecycle

The following diagram outlines the decision logic for safe handling, ensuring no step is overlooked.

SafeHandling Receipt 1. Receipt & Inspection (Check for Crusting) Storage 2. Storage (2-8°C, Inert Gas) Receipt->Storage Intact Waste 6. Disposal (Incineration) Receipt->Waste Damaged/Oxidized Weighing 3. Weighing (Fume Hood + N95) Storage->Weighing Equilibrate to RT Solubilization 4. Solubilization (Double Nitrile/Laminate) Weighing->Solubilization Static Control Reaction 5. Synthesis (Closed System) Solubilization->Reaction Add Reagents Reaction->Waste Quench & Segregate

Figure 1: Safe Handling Lifecycle for Morpholine-Triazole Conjugates. Note the critical check for oxidation at receipt and the specific PPE escalation during solubilization.

Emergency & Disposal Procedures

Spill Management (Solid)[1][2][6]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don N95/P3 respirator and double nitrile gloves.[1][2][3]

  • Contain: Cover the spill with a damp paper towel (to prevent dust generation) or use a HEPA-filtered vacuum.[1][2][3]

  • Clean: Wipe the surface with 1N HCl (dilute acid) followed by water.[1][2][3] The acid neutralizes the basic morpholine moiety.[1][2][3]

Exposure Response[1][2][6]
  • Eye Contact: Flush immediately for 15 minutes .[1][2][3] Do not wait for pain;[1][2][3] the triazole ring can cause delayed irritation.[1][2][3]

  • Skin Contact: Wash with soap and water.[1][2][3] Avoid alcohol-based hand sanitizers, as they may increase the absorption of the chemical into the skin layers.[1][2][3]

Waste Disposal[1][2][6]
  • Classification: Nitrogen-containing organic hazardous waste.[1][2][3]

  • Method: Incineration is the only acceptable method.[1][2][3]

    • Why? Morpholine derivatives can form nitrosamines (potent carcinogens) if mixed with nitrosating agents in water treatment streams.[1][2][3] Do not pour down the drain.

  • Labeling: Tag waste containers explicitly: "Contains Morpholine/Triazole Derivative - Potential Nitrosamine Precursor."[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11432, 4-Amino-1,2,4-triazole. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Morpholine (CAS 110-91-8). Retrieved from [Link][1][2][3]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Morpholine. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.